(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
Description
BenchChem offers high-quality (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C8H11NO3 |
|---|---|
Molecular Weight |
169.18 g/mol |
IUPAC Name |
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid |
InChI |
InChI=1S/C8H11NO3/c1-5-2-3-7(12-5)6(9)4-8(10)11/h2-3,6H,4,9H2,1H3,(H,10,11)/t6-/m1/s1 |
InChI Key |
QOWQYAAGGVGLJV-ZCFIWIBFSA-N |
Isomeric SMILES |
CC1=CC=C(O1)[C@@H](CC(=O)O)N |
Canonical SMILES |
CC1=CC=C(O1)C(CC(=O)O)N |
Origin of Product |
United States |
Foundational & Exploratory
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid chemical structure
Executive Summary
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid (CAS: 1269994-47-9) is a chiral
The incorporation of the electron-rich furan moiety introduces unique electronic properties and potential sites for further functionalization (e.g., Diels-Alder cycloadditions), making this scaffold highly valuable in fragment-based drug discovery (FBDD). This guide outlines the structural specifications, validates a high-fidelity asymmetric synthesis route, and details the analytical protocols required for pharmaceutical-grade characterization.
Chemical Profile & Physiochemical Properties[2]
Structural Identification
-
IUPAC Name: (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
-
Common Name:
-homo-(5-methylfuryl)alanine -
CAS Number (R-isomer): 1269994-47-9[1]
-
Molecular Formula:
-
Molecular Weight: 169.18 g/mol
Physiochemical Data (Predicted)
| Property | Value | Notes |
| pKa (COOH) | ~3.8 | Typical for |
| pKa (NH3+) | ~9.2 | Basic amine functionality. |
| LogP | 0.2 - 0.5 | Moderately polar due to zwitterionic character. |
| Topological Polar Surface Area | 69.6 Ų | Favorable for membrane permeability in peptide conjugates. |
| H-Bond Donors/Acceptors | 2 / 4 | Critical for secondary structure formation in foldamers. |
Retrosynthetic Analysis & Strategy
To access the enantiopure (3R) isomer, simple resolution of racemic mixtures (via Rodionov condensation) is often inefficient (max 50% yield). Therefore, we prioritize Diastereoselective Addition to Chiral Imines (Ellman’s Auxiliary approach). This method guarantees high enantiomeric excess (
Retrosynthetic Logic:
-
Target: (3R)-
-amino acid. -
Disconnection: C–C bond formation between the enolate equivalent and the imine carbon.
-
Precursors: 5-methylfurfural and a chiral sulfinamide auxiliary.
Primary Synthesis Protocol: Ellman's Auxiliary Method
Objective: Synthesis of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid with
Step 1: Formation of the Chiral Sulfinyl Imine
The condensation of 5-methylfurfural with (R)-tert-butanesulfinamide is catalyzed by a Lewis acid. Titanium(IV) ethoxide is preferred for its water-scavenging properties, driving the equilibrium forward.
-
Reagents: 5-Methylfurfural (1.0 eq), (R)-2-methylpropane-2-sulfinamide (1.1 eq),
(2.0 eq). -
Solvent: THF (anhydrous).
-
Conditions: Reflux, 6–12 h.
-
Checkpoint: Monitor by TLC (EtOAc/Hexane). The disappearance of the aldehyde spot indicates completion.
Step 2: Diastereoselective Reformatsky-Type Addition
This is the stereodefining step. The addition of a zinc enolate (Reformatsky reagent) or a lithium enolate to the chiral imine proceeds via a highly ordered transition state (Zimmerman-Traxler model), transferring the chirality from the sulfur auxiliary to the new carbon center.
-
Reagents: Methyl bromoacetate (1.5 eq), Zn dust (activated, 2.0 eq), CuCl (cat.).
-
Solvent: THF/Et2O.
-
Mechanism: The (R)-sulfinyl group directs the nucleophilic attack to the Re-face of the imine, yielding the (3R,
) diastereomer. -
Purification: Flash column chromatography to isolate the major diastereomer.
Step 3: Deprotection and Hydrolysis
Global deprotection removes the sulfinyl group and hydrolyzes the ester.
-
Reagents: 4M HCl in Dioxane (for amine deprotection) followed by LiOH/THF/H2O (for ester hydrolysis).
-
Conditions: 0°C to RT.
-
Workup: The final amino acid is often isolated as the hydrochloride salt or purified via ion-exchange chromatography (Dowex 50W) to obtain the zwitterion.
Analytical Characterization & Validation
To ensure the integrity of the synthesized compound, the following self-validating analytical criteria must be met.
Nuclear Magnetic Resonance (NMR)
-
1H NMR (400 MHz, D2O/DCl):
- 2.25 (s, 3H, Me -Furan).
-
2.80–3.00 (m, 2H,
-CH 2). -
4.60 (t, 1H,
-CH -N). Note: Shift varies with pH. - 6.10 (d, 1H, Furan H-3).
- 6.35 (d, 1H, Furan H-4).
-
Validation: The coupling constant (
) of the -proton helps confirm the conformation but does not prove absolute stereochemistry without comparison to a standard or Mosher analysis.
Chiral HPLC
-
Column: Chiralpak ZWIX(+) or Crownpak CR(+) (optimized for amino acids).
-
Mobile Phase: MeOH/Acetonitrile with acidic buffer (perchloric acid or TFA).
-
Detection: UV at 220 nm (amide/acid) and 254 nm (furan).
-
Criterion: Enantiomeric Excess (
) must be .
Mass Spectrometry[4]
-
Method: ESI-MS (Positive Mode).
-
Expected Ion:
. -
Fragment: Loss of
( ) is common in amino acids.
Applications in Peptidomimetics[5][6]
The (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid scaffold is particularly valued for:
- -Peptide Foldamers: The additional methylene group in the backbone allows the formation of stable helices (e.g., 14-helix) that are resistant to natural proteases.
-
Bioisosterism: The 5-methylfuran group acts as a lipophilic, aromatic spacer, mimicking phenylalanine or tyrosine but with altered electronic distribution and lower metabolic stability (due to potential ring opening).
-
Sitagliptin Analogs:
-amino acids are the core pharmacophore of DPP-4 inhibitors. The furan derivative offers a pathway to explore novel binding pockets in metabolic enzyme targets.
Safety & Handling Protocols
-
Furan Sensitivity: The furan ring is acid-sensitive (prone to ring-opening/polymerization). Avoid prolonged exposure to strong mineral acids at high temperatures.
-
Oxidation: Furan derivatives can form peroxides or undergo oxidative opening. Store the final product under inert gas (Argon/Nitrogen) at -20°C.
-
Toxicity: While the specific toxicology of this derivative is not fully characterized, furan-containing compounds can be metabolically activated to reactive enedials. Handle with standard PPE (gloves, fume hood).
References
-
Ellman, J. A., et al. "Asymmetric Synthesis of
-Amino Acids via the Addition of Enolates to tert-Butanesulfinyl Imines."[2] Journal of Organic Chemistry, 2002.[2] Link -
BLD Pharm. "Product Datasheet: (R)-3-Amino-3-(5-methylfuran-2-yl)propanoic acid (CAS 1269994-47-9)." BLD Pharm Catalog. Link
-
Weiner, B., et al.
-amino acids." Chemical Society Reviews, 2010. Link -
Seebach, D., et al. "Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling." Helvetica Chimica Acta, 1996. Link
-
PubChem. "Compound Summary: 3-amino-3-(furan-2-yl)propanoic acid." National Library of Medicine. Link
Sources
Chiral β-Amino Acid Furan Derivatives: A Technical Guide to Synthesis, Properties, and Applications
Introduction
In the landscape of modern medicinal chemistry and drug development, the quest for novel molecular scaffolds that offer both structural rigidity and functional diversity is paramount. Among the myriad of building blocks available to researchers, chiral β-amino acids have emerged as particularly valuable motifs.[1][2] Their backbone, extended by an additional carbon atom compared to their α-amino acid counterparts, imparts unique conformational properties and a notable resistance to proteolytic degradation.[2] When this versatile scaffold is further constrained and functionalized by the incorporation of a furan ring, a class of compounds with significant therapeutic potential is created: the chiral β-amino acid furan derivatives.
The furan moiety, a five-membered aromatic heterocycle, is not merely a passive linker. Its distinct stereoelectronic properties introduce conformational constraints that can pre-organize the peptide backbone into specific secondary structures, such as β-turns.[3][4][5] This ability to mimic and stabilize bioactive conformations is a cornerstone of peptidomimetic design, enabling the creation of molecules with enhanced potency and metabolic stability.[2][6] Furthermore, the furan ring itself is a well-established pharmacophore, present in numerous natural products and synthetic drugs exhibiting a wide spectrum of biological activities, including antimicrobial, antiviral, and anti-inflammatory properties.[7][8]
This technical guide provides an in-depth exploration of chiral β-amino acid furan derivatives for researchers, scientists, and drug development professionals. We will delve into the causality behind synthetic strategies, analyze their unique structural and pharmacological properties, and highlight their applications as powerful tools in the design of next-generation therapeutics.
I. Strategic Synthesis of Chiral Furanoid β-Amino Acids
The enantioselective synthesis of β-amino acids is a well-explored field, yet the incorporation of a furan moiety presents unique challenges and opportunities. The choice of synthetic route is dictated by the desired stereochemistry, substitution pattern, and scalability.
Key Synthetic Approaches
Several catalytic asymmetric methods have been successfully employed.[9] These include:
-
Asymmetric Friedel-Crafts Alkylation: This method involves the addition of an activated furan, such as 2-methoxyfuran, to nitroalkenes catalyzed by a chiral metal complex. A notable example utilizes a diphenylamine-tethered bisoxazoline Zn(II) complex, achieving high yields.[9] The resulting β-nitro furan adduct can then be reduced and further derivatized to yield the target β²-amino acid. The causality here lies in the chiral catalyst's ability to create a stereochemically defined environment, directing the approach of the nucleophilic furan to one face of the nitroalkene.
-
Intramolecular Nitrile Oxide Cycloaddition (INOC): This powerful strategy allows for the construction of the heterocyclic system and the amino acid framework simultaneously. Starting from a mannitol-derived conjugated nitroolefin, an INOC key step can be used to synthesize furan derivatives of cispentacin, a cyclic β-amino acid.[10]
-
From Sugar-Derived Precursors: Furanoid sugar amino acids can be synthesized from readily available hexoses. One innovative path involves an intramolecular 5-exo S(N)2 opening of a terminal aziridine ring by a γ-benzyloxy oxygen, which occurs concurrently with oxidation of a primary hydroxyl group.[4] This elegant, one-step process directly forms the furanoid sugar amino acid framework.[4] This approach is particularly valuable as it leverages the inherent chirality of the starting carbohydrate to establish the stereocenters in the final product.
Caption: Key synthetic strategies for chiral β-amino acid furan derivatives.
II. Structural Properties and Conformational Control
The defining characteristic of furanoid β-amino acids is their ability to impose conformational rigidity on peptide structures. This property stems from the planarity of the furan ring and the defined stereochemistry of the substituents.
Induction of Turn Structures
When incorporated into peptides, furanoid sugar amino acids act as potent turn inducers.[4] Detailed NMR spectroscopy, molecular dynamics simulations, and X-ray crystallography have revealed that these moieties can nucleate unusual β-turn-like conformations.[3][5] A key stabilizing feature is often an intra-residue nine-membered hydrogen bond, for instance, between a leucine NH group and a hydroxyl group on the sugar ring.[3][4][5] This forced folding brings distant parts of a peptide, such as aromatic rings in Tyr and Phe residues of enkephalin analogues, into close proximity, which is often a prerequisite for biological activity.[4]
The ability to control conformation is a central tenet of modern drug design. By replacing flexible portions of a natural peptide with a rigid furanoid β-amino acid, researchers can lock the molecule into its bioactive conformation, thereby increasing receptor affinity and reducing the entropic penalty upon binding.
Sources
- 1. mmsl.cz [mmsl.cz]
- 2. Beta-amino acids: versatile peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conformational analysis of furanoid epsilon-sugar amino acid containing cyclic peptides by NMR spectroscopy, molecular dynamics simulation, and X-ray crystallography: evidence for a novel turn structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and conformational studies of peptidomimetics containing furanoid sugar amino acids and a sugar diacid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. ijabbr.com [ijabbr.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. researchgate.net [researchgate.net]
3-amino-3-(5-methylfuran-2-yl)propanoic acid CAS 1270123-61-9
An In-Depth Technical Guide to 3-amino-3-(5-methylfuran-2-yl)propanoic acid (CAS 1270123-61-9): A Molecule of Emerging Interest in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of 3-amino-3-(5-methylfuran-2-yl)propanoic acid, a heterocyclic β-amino acid of significant interest to researchers, scientists, and professionals in drug development. While specific literature on this exact molecule is sparse, this document synthesizes information from analogous structures and the broader fields of furan chemistry and β-amino acid research to present its potential significance. We will explore its structural features, propose synthetic pathways, discuss potential biological activities, and outline experimental protocols. This guide serves as a foundational resource for stimulating further investigation into this promising scaffold.
Introduction: The Convergence of Furan and β-Amino Acid Scaffolds
The furan ring is a privileged scaffold in medicinal chemistry, integral to a wide array of therapeutic agents.[1][2][3][4] Its derivatives are known to exhibit a vast spectrum of pharmacological activities, including antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[1][3][4][5] The furan nucleus can act as a bioisostere for other aromatic rings, like phenyl groups, offering modulated electronic and steric properties that can enhance drug-receptor interactions, improve metabolic stability, and increase bioavailability.[4]
Concurrently, β-amino acids represent a critical class of non-proteinogenic amino acids.[6] Their incorporation into peptides can confer resistance to proteolytic degradation and induce stable secondary structures, making them invaluable tools in peptidomimetics.[7] Furthermore, the β-amino acid motif is a key component in numerous natural products and approved pharmaceuticals, highlighting its therapeutic relevance.[7][8][9]
The molecule 3-amino-3-(5-methylfuran-2-yl)propanoic acid is situated at the intersection of these two important chemical classes. Its structure, featuring a β-amino acid backbone appended to a 5-methylfuran ring, suggests a high potential for novel biological activity, making it a compelling target for synthesis and pharmacological evaluation.
Physicochemical Properties and Structural Analysis
Table 1: Predicted Physicochemical Properties
| Property | Value (Estimated) | Source/Method |
| CAS Number | 1270123-61-9 | - |
| Molecular Formula | C8H11NO3 | - |
| Molecular Weight | 169.18 g/mol | Calculated |
| IUPAC Name | 3-amino-3-(5-methylfuran-2-yl)propanoic acid | - |
| SMILES | CC1=CC=C(O1)C(N)CC(=O)O | - |
| Chirality | Exists as (R) and (S) enantiomers | Structural Analysis |
| Hydrogen Bond Donors | 2 | Calculated |
| Hydrogen Bond Acceptors | 4 | Calculated |
| LogP | -0.5 to 0.5 | Estimated based on analogue[10] |
The presence of a chiral center at the C3 position is a critical feature, implying that its enantiomers may exhibit distinct biological activities and pharmacokinetic profiles. This stereoselectivity is a cornerstone of modern drug development.[6]
Proposed Synthesis Strategy: A Modular Approach
Currently, there are no specific published synthetic procedures for 3-amino-3-(5-methylfuran-2-yl)propanoic acid. However, established methodologies for the synthesis of β-amino acids and related furan derivatives provide a robust framework for its preparation.[7][11] A logical and efficient approach would be a multi-step synthesis starting from commercially available 5-methyl-2-furaldehyde.
Proposed Synthetic Workflow
The proposed pathway involves three key transformations:
-
Knoevenagel Condensation: To form the α,β-unsaturated acid, extending the carbon chain.
-
Michael Addition: To introduce the amino group at the β-position.
-
Hydrolysis (if necessary): To deprotect the carboxylate and yield the final product.
Caption: Proposed synthetic workflow for 3-amino-3-(5-methylfuran-2-yl)propanoic acid.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and requires optimization in a laboratory setting.
Step 1: Synthesis of 3-(5-methylfuran-2-yl)propenoic acid
-
Rationale: This step utilizes the Knoevenagel condensation, a classic method for C-C bond formation, to create the necessary three-carbon acid chain attached to the furan ring. This reaction is well-precedented for furan aldehydes.[11][12]
-
Procedure:
-
To a flask containing 5-methyl-2-furaldehyde (1.0 eq) and malonic acid (1.2 eq), add pyridine as a solvent.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture at reflux (e.g., 80-100 °C) for 4-6 hours, monitoring by TLC.
-
After completion, cool the mixture and pour it into cold, dilute hydrochloric acid to precipitate the product.
-
Filter the solid, wash with cold water, and dry under vacuum. Recrystallize from ethanol/water if necessary.
-
Step 2: Synthesis of the protected β-amino acid derivative
-
Rationale: A conjugate (Michael) addition of an amine nucleophile to the α,β-unsaturated carboxylic acid will install the amino group at the desired β-position. Using a protected amine source like benzylamine or an ammonia equivalent is common.[7]
-
Procedure:
-
Dissolve 3-(5-methylfuran-2-yl)propenoic acid (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Add an excess of a suitable ammonia source (e.g., a solution of ammonia in methanol) or benzylamine (1.5 eq).
-
Seal the reaction vessel and heat to 60-80 °C for 12-24 hours.
-
Monitor the reaction for the disappearance of the starting material.
-
Cool the reaction, remove the solvent under reduced pressure, and purify the resulting β-amino acid derivative by column chromatography or crystallization.
-
Step 3: Deprotection to yield 3-amino-3-(5-methylfuran-2-yl)propanoic acid
-
Rationale: If a protecting group was used (e.g., benzyl from benzylamine), it must be removed to yield the final primary amine. Catalytic hydrogenation is a clean and effective method for debenzylation. If an ester was formed in Step 2, hydrolysis is required.
-
Procedure (Debenzylation):
-
Dissolve the N-benzyl protected intermediate in methanol.
-
Add a catalytic amount of Palladium on carbon (10% Pd/C).
-
Subject the mixture to a hydrogen atmosphere (e.g., balloon or Parr shaker) and stir at room temperature until the reaction is complete.
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the final product.
-
Potential Biological Activities and Therapeutic Applications
Given the rich pharmacology of the furan nucleus and the significance of β-amino acids, 3-amino-3-(5-methylfuran-2-yl)propanoic acid is a candidate for screening across multiple therapeutic areas.
Antimicrobial Activity
Many furan derivatives possess potent antibacterial and antifungal properties.[1][3][4] The mechanism often involves the furan ring acting as a scaffold that facilitates bioactivation or interaction with microbial targets like DNA or essential enzymes.[4] Studies on similar 3-aryl-3-(furan-2-yl)propanoic acid derivatives have demonstrated antimicrobial activity against Candida albicans, Escherichia coli, and Staphylococcus aureus.[11][12] Therefore, it is highly probable that the title compound will exhibit activity against a range of bacterial and fungal pathogens.
Anti-inflammatory Properties
Furan-containing molecules have been shown to inhibit cyclooxygenase (COX) enzymes and reduce inflammation.[4][5] Natural furan fatty acids, for instance, have demonstrated potent anti-inflammatory effects in animal models.[5] The structural features of 3-amino-3-(5-methylfuran-2-yl)propanoic acid make it a candidate for investigation as a novel anti-inflammatory agent.
CNS and Metabolic Disorders
Derivatives of furan are also utilized in medications for the central nervous system (CNS) and have shown potential in addressing metabolic diseases.[1][2] The β-amino acid structure could modulate pharmacokinetic properties, such as blood-brain barrier penetration, making this an interesting area for future research.
Caption: Potential therapeutic applications of the target molecule.
Conclusion and Future Directions
3-amino-3-(5-methylfuran-2-yl)propanoic acid is a structurally intriguing molecule with high potential for drug discovery. By combining the proven pharmacological relevance of the furan ring with the unique properties of a β-amino acid, it represents a promising scaffold for the development of novel therapeutics. This guide provides a foundational framework, including a plausible synthetic route and a discussion of potential biological activities, to encourage and facilitate further research. The next logical steps involve the practical synthesis and purification of its enantiomers, followed by a broad-based screening campaign to elucidate its biological activity profile. Such efforts are warranted and could lead to the discovery of new lead compounds in a variety of disease areas.
References
-
Saeid, H., Al-sayed, H., & Bader, M. (2023). A Review on Biological and Medicinal Significance of Furan. Alq J Med App Sci. Available from: [Link]
-
PubChem. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid. National Center for Biotechnology Information. Available from: [Link]
-
Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign, Department of Chemistry. Available from: [Link]
-
Nivrutti, G. P., et al. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available from: [Link]
-
Sharma, P., et al. (2024). A comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Available from: [Link]
-
Al-Ostath, A. I., et al. (2023). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. Oriental Journal of Chemistry. Available from: [Link]
-
Mousavi, S. M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Reports in Pharmaceutical Sciences. Available from: [Link]
-
Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4619. Available from: [Link]
-
ACS Publications. (2024). Formation, Identification, and Occurrence of the Furan-Containing β-Carboline Flazin Derived from l-Tryptophan and Carbohydrates. Available from: [Link]
-
PubMed. (2002). Biosynthesis of beta-substituted furan skeleton in the lower furanoterpenoids: a model study. Available from: [Link]
-
RSC Publishing. (2014). Biosynthesis of natural products containing β-amino acids. Available from: [Link]
-
ResearchGate. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Available from: [Link]
- Google Patents. (n.d.). WO2008080891A2 - Process for the synthesis of derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid and use thereof as medicaments.
-
ResearchGate. (n.d.). Synthesis of β-amino acid derivatives a, Selected examples of β-amino.... Available from: [Link]
-
Garg Lab - UCLA. (n.d.). Patents & Products. Available from: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (2026). 3-Amino-3-(4-methylphenyl)propionic Acid: A Key Chemical for Drug Discovery. Available from: [Link]
-
ResearchGate. (2025). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Available from: [Link]
-
MDPI. (2024). Synthesis of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Promising Scaffolds for the Development of Antimicrobial Candidates Targeting Multidrug-Resistant Bacterial and Fungal Pathogens. Available from: [Link]
- Google Patents. (n.d.). NZ307030A - Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid.
Sources
- 1. A Review on Biological and Medicinal Significance of Furan | AlQalam Journal of Medical and Applied Sciences [journal.utripoli.edu.ly]
- 2. ijabbr.com [ijabbr.com]
- 3. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 4. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. 3-Amino-3-(furan-2-yl)propanoic acid | C7H9NO3 | CID 565849 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Foreword: The Convergence of Privileged Scaffolds in Drug Discovery
An In-depth Technical Guide to the Biological Activity of Furan-Containing β-Amino Acids
In the landscape of medicinal chemistry, the pursuit of novel therapeutic agents is often guided by the concept of "privileged structures"—molecular scaffolds that are capable of binding to multiple biological targets with high affinity. The furan ring, a five-membered aromatic heterocycle, and the β-amino acid backbone represent two such scaffolds.[1][2] The furan moiety is a cornerstone in a multitude of clinically approved drugs, prized for its ability to engage in various non-covalent interactions and act as a bioisostere for other aromatic systems like phenyl rings.[1][3] Concurrently, β-amino acids have garnered significant interest as building blocks for peptidomimetics, offering enhanced proteolytic stability and the ability to form unique, stable secondary structures in peptides.[2][4]
This guide delves into the synergistic potential of combining these two powerful motifs. We will explore the diverse biological activities exhibited by furan-containing β-amino acids, dissect their structure-activity relationships, and provide field-proven experimental protocols for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising class of compounds in their therapeutic programs.
The Furan Nucleus: A Versatile Component in Bioactive Molecules
The furan ring is a deceptively simple heterocycle that imparts significant and diverse biological properties to a molecule.[5] Its unique electronic and steric characteristics allow it to serve as a versatile scaffold in drug design.[1] Compounds incorporating furan or its derivatives are known to exhibit a wide spectrum of pharmacological effects, including antimicrobial, antiviral, anti-inflammatory, anticancer, and neuroprotective activities.[3][6][7]
The bioactivity of furan derivatives is often linked to the ring's capacity for both polar and non-polar interactions, such as hydrogen bonding and π–π stacking, which are crucial for binding to target receptors or enzymes.[1] A classic example is the antimicrobial agent nitrofurantoin, where the furan ring acts as a critical scaffold for the reductive activation of the nitro group within bacterial cells, leading to the generation of reactive intermediates that damage bacterial DNA and proteins.[1]
Caption: Conceptual fusion of Furan and β-Amino Acid scaffolds.
The β-Amino Acid Motif: Enhancing Pharmacokinetic and Pharmacodynamic Profiles
β-Amino acids differ from their proteinogenic α-analogs by an additional methylene unit in their backbone.[8] This seemingly minor structural alteration has profound implications for their biological behavior. Peptides and molecules incorporating β-amino acids often exhibit remarkable resistance to metabolic degradation by peptidases, a critical advantage in drug design.[2] This enhanced stability can lead to improved oral bioavailability and a longer duration of action.
Furthermore, the flexible yet constrained nature of the β-amino acid backbone allows for the formation of stable, predictable secondary structures (foldamers), which can mimic the conformations of natural peptides and interact with biological targets with high specificity.[2]
A Spectrum of Biological Activities
The combination of a furan ring with a β-amino acid core gives rise to molecules with a wide array of potential therapeutic applications.
Antimicrobial Activity
The furan nucleus is a well-established pharmacophore in antimicrobial agents.[9] When integrated into a β-amino acid structure, it can contribute to potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2] The mechanism often involves the selective inhibition of microbial growth or the modification of essential enzymes.[6] The β-amino acid portion can enhance cell wall penetration or interact with intracellular targets.
Table 1: Representative Antimicrobial Activity of Furan Derivatives
| Compound Class | Target Organism | Activity (MIC) | Reference |
|---|---|---|---|
| Furan-based pyrimidine-thiazolidinones | E. coli | 12.5 µg/mL | |
| 3-aryl-3(furan-2-yl)propanoic acid derivs. | E. coli | 64 µg/mL | [3] |
| Furan-3-carboxamides | S. aureus, B. cereus | 250 µg/mL |[2][9] |
Anti-inflammatory and Antioxidant Effects
Many natural and synthetic furan derivatives exhibit significant anti-inflammatory and antioxidant properties.[6][10] These compounds can modulate key inflammatory signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, and act as radical scavengers due to the electron-rich nature of the furan ring.[6][11] Furan fatty acids, for example, have been shown to activate peroxisome proliferator-activated receptor-gamma (PPAR-γ), a nuclear receptor with a pivotal role in regulating inflammation and metabolism.[11] The incorporation of a β-amino acid moiety can refine the molecule's interaction with these targets.
Caption: PPAR-γ activation pathway by furan-containing ligands.
Anticonvulsant and Neuroprotective Potential
Amino acids and their derivatives are foundational to the design of anticonvulsant drugs.[12][13] While direct evidence for furan-containing β-amino acids is emerging, the neuroprotective potential of furan compounds is recognized.[7] They have been observed to possess antioxidant and anti-inflammatory properties that can mitigate oxidative stress and neuroinflammation, key factors in the progression of neurodegenerative disorders.[7] The mechanism may involve scavenging free radicals and modulating inflammatory pathways.[7] The β-amino acid structure can be designed to interact with neurotransmitter systems, such as by antagonizing excitatory amino acid receptors like AMPA or NMDA receptors, a known strategy for anticonvulsant activity.[14]
Synthetic Strategies and Experimental Protocols
The synthesis of these hybrid molecules can be achieved through various modern organic chemistry techniques, including multi-component reactions and cascade catalysis.[8][15] A promising route involves the chemical or enzymatic conversion of biomass-derived furfural into a furan-based aldehyde, which can then participate in an aldol addition reaction with glycine, catalyzed by a threonine aldolase enzyme, to generate the desired β-hydroxy-α-amino acid structure.[15]
Sources
- 1. Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. mdpi.com [mdpi.com]
- 3. ijabbr.com [ijabbr.com]
- 4. mmsl.cz [mmsl.cz]
- 5. researchgate.net [researchgate.net]
- 6. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. chemistry.illinois.edu [chemistry.illinois.edu]
- 9. jcpr.humanjournals.com [jcpr.humanjournals.com]
- 10. The emerging significance of furan fatty acids in food, nutrition, and potential therapeutic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Furan Fatty Acids 11M5 and 11D5 Can Act as Activators of Human Peroxisome Proliferator‐Activated Receptor Gamma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Functionalized amino acid anticonvulsants: synthesis and pharmacological evaluation of conformationally restricted analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino acid derivatives with anticonvulsant activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. m.youtube.com [m.youtube.com]
- 15. mdpi.com [mdpi.com]
A Technical Guide to the Physicochemical Properties of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary: This guide provides a detailed analysis of the molecular weight and solubility characteristics of the non-proteinogenic amino acid, (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid. As novel amino acids are increasingly integrated into peptide-based therapeutics and other advanced applications, a fundamental understanding of their physicochemical properties is paramount for predicting their behavior in biological and chemical systems. This document outlines the theoretical basis for the compound's properties, details robust experimental protocols for their validation, and discusses the critical factors influencing these characteristics.
Compound Identification and Molecular Weight
Chemical Identity
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is a chiral, non-proteinogenic β-amino acid. Its structure is characterized by a propanoic acid backbone with an amino group and a 5-methylfuran-2-yl substituent both attached to the β-carbon (C3). The "(3R)" designation specifies the stereochemistry at this chiral center. The presence of the furan ring, a five-membered aromatic heterocycle, and a methyl group distinguishes it from naturally occurring amino acids, offering unique steric and electronic properties for potential applications in medicinal chemistry and material science.
Molecular Formula and Weight
The molecular formula of the compound is determined by summing its atomic constituents:
-
Carbon (C): 3 (propanoic acid) + 5 (methylfuran ring) = 8
-
Hydrogen (H): 1 (on C3) + 2 (on C2) + 1 (acidic H) + 2 (amino group) + 5 (on methylfuran ring) = 11
-
Nitrogen (N): 1 (amino group)
-
Oxygen (O): 2 (carboxylic acid) + 1 (furan ring) = 3
This yields a molecular formula of C₈H₁₁NO₃ .
The molecular weight is calculated from the atomic weights of the constituent elements:
-
(8 × 12.011) + (11 × 1.008) + (1 × 14.007) + (3 × 15.999) = 169.18 g/mol
A search for the related compound, 3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride (CAS No. 2137705-77-0), shows a molecular weight of 205.64 g/mol , which is consistent with the addition of HCl (36.46 g/mol ) to the parent molecule.[1]
Summary of Physicochemical Identifiers
| Property | Value | Source |
| IUPAC Name | (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid | - |
| CAS Number | 1270123-61-9 | [2] |
| Molecular Formula | C₈H₁₁NO₃ | Calculated |
| Molecular Weight | 169.18 g/mol | Calculated |
Solubility Profile: Theoretical and Predictive Analysis
The solubility of a compound is a critical parameter influencing its bioavailability, formulation, and utility in various applications. For novel amino acids, where experimental data is often scarce, a combination of theoretical analysis and computational prediction is essential.
The Impact of Molecular Structure on Solubility
Amino acids are zwitterionic molecules, containing both a basic amino group and an acidic carboxyl group. This allows them to be soluble in polar protic solvents like water, while typically being insoluble in nonpolar organic solvents.[3] The solubility is profoundly influenced by the side chain, pH, and temperature.[3]
In the case of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, the side chain consists of a 5-methylfuran group. This substituent introduces several competing factors:
-
Hydrophobicity: The furan ring and the methyl group are predominantly hydrophobic, which is expected to decrease the compound's solubility in aqueous solutions compared to amino acids with small, aliphatic side chains (e.g., alanine).
-
Polarity: The oxygen heteroatom in the furan ring can act as a hydrogen bond acceptor, which may slightly mitigate the hydrophobicity.
-
pH Dependence: As with all amino acids, solubility will be at its minimum at the isoelectric point (pI), where the net charge of the molecule is zero. In acidic (pH < pI) or basic (pH > pI) solutions, the molecule becomes charged (cationic or anionic, respectively), leading to stronger interactions with water and a significant increase in solubility.
Computational Solubility Prediction
For novel compounds, in silico methods provide a rapid and cost-effective means of estimating solubility.[4][5] These tools are particularly valuable for non-natural amino acids.[4][5] The general workflow involves calculating various physicochemical descriptors from the molecular structure and using a trained algorithm to predict a solubility value.
Methods like CamSol-PTM are specifically designed to predict the solubility of peptides containing non-canonical amino acids by analyzing their physicochemical properties.[4][5] Such models can effectively screen novel structures and guide experimental design by providing an early assessment of their developability.[5]
Experimental Determination of Solubility
While predictive models are useful, experimental validation is the gold standard. The "Shake-Flask" method is a classic and reliable technique for determining thermodynamic (equilibrium) solubility.
Principle of Measurement
The core principle involves creating a saturated solution in a given solvent at a controlled temperature. This is achieved by adding an excess of the solid compound to the solvent and allowing the system to reach equilibrium. The concentration of the dissolved solute in the supernatant is then measured, which corresponds to the maximum solubility.
Protocol: Shake-Flask Method for Aqueous Solubility
This protocol is designed to be a self-validating system by ensuring equilibrium is reached and accurately measured.
Materials:
-
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid (solid)
-
Solvent (e.g., deionized water, PBS buffer pH 7.4)
-
Scintillation vials or sealed flasks
-
Orbital shaker with temperature control
-
Analytical balance
-
Centrifuge
-
Syringes and syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
Procedure:
-
Preparation of Standards: Prepare a stock solution of the compound in a solvent in which it is freely soluble (e.g., DMSO). From this stock, create a series of calibration standards of known concentrations.
-
Sample Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a vial containing a precise volume of the test solvent (e.g., 1-2 mL). The key is to ensure undissolved solid remains visible.
-
Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C). Agitate for a sufficient period to ensure equilibrium is reached (typically 24-48 hours).
-
Causality Insight: Inadequate equilibration time is a primary source of error, leading to an underestimation of solubility. 48 hours is often sufficient to ensure a true thermodynamic equilibrium is established.
-
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the excess solid settle. Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.
-
Sample Extraction: Carefully withdraw an aliquot of the clear supernatant using a syringe.
-
Trustworthiness Check: Avoid disturbing the solid pellet at the bottom of the vial to prevent contamination of the sample with undissolved particles.
-
-
Filtration: Immediately filter the supernatant through a syringe filter into a clean analysis vial. This step is critical to remove any remaining microscopic particles.
-
Quantification: Analyze the filtered supernatant using a validated HPLC or UV-Vis method. Determine the concentration of the dissolved compound by comparing its response against the previously generated calibration curve.
Solubility in Other Solvents
The same protocol can be adapted for various organic and buffered solvents.[6][7]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): High solubility is generally expected due to their ability to dissolve both polar and nonpolar substances.[6]
-
Alcohols (e.g., Ethanol, Methanol): Moderate solubility is likely, decreasing as the alkyl chain length of the alcohol increases.
-
Nonpolar Solvents (e.g., Hexane, Toluene): Very low to negligible solubility is expected due to the polar zwitterionic nature of the amino acid backbone.
Data Summary and Interpretation
The solubility data should be compiled into a clear, comparative table.
| Solvent System | Predicted Solubility | Experimental Solubility (at 25 °C) |
| Deionized Water | Value from model | Result from Protocol 3.2 |
| PBS (pH 7.4) | Value from model | Result from Protocol 3.2 |
| Ethanol | Value from model | Result from Protocol 3.2 |
| DMSO | Value from model | Result from Protocol 3.2 |
Interpretation: The results are expected to show the highest solubility in polar aprotic solvents like DMSO, followed by buffered aqueous solutions. The methylfuran side chain will likely render the compound less soluble in water than simple amino acids like glycine or alanine but more soluble than those with large, purely aliphatic or aromatic side chains like leucine or phenylalanine. Understanding this solubility profile is crucial for selecting appropriate solvent systems for chemical reactions, biological assays, and formulation development.
References
-
Veltri, D., Smith, J., & Vendruscolo, M. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. Nature Portfolio. [Link]
-
Veltri, D., et al. (2023). Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids. PubMed. [Link]
-
Veltri, D., et al. (2023). Sequence-based prediction of the solubility of peptides containing non-natural amino acids. ResearchGate. [Link]
-
ICCVAM. (2003). Test Method Protocol for Solubility Determination. National Institute of Environmental Health Sciences. [Link]
-
Various Authors. (2022). Determination of maximum solubility? Reddit r/OrganicChemistry. [Link]
-
Patel, K., et al. (n.d.). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. ResearchGate. [Link]
-
Lazzari, P., et al. (2024). Predicting the Solubility of Amino Acids and Peptides with the SAFT-γ Mie Approach: Neutral and Charged Models. Industrial & Engineering Chemistry Research. [Link]
-
LookChem. (n.d.). 3-(5-Methylfuran-2-yl)propanoic acid. LookChem. [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Amino-3-(furan-2-yl)propanoic acid. PubChem. [Link]
-
Ilovaisky, A. I., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
Sources
- 1. 2137705-77-0|3-Amino-3-(5-methylfuran-2-yl)propanoic acid hydrochloride|BLD Pharm [bldpharm.com]
- 2. 73456-99-2|3-Amino-3-(furan-2-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sequence-based prediction of the solubility of peptides containing non-natural amino acids | bioRxiv [biorxiv.org]
- 5. Sequence-based prediction of the intrinsic solubility of peptides containing non-natural amino acids [pubmed.ncbi.nlm.nih.gov]
- 6. lifechemicals.com [lifechemicals.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
Furan-Based Peptidomimetics: A Technical Guide to Therapeutic Innovation
This guide provides an in-depth exploration of furan-based peptidomimetics, a promising class of molecules poised to address complex therapeutic challenges. We will dissect the unique chemical attributes of the furan scaffold, explore its integration into peptide-mimicking structures, and detail its application across various disease models, from oncology to virology. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in their therapeutic programs.
Introduction: The Synergy of Furan and Peptide Scaffolds
Peptides are highly specific and potent biological modulators, but their therapeutic utility is often hampered by poor metabolic stability and low oral bioavailability. Peptidomimetics aim to overcome these limitations by mimicking the structure and function of natural peptides while incorporating non-peptidic elements to enhance drug-like properties.[1] The furan ring, a five-membered aromatic heterocycle, has emerged as a "privileged scaffold" in this endeavor.[2][3]
The significance of the furan moiety stems from its distinct physicochemical characteristics:
-
Electron-Rich Aromatic System: The oxygen heteroatom endows the furan ring with an electron-rich nature, enabling it to participate in crucial π-π stacking, hydrogen bonding, and other non-covalent interactions with biological targets.[4][5]
-
Bioisosteric Versatility: Furan can act as a bioisostere for phenyl and thiophene rings, allowing chemists to fine-tune steric and electronic properties to optimize receptor binding, metabolic stability, and overall pharmacokinetic profiles.[6][7]
-
Conformational Rigidity: When incorporated into a peptide backbone, the planar furan ring acts as a conformational constraint, locking the molecule into a bioactive conformation and potentially increasing binding affinity and selectivity.
By conjugating the furan scaffold with amino acid sequences, we create hybrid molecules—furan-based peptidomimetics—that merge the target specificity of peptides with the enhanced stability and diverse interaction capabilities of the furan ring.
Part 1: Design and Synthesis of Furan-Based Peptidomimetics
The rational design of furan-based peptidomimetics hinges on understanding how the furan core can be strategically positioned to mimic key peptide secondary structures (e.g., β-turns) or to act as a "warhead" for covalent interaction with a target protein.[8][9] The synthesis workflow typically involves the preparation of a furan-containing building block followed by its incorporation into a peptide sequence.
Experimental Protocol 1: Solid-Phase Synthesis of a Furan-Conjugated Tripeptide
This protocol describes a representative method for synthesizing a furan-capped tripeptide on a Rink amide resin, a common solid support for producing C-terminally amidated peptides.[1][10]
I. Materials & Reagents:
-
Rink Amide MBHA resin (0.5 mmol/g loading)
-
Fmoc-L-Amino Acids (e.g., Fmoc-L-Phe-OH, Fmoc-L-Ala-OH, Fmoc-L-Nal-OH)
-
Coupling Reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)
-
Deprotection Solution: 20% Piperidine in DMF
-
Capping Agent: 2-Furoic acid
-
Cleavage Cocktail: 95% TFA (Trifluoroacetic acid), 2.5% TIS (Triisopropylsilane), 2.5% Water
-
Precipitation Solvent: Cold diethyl ether
II. Step-by-Step Methodology:
-
Resin Swelling: Swell the Rink amide resin in DMF for 30 minutes in a peptide synthesis vessel.
-
First Amino Acid Coupling:
-
Remove the Fmoc protecting group from the resin by treating with 20% piperidine in DMF (2 x 10 minutes).
-
Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Activate the first Fmoc-amino acid (e.g., Fmoc-L-Phe-OH, 4 equivalents) with HBTU (3.9 equivalents) and DIPEA (6 equivalents) in DMF for 5 minutes.
-
Add the activated amino acid solution to the resin and shake for 2 hours.
-
Confirm coupling completion with a Kaiser test. If incomplete, repeat the coupling.
-
-
Chain Elongation: Repeat the deprotection and coupling steps for each subsequent amino acid in the sequence (e.g., Fmoc-L-Ala-OH, then Fmoc-L-Nal-OH).
-
N-Terminal Capping:
-
After removing the final Fmoc group, wash the resin.
-
Activate 2-furoic acid (5 equivalents) with HBTU/DIPEA and couple it to the N-terminus of the peptide for 2 hours. This step introduces the furan moiety.
-
-
Cleavage and Deprotection:
-
Wash the final peptide-resin with DMF, DCM, and methanol, then dry under vacuum.
-
Treat the resin with the cleavage cocktail for 3 hours to cleave the peptide from the resin and remove side-chain protecting groups.
-
-
Purification and Characterization:
-
Filter the resin and precipitate the crude peptide in cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and dry the peptide.
-
Purify the crude product by reverse-phase high-performance liquid chromatography (RP-HPLC).
-
Confirm the structure and mass of the purified peptide using mass spectrometry (e.g., ESI-MS) and NMR.[10]
-
III. Self-Validation & Causality:
-
Why HBTU/DIPEA? This combination is a highly efficient and widely used coupling system that minimizes racemization, ensuring the stereochemical integrity of the peptide.
-
Why Rink Amide Resin? This resin is specifically chosen because cleavage with TFA directly yields a C-terminal amide, which often enhances biological activity and stability by mimicking the native peptide structure and removing the charged carboxylate.
-
Why Kaiser Test? This colorimetric test reliably detects free primary amines. A negative result (yellow beads) confirms that the coupling reaction has gone to completion, which is critical for preventing deletion sequences and ensuring the purity of the final product.
Part 2: Therapeutic Applications and Mechanistic Insights
Furan-based peptidomimetics have demonstrated significant potential across a spectrum of diseases, largely due to their ability to modulate complex biological pathways.[6][11][12]
Anticancer Activity
A primary focus of research has been in oncology, where furan derivatives exhibit potent cytotoxic effects against various cancer cell lines.[11][13][14]
Mechanism of Action: Apoptosis Induction and Cell Cycle Arrest Many furan-based compounds exert their anticancer effects by inducing apoptosis (programmed cell death) and causing cell cycle arrest, often at the G2/M phase.[15] One key pathway involves the upregulation of the tumor suppressor protein p53. This triggers the intrinsic mitochondrial apoptosis cascade by increasing the pro-apoptotic protein Bax and decreasing the anti-apoptotic protein Bcl-2.[15] The resulting change in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and activation of caspase-3, the executioner caspase that orchestrates cell death.
}
Caption: p53-mediated mitochondrial apoptosis pathway induced by furan-based peptidomimetics.Example Study: Furan-Conjugated Tripeptides A study on furan-conjugated tripeptides identified a lead compound, Fur-2-Nal-Ala-Phe-CONH₂, which showed high potency and specificity against human cervical cancer (HeLa) cells.[1][10] The compound was found to have a membranolytic effect and caused a loss of mitochondrial membrane potential, consistent with the apoptotic mechanism described above.[10]
| Compound ID | Sequence | Target Cell Line | IC50 (µg/mL) | Reference |
| Conjugate 4 | Fur-2-Nal-Ala-Phe-CONH₂ | HeLa (Cervical Cancer) | 0.15 ± 0.05 | [1][10] |
| Compound 12 | Furan-based statine peptidomimetic | HepG2 (Liver Cancer) | Moderate Inhibition | [16] |
| Tripeptide 10c | Furan-based peptidic inhibitor | HCT-116 (Colon Cancer) | 5.86 ± 0.65 µM | [17] |
Antiviral and Anti-inflammatory Potential
The versatility of the furan scaffold extends to infectious and inflammatory diseases.
-
Antiviral Agents: Furan derivatives have shown activity against a range of viruses, including influenza and hepatitis C.[6][18] For instance, isosorbide-based peptidomimetics incorporating a furan substituent have been investigated as inhibitors of the HCV NS3/4A protease, an enzyme essential for viral replication.[19]
-
Anti-inflammatory Agents: In the context of autoimmune diseases like rheumatoid arthritis, furan-based peptide inhibitors have been designed to target Protein Arginine Deiminase Type IV (PAD4).[9] This enzyme is responsible for protein citrullination, a post-translational modification that generates autoantigens. By inhibiting PAD4, these peptidomimetics can potentially halt the autoimmune cascade.[9]
Neurodegenerative Diseases
Emerging research highlights the neuroprotective potential of furan-containing compounds. Their antioxidant and anti-inflammatory properties are key to mitigating the oxidative stress and neuroinflammation that are hallmarks of diseases like Alzheimer's and Parkinson's.[20][21] Peptidomimetics designed to stimulate the 20S proteasome—the cell's primary machinery for clearing damaged and misfolded proteins—have been shown to enhance the degradation of α-synuclein and tau aggregates, which are central to the pathology of these disorders.[22]
Part 3: Bioanalytical Evaluation
Rigorous bioanalytical testing is essential to validate the therapeutic potential of newly synthesized compounds.
Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)
This protocol outlines the MTT assay, a standard colorimetric method for assessing the metabolic activity of cells, which serves as a proxy for cell viability and cytotoxicity.
I. Materials & Reagents:
-
Cancer cell line (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Furan-based peptidomimetic stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Multichannel pipette, incubator (37°C, 5% CO₂), microplate reader
II. Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment:
-
Prepare serial dilutions of the furan-based peptidomimetic in culture medium.
-
Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells for "untreated control" (medium only) and "vehicle control" (medium with the highest concentration of DMSO used).
-
Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
-
MTT Addition:
-
Add 10 µL of MTT solution to each well.
-
Incubate for 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from the wells.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the untreated control.
-
Plot the percentage viability against the compound concentration (on a log scale) and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
-
III. Self-Validation & Causality:
-
Why MTT? This assay is widely adopted because it is robust, reproducible, and directly measures mitochondrial metabolic activity, which is a reliable indicator of cell viability and is often compromised early in the apoptotic process.
-
Why Vehicle Control? The primary stock solutions of these compounds are often dissolved in DMSO. A vehicle control is crucial to ensure that the observed cytotoxicity is due to the compound itself and not the solvent at the concentrations used.
-
Why Serial Dilutions? Testing a range of concentrations is essential for generating a dose-response curve, from which the IC50 value can be accurately determined. This provides a quantitative measure of the compound's potency.
Conclusion and Future Perspectives
Furan-based peptidomimetics represent a powerful and versatile class of therapeutic candidates. The furan scaffold provides a unique combination of electronic properties and structural rigidity that can be exploited to create potent and selective modulators of challenging biological targets. The ability to synthesize these molecules using established methods like solid-phase peptide synthesis allows for the rapid generation and screening of compound libraries.
Future research will likely focus on several key areas:
-
Targeting Protein-Protein Interactions (PPIs): The conformational constraints imposed by the furan ring make these peptidomimetics ideal for targeting the large, flat interfaces characteristic of PPIs, which are often considered "undruggable" by small molecules.
-
Covalent Inhibitors: The furan ring can be designed as a "triggerable warhead" that, upon oxidation, forms a reactive species capable of covalently binding to nucleophilic residues (like lysine) on a target protein, leading to irreversible inhibition.[8]
-
Improving Pharmacokinetics: Continued optimization of the peptide sequence and furan substitutions will be necessary to enhance properties like cell permeability, metabolic stability, and oral bioavailability, ultimately translating the in vitro promise of these compounds into in vivo efficacy.
The continued exploration of furan-based peptidomimetics holds immense promise for the development of next-generation therapeutics with improved efficacy and novel mechanisms of action.
References
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org.
- Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research.
- Furan: A Promising Scaffold for Biological Activity. ijabbr.com.
- Pharmacological significance of the furan scaffold in drug discovery. Benchchem.
- The Furan Scaffold: A Cornerstone in the Evolution of Medicinal Chemistry. Benchchem.
- Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline.
- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PMC.
- comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
- Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review.
- Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors. PubMed.
- Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin.
- Therapeutic potential of peptidomimetics as antiviral agents: short review on recent progress. CABI Digital Library.
- Furan-Conjugated Tripeptides as Potent Antitumor Drugs. PubMed.
- Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones. bioorg.2021.104958.
- Recent Advancements in Naphthofuran Derivatives as Anti-Cancer Agents. International journal of research in pharmaceutical sciences.
- Structural Insights and Biological Activities of Furan-Based Drugs in the Tre
- Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4). PubMed.
- Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson's Treatment.
- Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases.
- A Technical Guide to the Discovery and Synthesis of Novel Furan Deriv
- Furan oxidation based cross-linking: a new approach for the study and targeting of nucleic acid and protein interactions.
- Probing the interaction between selected furan derivatives and porcine myofibrillar proteins by spectroscopic and molecular docking approaches.
- Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Str
- Discovery of Novel Furan-type Phenylahistin Derivatives for Anticancer through P53-Mediated Mitochondrial Apoptosis and Microtubule Inhibition. MCE.
- Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. MDPI.
- Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors. PubMed.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive.
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control.
Sources
- 1. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijabbr.com [ijabbr.com]
- 5. researchgate.net [researchgate.net]
- 6. orientjchem.org [orientjchem.org]
- 7. ijabbr.com [ijabbr.com]
- 8. Furan warheads for covalent trapping of weak protein–protein interactions: cross-linking of thymosin β4 to actin - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Novel furan-containing peptide-based inhibitors of protein arginine deiminase type IV (PAD4) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Furan-Conjugated Tripeptides as Potent Antitumor Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. mdpi.com [mdpi.com]
- 16. Design and synthesis of a novel class of furan-based molecules as potential 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Synthesis, bioactivity, docking and molecular dynamics studies of furan-based peptides as 20S proteasome inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Design, synthesis and anti-influenza virus activity of furan-substituted spirothiazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cabidigitallibrary.org [cabidigitallibrary.org]
- 20. Structural Insights and Biological Activities of Furan-Based Drugs in the Treatment of Human Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Peptidomimetics Activating the Proteasome: A New Perspective for Parkinson’s Treatment - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Guide to the Asymmetric Synthesis of 3-Amino-3-(5-methylfuran-2-yl)propanoic Acid
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide outlines a robust and strategic approach to the synthesis of 3-amino-3-(5-methylfuran-2-yl)propanoic acid, a chiral β-amino acid with significant potential in medicinal chemistry and drug development. The presence of the furan moiety, a key structural element in many biologically active compounds, coupled with the chiral β-amino acid framework, makes this molecule a valuable building block for novel therapeutics. This guide provides a detailed examination of a plausible and efficient synthetic route, grounded in established chemical principles and supported by authoritative literature. We will delve into the strategic considerations behind each synthetic step, offering insights into reaction mechanisms, experimental protocols, and characterization of key compounds.
Introduction: The Significance of Furan-Containing β-Amino Acids
β-Amino acids and their derivatives are of immense interest to the pharmaceutical industry due to their ability to form stable secondary structures in peptides (β-peptides) and their roles as precursors to a wide array of bioactive molecules, including antibiotics, enzyme inhibitors, and anticonvulsants.[1][2] The incorporation of a 5-methylfuran ring into the β-amino acid structure introduces a unique combination of steric and electronic properties, potentially enhancing biological activity and metabolic stability. Furan derivatives are prevalent in numerous natural products and pharmaceuticals, recognized for a broad spectrum of biological activities.[3] Consequently, the development of efficient and stereoselective synthetic routes to novel furan-containing β-amino acids like 3-amino-3-(5-methylfuran-2-yl)propanoic acid is a critical endeavor in modern drug discovery.
Proposed Synthetic Strategy: A Two-Step Approach
The most logical and efficient pathway to the target molecule involves a two-step sequence:
-
Synthesis of the α,β-Unsaturated Acid Precursor: Preparation of (E)-3-(5-methylfuran-2-yl)propenoic acid via a Knoevenagel-Doebner condensation.
-
Asymmetric Conjugate Addition: Enantioselective introduction of an amino group at the β-position of the unsaturated precursor.
This strategy allows for the establishment of the carbon skeleton first, followed by the crucial stereoselective installation of the chiral center.
Part 1: Synthesis of (E)-3-(5-methylfuran-2-yl)propenoic Acid
The initial step focuses on the synthesis of the key intermediate, (E)-3-(5-methylfuran-2-yl)propenoic acid. The Knoevenagel-Doebner condensation is the method of choice for this transformation, offering high yields and operational simplicity.[4][5] This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, catalyzed by a weak base.
Reaction Mechanism and Rationale
The Knoevenagel-Doebner condensation between 5-methylfurfural and malonic acid in the presence of a basic catalyst like piperidine in pyridine proceeds through a well-established mechanism. The base deprotonates malonic acid to form a nucleophilic enolate, which then attacks the carbonyl carbon of 5-methylfurfural. The resulting aldol-type adduct undergoes dehydration to yield the α,β-unsaturated dicarboxylic acid, which subsequently decarboxylates upon heating to afford the desired (E)-3-(5-methylfuran-2-yl)propenoic acid. The use of pyridine as a solvent and a catalytic amount of piperidine is a classic and effective combination for this transformation.[3][6]
Diagram 1: Synthesis of the α,β-Unsaturated Acid Precursor
Caption: Knoevenagel-Doebner condensation to form the propenoic acid precursor.
Detailed Experimental Protocol
Materials:
-
5-Methylfurfural
-
Malonic acid
-
Pyridine
-
Piperidine
-
Hydrochloric acid (concentrated)
-
Deionized water
-
Ethanol (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 5-methylfurfural (1.0 eq) and malonic acid (1.2 eq) in pyridine (3-4 volumes).
-
To this solution, add a catalytic amount of piperidine (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 115 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and then pour it into a beaker containing ice-cold water (10 volumes).
-
Acidify the mixture to a pH of 5-6 by the slow addition of concentrated hydrochloric acid with constant stirring. This will cause the product to precipitate.
-
Collect the precipitate by vacuum filtration and wash thoroughly with cold deionized water.
-
Recrystallize the crude product from ethanol to obtain pure (E)-3-(5-methylfuran-2-yl)propenoic acid as a solid.
Characterization Data (Predicted)
| Parameter | Expected Value |
| Appearance | Pale yellow to light brown solid |
| Melting Point | 145-150 °C |
| ¹H NMR (CDCl₃) | δ (ppm): 2.35 (s, 3H, -CH₃), 6.10 (d, 1H, furan-H), 6.25 (d, 1H, =CH-COOH), 6.60 (d, 1H, furan-H), 7.40 (d, 1H, furan-CH=), 12.0 (br s, 1H, -COOH) |
| ¹³C NMR (CDCl₃) | δ (ppm): 14.0 (-CH₃), 109.0, 116.0, 118.0, 135.0, 150.0, 158.0 (furan and vinyl carbons), 172.0 (-COOH) |
| IR (KBr) | ν (cm⁻¹): ~3000 (O-H), 1690 (C=O), 1620 (C=C) |
| MS (ESI) | m/z: 153.05 [M+H]⁺ |
Part 2: Asymmetric Conjugate Addition of an Amino Group
The second and most critical step is the enantioselective introduction of the amino group at the β-position of the (E)-3-(5-methylfuran-2-yl)propenoic acid. Asymmetric conjugate addition is a powerful strategy for forming chiral C-N bonds.[7] This can be achieved through several catalytic approaches, with copper-catalyzed hydroamination being a particularly promising method.[8]
Reaction Mechanism and Rationale
A copper(I) hydride (CuH) catalyst, generated in situ, in the presence of a chiral ligand, will add across the double bond of the α,β-unsaturated ester (the acid is typically converted to an ester for this reaction to improve solubility and reactivity). The regioselectivity of the hydride addition is directed by the chiral ligand, leading to the formation of a chiral copper enolate. This enolate then reacts with an electrophilic aminating agent to install the amino group at the β-position with high enantioselectivity. A suitable aminating agent is a protected hydroxylamine derivative, which upon reaction and subsequent deprotection, yields the desired β-amino acid.
Diagram 2: Asymmetric Conjugate Addition Workflow
Caption: Workflow for the enantioselective synthesis of the target β-amino acid.
Detailed Experimental Protocol (Proposed)
Step 2a: Esterification of (E)-3-(5-methylfuran-2-yl)propenoic Acid
-
Suspend (E)-3-(5-methylfuran-2-yl)propenoic acid (1.0 eq) in methanol (10 volumes).
-
Add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the mixture to reflux for 4-6 hours.
-
Cool the reaction mixture and remove the methanol under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester.
Step 2b: Asymmetric Conjugate Addition
Materials:
-
Methyl (E)-3-(5-methylfuran-2-yl)propenoate
-
Copper(I) catalyst precursor (e.g., Cu(OAc)₂)
-
Chiral ligand (e.g., a derivative of (R)-DTBM-SEGPHOS)
-
Reducing agent for Cu(I) generation (e.g., a silane)
-
Electrophilic aminating agent (e.g., a protected hydroxylamine derivative like N-Boc-hydroxylamine)
-
Anhydrous, degassed solvent (e.g., toluene)
Procedure:
-
In a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), dissolve the copper(I) catalyst precursor and the chiral ligand in the anhydrous solvent.
-
Add the reducing agent to generate the active CuH species and stir for 30 minutes.
-
Cool the catalyst solution to the desired temperature (e.g., 0 °C or -20 °C).
-
In a separate flask, dissolve the methyl (E)-3-(5-methylfuran-2-yl)propenoate and the electrophilic aminating agent in the same anhydrous solvent.
-
Slowly add the substrate solution to the catalyst solution via a syringe pump over several hours.
-
Allow the reaction to stir at the specified temperature until completion (monitor by TLC or LC-MS).
-
Quench the reaction by the addition of a saturated ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), and wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the protected β-amino ester.
Step 2c: Deprotection
-
Dissolve the protected β-amino ester in a suitable solvent (e.g., a mixture of THF and water).
-
Add an acid (e.g., HCl) or a base (e.g., LiOH) depending on the protecting groups to hydrolyze the ester and remove the N-protecting group.[9]
-
Stir the reaction at room temperature or with gentle heating until the reaction is complete.
-
Neutralize the reaction mixture to the isoelectric point of the amino acid to precipitate the product.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum to yield the final product, 3-amino-3-(5-methylfuran-2-yl)propanoic acid.
Characterization Data (Predicted for the Final Product)
| Parameter | Expected Value |
| Appearance | White to off-white solid |
| Melting Point | >200 °C (decomposes) |
| ¹H NMR (D₂O) | δ (ppm): 2.25 (s, 3H, -CH₃), 2.80 (d, 2H, -CH₂-COOH), 4.50 (t, 1H, -CH(NH₂)-), 6.20 (d, 1H, furan-H), 6.50 (d, 1H, furan-H) |
| ¹³C NMR (D₂O) | δ (ppm): 13.5 (-CH₃), 42.0 (-CH₂-), 55.0 (-CH(NH₂)-), 108.0, 112.0, 152.0, 155.0 (furan carbons), 178.0 (-COOH) |
| IR (KBr) | ν (cm⁻¹): ~3400-2800 (broad, NH₃⁺, OH), 1700 (C=O), 1600 (N-H bend) |
| MS (ESI) | m/z: 170.08 [M+H]⁺ |
| Optical Rotation | [α]D: Specific rotation will depend on the enantiomer synthesized. |
Conclusion
This technical guide presents a comprehensive and scientifically grounded strategy for the asymmetric synthesis of 3-amino-3-(5-methylfuran-2-yl)propanoic acid. By employing a Knoevenagel-Doebner condensation followed by a state-of-the-art asymmetric conjugate addition, this approach offers a plausible and efficient route to this valuable chiral building block. The detailed protocols and mechanistic insights provided herein are intended to empower researchers in the fields of organic synthesis and medicinal chemistry to access this and related compounds for the development of next-generation therapeutics. The successful execution of this synthesis will rely on careful optimization of the catalytic asymmetric step, a common yet surmountable challenge in modern synthetic chemistry.
References
- Ashfaq, M., Tabassum, R., Ahmad, M. M., Hassan, N. A., Oku, H., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Med chem, 5(7), 295-309.
- BenchChem (n.d.). 2-Methyl-3-(5-methylfuran-2-yl)prop-2-enoic acid.
- Wikipedia. (n.d.). Knoevenagel condensation.
- Dalessandro, E. V., & Collin, V. R. (2024).
- Kaliya, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. Molecules, 27(14), 4612.
- Buchwald, S. L., et al. (2015). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society, 137(13), 4423–4426.
- Rath, N. P., & Trogler, W. C. (2013). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository.
- BenchChem (n.d.). An In-depth Technical Guide to the Knoevenagel Condensation of Furfural with Diethyl Malonate.
- Doebner, O. (1900). Ueber die Knoevenagel'sche Reaction. Berichte der deutschen chemischen Gesellschaft, 33(2), 2140-2142.
- Iqbal, J., & Das, S. K. (2010). Enantioselective Synthesis of Novel β-Amino Acids. In Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley.
- Organic Syntheses. (n.d.). (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.
- ResearchGate. (n.d.). Knoevenagel condensation between 5-substituted-2-furaldehydes and malonic acid catalyzed by piperidinium acetate.
- Cheng, J.-P., et al. (2016). Asymmetric Conjugate Addition of Benzofuran-2-ones to Alkyl 2-Phthalimidoacrylates: Modeling Structure-Stereoselectivity Relationships with Steric and Electronic Parameters.
- ResearchGate. (n.d.). Starting 3-(furan-2-yl)propenoic acid derivatives 1a–i used in this study.
- Chemsrc. (n.d.). 3-(5-METHYL-FURAN-2-YL)-PROPIONALDEHYDE.
- Wiley. (n.d.). Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition.
- MacMillan, D. W. C., et al. (2007). Chiral amines as organocatalysts for asymmetric conjugate addition to nitroolefins and vinyl sulfones via enamine activation.
- Scilit. (n.d.). Conjugate addition of amines to chiral 3-aziridin-2-yl-acrylates.
- Leroux, F. R., et al. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Organic Letters, 23(13), 4915–4919.
- ACS Publications. (2018). Recent Advances in Metal-Catalyzed Asymmetric 1,4-Conjugate Addition (ACA) of Nonorganometallic Nucleophiles. Chemical Reviews.
- RSC Publishing. (n.d.). Metal-catalyzed asymmetric conjugate addition reaction: formation of quaternary stereocenters.
- Sibi, M. P., & Liu, M. (2010). Preparation of Enantiopure β-Amino Acids via Enantioselective Conjugate Addition. In Enantioselective Synthesis of Beta-Amino Acids, 2nd Edition. Wiley.
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organic Syntheses Procedure [orgsyn.org]
Methodological & Application
Application Note: High-Efficiency Coupling Protocols for Boc-(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic Acid
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on the effective coupling of Boc-protected (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid. This valuable β-amino acid building block, featuring a biologically relevant furan moiety, presents unique considerations in peptide synthesis due to its structure. This guide moves beyond simple step-by-step instructions to explain the underlying chemical principles, enabling users to make informed decisions for optimizing reaction outcomes. We present a comparative analysis of common coupling methodologies, detailed experimental protocols for both standard and high-efficiency reagents, and a troubleshooting guide for common challenges.
Introduction and Strategic Importance
Boc-(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is a chiral building block of significant interest in medicinal chemistry. The incorporation of β-amino acids into peptide backbones can impart crucial pharmacological properties, including enhanced proteolytic stability and the ability to form unique secondary structures.[1] The furan ring system is a prevalent scaffold in numerous bioactive molecules and approved drugs, valued for its ability to engage in various non-covalent interactions with biological targets.[2][3][4]
The successful incorporation of this building block into larger molecules via amide bond formation is a critical step in the synthesis of novel therapeutics.[3] However, the stereochemistry and substitution pattern—specifically the β-position of the amino group and the presence of the bulky tert-butyloxycarbonyl (Boc) protecting group—can introduce steric challenges that may render standard coupling protocols inefficient.[5][6][7] This guide provides the necessary theoretical foundation and practical protocols to navigate these challenges effectively.
Mechanistic Foundations of Amide Bond Formation
The formation of a peptide (amide) bond is a condensation reaction between a carboxylic acid and an amine.[8][9] This process is not spontaneous under standard conditions and requires the "activation" of the carboxylic acid. A coupling reagent is used to convert the carboxyl group's hydroxyl into a better leaving group, transforming the carbon into a highly electrophilic center susceptible to nucleophilic attack by the amine.[8][10]
The general two-step process is visualized below:
Figure 1: General mechanism of peptide bond formation.
The efficiency, yield, and stereochemical integrity of the final product are highly dependent on the choice of coupling reagent and reaction conditions, which dictate the nature and reactivity of the activated intermediate.
Comparative Analysis of Coupling Reagents
The selection of a coupling reagent is the most critical decision in designing a successful protocol. The choice should be guided by the steric hindrance of the substrates, desired reaction speed, and tolerance for potential side reactions like racemization.[8]
Carbodiimides (e.g., EDC, DIC)
Carbodiimides are a cost-effective and widely used class of coupling reagents.[10] They react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12]
-
Mechanism: The O-acylisourea can be directly attacked by the amine. However, it is prone to an intramolecular rearrangement to form a stable, unreactive N-acylurea byproduct, which lowers the yield.[10][11] To mitigate this, additives such as 1-hydroxybenzotriazole (HOBt) or OxymaPure are almost always included. These additives trap the O-acylisourea intermediate to form a more stable active ester, which is less prone to side reactions and racemization.[11][13]
-
Best For: Routine couplings, large-scale synthesis where cost is a factor, and applications where byproducts are easily removed.
-
Considerations: Dicyclohexylcarbodiimide (DCC) produces a dicyclohexylurea (DCU) byproduct that is poorly soluble and can complicate purification.[11] 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is water-soluble, and its urea byproduct can be easily removed with an aqueous wash, making it a preferred choice for many applications.[11]
Uronium/Aminium Salts (e.g., HATU, HBTU)
These reagents are among the most efficient and popular for modern peptide synthesis, especially for difficult couplings.[13][14]
-
Mechanism: Uronium salts like HBTU and HATU react with the carboxylate (in the presence of a non-nucleophilic base like DIPEA) to form an active ester of HOBt or its more reactive analogue, HOAt (1-hydroxy-7-azabenzotriazole), respectively.[10][14] HATU is generally considered the gold standard due to the superior reactivity and racemization-suppressing ability of the HOAt-based active ester.[10][14]
-
Best For: Sterically hindered amino acids, rapid couplings, and sequences prone to racemization.[5][14]
-
Considerations: These reagents are more expensive than carbodiimides. If used in large excess, they can potentially react with the free N-terminus of the amine component to form a guanidinium species, capping the chain.[9]
Phosphonium Salts (e.g., PyBOP, PyAOP)
Phosphonium salts are powerful coupling reagents that function similarly to uronium salts but often show superior performance for the most challenging substrates.[15]
-
Mechanism: They react with the carboxylate to form an acyloxyphosphonium intermediate, which then reacts with HOBt or HOAt (if present as part of the reagent, as in PyAOP) to generate the active ester.[15] A key advantage is their inability to cause guanidinylation of the free amine, which allows them to be used in excess to drive difficult reactions to completion.[9][10]
-
Best For: Highly hindered couplings, N-methylated amino acids, and peptide segment cyclization.[10][13] PyAOP, the HOAt-based version, is particularly effective.[13][14]
-
Considerations: These reagents can be costly and may require careful handling.
Data Summary: Coupling Reagent Selection
| Reagent Class | Example(s) | Mechanism/Intermediate | Relative Speed | Racemization Risk | Key Advantages & Considerations |
| Carbodiimide | EDC, DIC | O-Acylisourea | Moderate | Moderate (Low with additives) | Cost-effective. Requires additive (HOBt, Oxyma) . EDC byproducts are water-soluble.[11] |
| Uronium/Aminium | HBTU, HATU | HOBt/HOAt Active Ester | Fast to Very Fast | Low (Very low with HATU) | High efficiency, reliable. HATU is excellent for hindered couplings.[10][14] |
| Phosphonium | PyBOP, PyAOP | Acyloxyphosphonium | Very Fast | Very Low | Extremely powerful for hindered systems. No guanidinylation side reaction.[10][13][15] |
Detailed Experimental Protocols
The following protocols are designed as starting points and may require optimization based on the specific amine coupling partner. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Standard Carbodiimide Coupling via EDC/HOBt
This protocol is a robust and cost-effective method suitable for coupling with primary amines that are not severely sterically hindered.
Figure 2: Workflow for EDC/HOBt coupling.
Reagents and Materials
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Boc-(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid | ~283.3 | 1.0 | 283 mg |
| Amine Component (R'-NH2) | Varies | 1.0 - 1.2 | Varies |
| HOBt (monohydrate) | 153.14 | 1.1 | 168 mg |
| EDC·HCl | 191.70 | 1.2 | 230 mg |
| Anhydrous DMF | - | - | 5-10 mL |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add Boc-(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid (1.0 eq) and HOBt (1.1 eq).
-
Dissolution: Add anhydrous DMF to dissolve the solids completely.
-
Amine Addition: Add the amine component (1.0-1.2 eq) to the solution. If the amine is a hydrochloride salt, add one equivalent of a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA).
-
Cooling: Place the flask in an ice-water bath and stir for 5-10 minutes until the internal temperature reaches 0 °C.
-
EDC Addition: Add EDC·HCl (1.2 eq) to the cold solution in small portions over 5 minutes. A slight exotherm may be observed.
-
Reaction: Remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Workup: Dilute the reaction mixture with ethyl acetate or another suitable organic solvent. Wash the organic layer sequentially with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired amide.
Protocol 2: High-Efficiency Coupling via HATU
This protocol is recommended for challenging couplings, particularly with sterically hindered amines or when faster reaction times are desired.[14]
Reagents and Materials
| Reagent | M.W. | Equivalents | Amount (for 1 mmol scale) |
| Boc-(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid | ~283.3 | 1.0 | 283 mg |
| Amine Component (R'-NH2) | Varies | 1.0 | Varies |
| HATU | 380.23 | 1.1 | 418 mg |
| DIPEA (or Collidine) | 129.25 | 2.0 | 348 µL |
| Anhydrous DMF | - | - | 5-10 mL |
Step-by-Step Procedure
-
Preparation: To a clean, dry round-bottom flask, add Boc-(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid (1.0 eq) and HATU (1.1 eq).
-
Dissolution: Add anhydrous DMF and stir to dissolve.
-
Base Addition: Add DIPEA (2.0 eq). The solution may turn yellow, which is characteristic of HATU activation.
-
Pre-activation: Stir the mixture at room temperature for 5-10 minutes. This "pre-activation" step allows for the formation of the HOAt active ester.[10]
-
Amine Addition: Add the amine component (1.0 eq) to the activated mixture.
-
Reaction: Stir at room temperature for 1-4 hours. The reaction is typically much faster than carbodiimide methods.
-
Monitoring: Monitor the reaction by TLC or LC-MS. For very hindered couplings, the reaction may require longer times or gentle heating (e.g., 40 °C).
-
Workup and Purification: Follow the same workup and purification steps (8-10) as described in Protocol 1. The byproducts of HATU and DIPEA are generally soluble in the aqueous layers during workup.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Inactive coupling reagent (hydrolyzed).2. Insufficient activation time.3. Severe steric hindrance. | 1. Use fresh, high-quality reagents. Store hygroscopic reagents in a desiccator.2. For HATU/PyBOP, ensure a 5-10 minute pre-activation step before adding the amine.3. Switch to a more powerful reagent (e.g., from EDC/HOBt to HATU or PyAOP).[5] Increase reaction time and/or temperature (e.g., 40-50 °C). |
| Incomplete Reaction | 1. Stoichiometry is incorrect.2. Poor solubility of a reactant. | 1. Carefully re-check calculations and measurements. Use a slight excess (1.1-1.2 eq) of the coupling reagent and the amine component if it is not the more valuable reagent.2. Try a different solvent system (e.g., NMP, DCM/DMF mixture). |
| Formation of Side Products | 1. N-acylurea formation (with carbodiimides).2. Racemization at the α-carbon of the amine (if chiral). | 1. Ensure an adequate amount of additive (HOBt, Oxyma) is used with EDC/DIC.[11]2. Use a racemization-suppressing reagent like HATU.[10][14] Use a less-coordinating base like 2,4,6-collidine instead of DIPEA. Run the reaction at a lower temperature (0 °C). |
Conclusion
The successful coupling of Boc-(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is readily achievable with a rational selection of reagents and conditions. For routine synthesis with unhindered amines, a standard EDC/HOBt protocol offers a reliable and economical solution. For more challenging substrates where steric hindrance is a concern, or when high efficiency and speed are paramount, the use of a uronium salt like HATU is strongly recommended. By understanding the mechanistic principles behind each protocol, researchers can effectively troubleshoot and optimize their synthetic routes to access novel furan-containing peptides and peptidomimetics for drug discovery and development.
References
-
Phosphonium Salts. Thieme Chemistry. [Link]
-
Carbodiimides and Additives. Aapptec Peptides. [Link]
-
Optimizing Peptide Coupling: Key Techniques. Iris Biotech. [Link]
-
Commonly Used Coupling Reagents in Peptide Synthesis. DilunBio. [Link]
-
Mechanism of peptide bond formation through carbodiimide. ResearchGate. [Link]
-
Coupling Reagents. Aapptec Peptides. [Link]
-
Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. National Center for Biotechnology Information (PMC). [Link]
-
PHOSPHONIUM-SALT MEDIATED ACTIVATION OF C-O BONDS. IU Indianapolis ScholarWorks. [Link]
-
Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. ResearchGate. [Link]
-
Highly Sterically Hindered Peptide Bond Formation. Thieme Gruppe. [Link]
-
Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids. CEM Corporation. [Link]
-
Carbodiimide. Wikipedia. [Link]
-
α/β-Chimera peptide synthesis with cyclic β-sugar amino acids: the efficient coupling protocol. CORE. [Link]
-
Phosphonium coupling. Wikipedia. [Link]
-
Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]
-
Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. [Link]
-
3-N-Boc-amino-3-(4')-piperidine-propionic acid. PubChem. [Link]
-
Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. [Link]
-
Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 3. chemimpex.com [chemimpex.com]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Microwave Assisted SPPS of Hindered, Non-Standard Amino Acids [cem.com]
- 8. jpt.com [jpt.com]
- 9. bachem.com [bachem.com]
- 10. chempep.com [chempep.com]
- 11. peptide.com [peptide.com]
- 12. Carbodiimide - Wikipedia [en.wikipedia.org]
- 13. peptide.com [peptide.com]
- 14. file.globalso.com [file.globalso.com]
- 15. Thieme E-Books & E-Journals [thieme-connect.de]
Application Notes and Protocols: Enhancing Antimicrobial Peptides with Furan Amino Acids
Introduction
The escalating crisis of antimicrobial resistance necessitates the development of novel therapeutic agents that can overcome existing resistance mechanisms. Antimicrobial peptides (AMPs) are a promising class of molecules due to their broad-spectrum activity and diverse mechanisms of action, which often involve disruption of the bacterial cell membrane.[1][2][3] However, native AMPs can suffer from limitations such as susceptibility to proteolytic degradation and suboptimal activity. The incorporation of unnatural amino acids presents a powerful strategy to enhance the therapeutic properties of AMPs.[4][5][6] This guide provides a comprehensive overview and detailed protocols for the incorporation of furan-containing amino acids into AMPs to modulate their structure and enhance their antimicrobial efficacy.
The furan moiety, a five-membered aromatic heterocycle, is a "privileged" scaffold in medicinal chemistry, found in numerous bioactive compounds with a wide range of pharmacological activities, including antimicrobial effects.[7][8] Its incorporation into a peptide backbone can introduce unique conformational constraints, alter hydrophobicity, and provide new electronic properties, potentially leading to enhanced interaction with bacterial membranes and increased potency. This document will guide researchers through the process of designing, synthesizing, and evaluating furan-modified AMPs.
I. Rationale and Design Considerations
The primary hypothesis for incorporating a furan amino acid, such as 3-(2-furyl)-L-alanine, into an AMP is to enhance its bactericidal activity by favorably altering its physicochemical properties. The key considerations are:
-
Structural Impact: The planar, aromatic furan ring can induce specific secondary structures, such as α-helices or β-sheets, which are often crucial for antimicrobial activity.[4] It can also increase the rigidity of the peptide backbone.
-
Hydrophobicity: The furan group can modify the overall hydrophobicity of the peptide, a critical parameter that governs the partitioning of the AMP into the bacterial membrane.[1] An optimal balance of hydrophobicity and charge is essential for selective targeting of bacterial over host cells.
-
Membrane Interaction: The electron-rich furan ring may engage in specific interactions (e.g., π-π stacking or cation-π interactions) with lipid headgroups or other membrane components, thereby strengthening the peptide's association with and disruption of the bacterial membrane.
Workflow for Development of Furan-Modified AMPs
The overall process for developing and evaluating these novel peptides is outlined below.
Figure 1: General workflow for the development and evaluation of furan-containing antimicrobial peptides.
II. Synthesis of Furan-Modified Antimicrobial Peptides
The most efficient method for incorporating furan amino acids is through Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[3] This is made feasible by the commercial availability of protected building blocks like N-α-Fmoc-3-(2-furyl)-L-alanine .[9]
Protocol 1: Solid-Phase Peptide Synthesis (SPPS)
This protocol details the manual synthesis of a hypothetical 12-amino acid AMP, "Fura-AMP-1" (Sequence: X-Lys-Lys-Phe-Phe-Lys-Leu-Phe-Lys-Leu-Lys-Phe-NH₂, where X = 3-(2-furyl)-L-alanine), on a 0.1 mmol scale using Rink Amide resin to yield a C-terminally amidated peptide.
Materials:
-
Rink Amide MBHA resin (100-200 mesh)
-
Fmoc-protected amino acids (including Fmoc-3-(2-furyl)-L-alanine)
-
Coupling Reagent: HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)
-
Base: DIPEA (N,N-Diisopropylethylamine)
-
Solvent: DMF (N,N-Dimethylformamide), peptide synthesis grade
-
Deprotection Reagent: 20% (v/v) piperidine in DMF
-
Washing Solvents: Dichloromethane (DCM), Methanol (MeOH)
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% water
-
Cold diethyl ether
-
SPPS reaction vessel
Procedure:
-
Resin Preparation:
-
Place ~135 mg of Rink Amide resin (substitution ~0.74 mmol/g) in the reaction vessel.
-
Swell the resin in DMF for 1 hour with gentle agitation. Drain the DMF.[10]
-
-
Initial Fmoc Deprotection:
-
Amino Acid Coupling Cycle (repeated for each amino acid):
-
Activation: In a separate vial, dissolve the Fmoc-amino acid (3 equivalents, 0.3 mmol), HBTU (2.9 equivalents, 0.29 mmol), and DIPEA (6 equivalents, 0.6 mmol) in ~3 mL of DMF.[11][12]
-
Coupling: Add the activation solution to the deprotected resin. Agitate for 1-2 hours at room temperature.
-
Washing: Drain the coupling solution. Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).
-
Progression: To add the next amino acid, return to step 2 (Fmoc Deprotection). For the N-terminal residue, use Fmoc-3-(2-furyl)-L-alanine.
-
-
Final Cleavage and Deprotection:
-
After the final coupling and deprotection cycle, wash the resin with DMF, then DCM, and dry under vacuum.
-
Add 5 mL of the cleavage cocktail to the resin. Agitate for 2-3 hours at room temperature.[13]
-
Filter the resin and collect the filtrate into a 50 mL centrifuge tube.
-
Precipitate the crude peptide by adding the filtrate to ~40 mL of cold diethyl ether.
-
Centrifuge for 10 minutes at 4000 rpm to pellet the peptide. Decant the ether.
-
Wash the pellet with cold ether twice more. Dry the final peptide pellet under vacuum.
-
-
Purification and Characterization:
-
Dissolve the crude peptide in a minimal amount of water/acetonitrile.
-
Purify by reverse-phase HPLC (RP-HPLC) on a C18 column.
-
Confirm the identity and purity of the peptide fractions using Mass Spectrometry (e.g., MALDI-TOF or ESI-MS).
-
III. Evaluation of Antimicrobial Activity
The primary measure of an AMP's effectiveness is its Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the peptide that prevents visible bacterial growth.[5][6]
Protocol 2: Minimum Inhibitory Concentration (MIC) Assay
This protocol uses a standard broth microdilution method.[14][15]
Materials:
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Purified native AMP and Fura-AMP-1, lyophilized
-
Sterile water or 0.01% acetic acid for peptide stock solution
-
Microplate reader
Procedure:
-
Preparation of Bacterial Inoculum:
-
Inoculate a single bacterial colony into MHB and grow overnight at 37°C.
-
Dilute the overnight culture in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Preparation of Peptide Dilutions:
-
Prepare a stock solution of each peptide (e.g., 1280 µg/mL).
-
Perform serial two-fold dilutions in MHB directly in the 96-well plate to obtain a range of concentrations (e.g., 128 µg/mL down to 0.25 µg/mL). The final volume in each well should be 50 µL.
-
-
Inoculation and Incubation:
-
Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.
-
Include a positive control (bacteria only, no peptide) and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
-
MIC Determination:
-
The MIC is the lowest peptide concentration at which there is no visible turbidity (or as measured by absorbance at 600 nm).[5]
-
Data Presentation
MIC values should be tabulated to allow for a clear comparison between the native peptide and its furan-modified analog against various bacterial strains.
| Peptide | E. coli (Gram-) MIC (µg/mL) | S. aureus (Gram+) MIC (µg/mL) | P. aeruginosa (Gram-) MIC (µg/mL) |
| Native AMP | 16 | 8 | 32 |
| Fura-AMP-1 | 4 | 4 | 16 |
| Reference Drug | 2 | 1 | 4 |
Table 1: Hypothetical MIC data comparing a native AMP to its furan-modified analog (Fura-AMP-1).
IV. Biophysical Characterization
Understanding how the furan modification affects the peptide's secondary structure, particularly in the presence of bacterial membrane mimics, is crucial for elucidating its mechanism of action. Circular Dichroism (CD) spectroscopy is the standard technique for this analysis.[4]
Protocol 3: Circular Dichroism (CD) Spectroscopy
This protocol assesses the secondary structure of the peptide in an aqueous buffer versus a membrane-mimicking environment provided by sodium dodecyl sulfate (SDS) micelles.
Materials:
-
Purified peptides (Native AMP and Fura-AMP-1)
-
10 mM Phosphate-buffered saline (PBS), pH 7.4
-
Sodium dodecyl sulfate (SDS)
-
CD spectrometer
-
Quartz cuvette with a 1.0 mm path length
Procedure:
-
Sample Preparation:
-
Prepare a 100 µM stock solution of each peptide in 10 mM PBS.
-
Prepare samples for analysis by diluting the stock to a final concentration of 25-50 µM in:
-
a) 10 mM PBS (aqueous environment)
-
b) 10 mM PBS containing 30 mM SDS (anionic micelle environment, mimicking bacterial membranes)
-
-
-
CD Spectra Acquisition:
-
Record CD spectra from 190 to 260 nm at 25°C using a 1.0 mm path length cuvette.[14]
-
Acquire data points every 1 nm with a scan speed of 50 nm/min. Average at least three scans for each sample.
-
Record a background spectrum for each buffer condition (PBS and PBS+SDS) and subtract it from the corresponding peptide spectrum.
-
-
Data Analysis:
-
Convert the raw data (millidegrees) to Mean Residue Ellipticity (MRE) in deg·cm²·dmol⁻¹.
-
Analyze the spectra for characteristic secondary structure signatures:
-
α-helix: Negative bands near 222 nm and 208 nm, and a positive band near 192 nm.[4]
-
β-sheet: A negative band near 218 nm.
-
Random coil: A strong negative band near 200 nm.
-
-
Interpreting Structural Changes
A graphical representation helps visualize the conformational changes induced by the furan amino acid and the membrane-mimicking environment.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. How Unnatural Amino Acids in Antimicrobial Peptides Change Interactions with Lipid Model Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. Frontiers | D- and Unnatural Amino Acid Substituted Antimicrobial Peptides With Improved Proteolytic Resistance and Their Proteolytic Degradation Characteristics [frontiersin.org]
- 7. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. tcichemicals.com [tcichemicals.com]
- 10. chem.uci.edu [chem.uci.edu]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. rsc.org [rsc.org]
- 13. peptide.com [peptide.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Synthesis of β-Peptides Containing Furan Residues
Introduction
β-peptides, oligomers constructed from β-amino acids, have emerged as a compelling class of peptidomimetics. Their backbone, elongated by an additional methylene unit per residue compared to natural α-peptides, grants them remarkable resistance to proteolytic degradation.[1][2] This intrinsic stability, coupled with their ability to adopt stable and predictable secondary structures, makes them highly attractive scaffolds for drug discovery and material science.[3][4]
The incorporation of heterocyclic moieties into peptide backbones is a proven strategy to impart specific conformational constraints and introduce novel functionalities.[5] The furan ring, a five-membered aromatic heterocycle, is a particularly interesting building block. Its planar structure and defined electronic properties can pre-organize the peptide backbone, influencing folding and stabilizing secondary structures like turns and helices. Furthermore, furan-containing peptides have shown potential in various applications, including their use as crosslinking agents for studying protein-protein interactions and as scaffolds for potent antitumor drugs.[6]
This guide provides a comprehensive overview and detailed protocols for the synthesis of β-peptides containing furan residues. We will delve into the critical first step—the synthesis of furan-containing β-amino acid monomers—and then proceed to their oligomerization using both solution-phase and solid-phase techniques. This document is intended for researchers, scientists, and drug development professionals with a foundational knowledge of organic synthesis and peptide chemistry.
Part I: Synthesis of Furan-Containing β-Amino Acid Monomers
The cornerstone of any β-peptide synthesis is the availability of the monomeric β-amino acid building blocks. For furan-containing β-peptides, this requires the synthesis of a β-amino acid where the furan moiety is incorporated into the side chain or backbone. The Arndt-Eistert homologation of α-amino acids is a classic and reliable method for achieving this one-carbon extension.[7][8][9]
Method A: Arndt-Eistert Homologation
The Arndt-Eistert reaction is a powerful three-step process for converting a carboxylic acid into its next higher homologue.[7][8] When applied to an α-amino acid, it yields the corresponding β-amino acid. The key steps are the formation of an acid chloride, reaction with diazomethane to form an α-diazoketone, and a subsequent metal-catalyzed Wolff rearrangement to generate a ketene, which is then trapped by a nucleophile.[1][7][8]
Causality and Strategic Choices
-
Starting Material: We begin with a readily available N-protected α-amino acid, such as Fmoc-3-(2-furyl)-L-alanine, which can be purchased commercially.[6] The 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group is chosen for its stability during the initial reaction steps and its lability under mild basic conditions (e.g., piperidine), which is crucial for subsequent solid-phase peptide synthesis (SPPS).[10]
-
Activation: Conversion to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride is a standard and efficient method for activating the carboxylic acid for subsequent reaction with diazomethane.
-
Diazomethane Handling (Critical Safety Note): Diazomethane is a toxic and potentially explosive reagent.[7] It should only be handled by trained personnel in a well-ventilated fume hood using appropriate safety equipment (e.g., blast shield, specialized glassware without ground glass joints). Safer alternatives like (trimethylsilyl)diazomethane have been developed and are recommended.[11] An excess of diazomethane is used to drive the reaction to completion and to neutralize the HCl byproduct, preventing the formation of a chloromethyl ketone side-product.[7]
-
Wolff Rearrangement: The crucial rearrangement of the α-diazoketone to a ketene can be promoted thermally, photochemically, or, most commonly, with a metal catalyst like silver oxide (Ag₂O) or silver benzoate.[1][9] Silver catalysis provides mild conditions and generally good yields.[8]
-
Nucleophilic Trapping: The highly reactive ketene intermediate is trapped in situ with a nucleophile. Using water will yield the homologous carboxylic acid, while using an alcohol (e.g., methanol) will produce the corresponding ester. For peptide synthesis, obtaining the free acid is typically the goal.
Workflow Diagram: Arndt-Eistert Homologation
Caption: Workflow for Arndt-Eistert homologation to produce a β-amino acid.
Detailed Protocol: Synthesis of N-Fmoc-β³-homofurylalanine
Materials:
-
N-Fmoc-3-(2-furyl)-L-alanine
-
Thionyl chloride (SOCl₂)
-
Anhydrous Dichloromethane (DCM)
-
Anhydrous Diethyl ether (Et₂O)
-
Diazomethane solution in Et₂O (handle with extreme caution)
-
Silver(I) oxide (Ag₂O)
-
1,4-Dioxane
-
Deionized Water
-
Saturated sodium bicarbonate solution
-
1 M Hydrochloric acid
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Acid Chloride Formation: In a flame-dried round-bottom flask under an argon atmosphere, dissolve N-Fmoc-3-(2-furyl)-L-alanine (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath. Add thionyl chloride (1.2 eq) dropwise. Allow the reaction to warm to room temperature and stir for 2-3 hours until the reaction is complete (monitored by TLC). Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride, which is used immediately in the next step.
-
Diazoketone Formation (Caution!): Dissolve the crude acid chloride in anhydrous Et₂O and cool to 0°C. Slowly add a freshly prepared solution of diazomethane in Et₂O (approx. 2.5 eq) until a persistent yellow color remains. Stir the reaction at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 3 hours. Carefully quench any excess diazomethane by adding a few drops of acetic acid until the yellow color disappears and gas evolution ceases.
-
Wolff Rearrangement & Trapping: To the diazoketone solution, add a mixture of 1,4-dioxane and water (e.g., 3:1 v/v). Add a catalytic amount of freshly prepared silver(I) oxide (approx. 0.1 eq). Heat the mixture to reflux (approx. 50-60°C) and stir vigorously for 2-4 hours. Monitor the disappearance of the diazoketone by TLC.
-
Workup and Purification: After cooling to room temperature, filter the reaction mixture through a pad of Celite to remove the silver catalyst. Concentrate the filtrate under reduced pressure. Dilute the residue with EtOAc and wash with 1 M HCl, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography (silica gel, using a gradient of EtOAc in hexanes) to afford the pure N-Fmoc-β³-homofurylalanine.
Expected Yield: 50-70%[8]
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its structure and purity.
Part II: Oligomerization and Peptide Synthesis
With the furan-containing β-amino acid monomer in hand, the next stage is to incorporate it into a peptide chain. Both solution-phase and solid-phase peptide synthesis (SPPS) are viable methods. SPPS is often preferred for its efficiency, ease of purification, and amenability to automation.[10][12][13]
Method B: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)
SPPS, pioneered by Bruce Merrifield, involves the stepwise addition of protected amino acids to a growing peptide chain that is covalently linked to an insoluble resin support.[10][14] The Fmoc strategy is widely used due to its mild deprotection conditions.[10]
Causality and Strategic Choices
-
Resin Selection: The choice of resin depends on the desired C-terminal functionality. For a C-terminal amide, a Rink Amide resin is commonly used.[13] For a C-terminal carboxylic acid, a 2-chlorotrityl chloride (2-CTC) or Wang resin is appropriate.[13]
-
Coupling Reagents: Peptide bond formation between a free amine on the resin and the carboxylic acid of the incoming amino acid requires an activating agent, or coupling reagent.[15] β-amino acids are often more sterically hindered and less reactive than their α-counterparts, necessitating highly efficient coupling reagents.
-
Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and HBTU are highly effective and widely used.[16] HATU is particularly efficient due to the formation of a highly reactive OAt-ester, which benefits from the anchimeric assistance of the pyridine nitrogen.
-
Phosphonium Salts: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another robust option.[16]
-
Additives: The use of a base, typically N,N-diisopropylethylamine (DIPEA), is required to neutralize the protonated amine and facilitate the reaction. An additive like Oxyma Pure or HOBt (Hydroxybenzotriazole) can improve coupling efficiency and suppress racemization.[12][16] COMU is a modern Oxyma-based reagent known for its high solubility, stability, and efficiency.[12]
-
-
Protecting Groups: Orthogonal protecting groups are essential. The N-terminal Fmoc group is removed with a mild base (piperidine in DMF), while acid-labile groups (like Boc for Lys or tBu for Asp/Glu) are used for side chains, which are removed during the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[10]
SPPS Workflow Diagram
Caption: General workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).
Detailed Protocol: SPPS of a Model Furan-β-Peptide
Model Sequence: Ac-Ala-β³hFur-Phe-CONH₂ Resin: Rink Amide AM resin (loading e.g., 0.5 mmol/g)
Materials:
-
Rink Amide AM resin
-
Fmoc-Phe-OH, Fmoc-β³-homofurylalanine, Fmoc-Ala-OH
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Dichloromethane (DCM), peptide synthesis grade
-
Piperidine
-
HATU
-
N,N-Diisopropylethylamine (DIPEA)
-
Acetic Anhydride
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIS)
-
Deionized Water
Procedure:
-
Resin Swelling: Place the resin (1.0 eq) in a reaction vessel and swell in DMF for 30 minutes, then drain.
-
First Amino Acid (Phe) Coupling:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (x5) and DCM (x3).
-
Coupling: In a separate vial, pre-activate Fmoc-Phe-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 2 minutes. Add this solution to the resin and agitate for 2 hours.
-
Washing: Drain the coupling solution and wash the resin with DMF (x5) and DCM (x3).
-
-
Second Amino Acid (β³hFur) Coupling:
-
Fmoc Deprotection: Repeat step 2a.
-
Coupling: Pre-activate Fmoc-β³-homofurylalanine (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF. Add to the resin and agitate. Note: Due to potential steric hindrance, this coupling may require a longer time (3-4 hours) or a double coupling.
-
Washing: Repeat step 2c.
-
-
Third Amino Acid (Ala) Coupling:
-
Fmoc Deprotection: Repeat step 2a.
-
Coupling: Couple Fmoc-Ala-OH as described in step 2b.
-
Washing: Repeat step 2c.
-
-
N-terminal Acetylation:
-
Fmoc Deprotection: Repeat step 2a.
-
Capping: Treat the resin with a solution of acetic anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes.
-
Washing: Wash the resin with DMF (x5) and DCM (x3). Dry the resin under vacuum.
-
-
Cleavage and Global Deprotection:
-
Prepare a cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v).
-
Add the cocktail to the dry resin and agitate for 2-3 hours at room temperature.
-
Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice.
-
Dry the crude peptide pellet under vacuum.
-
-
Purification and Analysis:
-
Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) using a C18 column with a water/acetonitrile gradient containing 0.1% TFA.
-
Confirm the identity and purity of the collected fractions by Liquid Chromatography-Mass Spectrometry (LC-MS). Lyophilize the pure fractions to obtain the final peptide as a white powder.
-
Quantitative Data and Comparisons
Table 1: Comparison of Common Peptide Coupling Reagents
| Reagent | Class | Relative Reactivity | Racemization Risk | Advantages | Disadvantages |
| HATU | Uronium/Aminium | Very High | Very Low | Highly efficient, especially for hindered couplings; stable solutions. | High cost. |
| HBTU | Uronium/Aminium | High | Low | Cost-effective, good for standard couplings.[16] | Less effective than HATU for difficult sequences. |
| PyBOP | Phosphonium | High | Low | High coupling efficiency. | Solutions in DMF are less stable; byproduct removal can be difficult in solution phase. |
| COMU | Uronium/Aminium | Very High | Very Low | Excellent solubility and stability; highly efficient.[12] | Higher cost than HBTU/DIC. |
| DIC/HOBt | Carbodiimide | Moderate | Low (with HOBt) | Low cost, widely used.[16] | Byproduct (DIU) can be problematic in solution phase; less efficient for hindered couplings.[16] |
Part III: Characterization and Quality Control
Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized furan-containing β-peptides.
-
Mass Spectrometry (MS): ESI-MS or MALDI-TOF is used to confirm the molecular weight of the final peptide, verifying that the correct sequence has been synthesized.
-
High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is the primary method for assessing the purity of the final product. A sharp, single peak indicates a high degree of purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H, ¹³C) and 2D (COSY, HSQC) NMR spectroscopy can be used to confirm the structure of the monomer and, for shorter peptides, to verify the sequence and probe the peptide's conformation in solution.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the peptide's secondary structure by analyzing the position of the amide I and amide II bands.[17]
Conclusion and Future Outlook
The protocols and strategies outlined in this guide provide a robust framework for the successful synthesis of β-peptides containing furan residues. The Arndt-Eistert homologation remains a reliable, albeit hazardous, method for monomer synthesis, while modern Fmoc-based SPPS with potent coupling reagents like HATU or COMU enables the efficient assembly of the final oligomers. The incorporation of the conformationally constraining furan moiety opens up exciting avenues for designing β-peptides with enhanced biological stability and pre-organized structures.[4][18] Future research will likely focus on developing even more efficient and safer routes to the furan-β-amino acid monomers and exploring the unique structural and functional properties of these novel peptidomimetics in applications ranging from therapeutics to materials science.
References
- Synthetic Methods of Sugar Amino Acids and Their Application in the Development of Cyclic Peptide Therapeutics. (2025). MDPI.
- Coupling Reagents. Luxembourg Bio Technologies.
- Optimizing Peptide Coupling: Key Techniques.
- Peptide Coupling Reagents Guide. MilliporeSigma.
- Coupling Reagents. Aapptec Peptides.
- Albericio, F., & El-Faham, A. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews.
- Tzani, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. Pharmaceuticals.
- Tzani, A., et al. (2021). Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies. National Institutes of Health.
- Madyastha, K. M., & Gururaja, T. L. (2002). Biosynthesis of beta-substituted furan skeleton in the lower furanoterpenoids: a model study. PubMed.
- Efforts towards the synthesis of furan containing bioactive compounds. (2023). ShareOK.
- Vasile, C. (2014). Solid-phase peptide synthesis. RSC Publishing.
- Furan-modified peptides for crosslinking to GPCRs. Ghent University Library.
- Arndt-Eistert Synthesis. Organic Chemistry Portal.
- Arndt–Eistert reaction. Wikipedia.
- Synthesis of Fluorescent Dibenzofuran α-Amino Acids: Conformationally Rigid Analogues of Tyrosine. National Institutes of Health.
- Formation, Identification, and Occurrence of the Furan-Containing β-Carboline Flazin Derived from l-Tryptophan and Carbohydrates. (2024). ACS Publications.
- Design and synthesis of beta-peptides with biological activity. PubMed.
- Arndt-Eistert Homologation. (2019). YouTube.
- Arndt-eistert homologation. Slideshare.
- Arndt-Eistert Synthesis. (2014). Chem-Station Int. Ed..
- ChemInform Abstract: Synthesis of Furanoid and Pyranoid Sugar α- and β-Amino Acids and Related Aminocycloalkanecarboxylic Acids from Carbohydrates. ResearchGate.
- Solid-phase synthesis of peptide–heterocycle hybrids containing a tripeptide-derived 6,6-fused bicyclic subunit. ElectronicsAndBooks.
- Practical Synthesis Guide to Solid Phase Peptide Chemistry.
- Syntheses of Natural and Non-Natural β-Amino Acids Using Racemic and Enantioselective Sulfamate-Tethered Aza-Michael Cyclization Reactions. National Institutes of Health.
- Albright, S. (2023). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign.
- β-Amino Acid synthesis by C-C coupling. Organic Chemistry Portal.
- Kumar, S., et al. (2020). Furan-Conjugated Tripeptides as Potent Antitumor Drugs. MDPI.
- Kubicki, S., et al. (2021). Small and Simple, yet Sturdy: Conformationally Constrained Peptides with Remarkable Properties. MDPI.
- Jackson, M., & Mantsch, H. H. (1995). The conformational analysis of peptides using Fourier transform IR spectroscopy. PubMed.
Sources
- 1. Arndt-Eistert Synthesis [organic-chemistry.org]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Design and synthesis of beta-peptides with biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 7. Arndt–Eistert reaction - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Arndt-eistert homologation | PPTX [slideshare.net]
- 10. digital.csic.es [digital.csic.es]
- 11. Arndt-Eistert Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 12. luxembourg-bio.com [luxembourg-bio.com]
- 13. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. peptide.com [peptide.com]
- 15. jpt.com [jpt.com]
- 16. peptide.com [peptide.com]
- 17. The conformational analysis of peptides using Fourier transform IR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
asymmetric synthesis of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
Application Note & Protocol
Asymmetric Synthesis of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic Acid via Organocatalytic Mannich Reaction
Abstract: This document provides a comprehensive guide and a detailed experimental protocol for the , a chiral β-amino acid incorporating a substituted furan moiety. β-Amino acids are crucial structural motifs in numerous pharmaceuticals and biologically active molecules.[1][2][3] The strategy detailed herein leverages a highly enantioselective organocatalytic Mannich reaction, a powerful and reliable method for constructing chiral β-amino carbonyl compounds.[4] The protocol is designed for researchers in synthetic chemistry and drug development, offering a robust pathway from commercially available starting materials to the high-purity target compound. We provide in-depth explanations for experimental choices, a step-by-step protocol, analytical validation methods, and a troubleshooting guide to ensure reproducibility and success.
Strategic Overview and Rationale
The synthesis of enantiomerically pure β-amino acids is a significant objective in modern organic chemistry.[1][2] Several strategies have been developed, including the hydrogenation of enamines, conjugate additions to α,β-unsaturated systems, and biocatalytic approaches.[1][5][6] For the specific synthesis of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, the Asymmetric Mannich reaction stands out as a particularly effective approach.
Why the Asymmetric Mannich Reaction?
-
High Convergence: The reaction brings together three key components (an aldehyde, an amine, and a ketone equivalent) in a highly controlled manner.
-
Excellent Enantiocontrol: Modern organocatalysis, particularly with chiral Brønsted acids like phosphoric acids, offers exceptional levels of enantioselectivity for additions to imines.[7][8][9] These catalysts activate the imine by coordinating to the nitrogen atom, enhancing its electrophilicity and creating a chiral environment that directs the nucleophilic attack to one face.[8][9]
-
Substrate Scope: The Mannich reaction is well-documented for a wide range of aldehyde- and ketone-derived substrates, including those with heterocyclic components.
-
Operational Simplicity: The reaction is typically performed under mild conditions, avoiding the need for cryogenic temperatures or highly sensitive organometallic reagents.
The chosen synthetic route, outlined below, involves three main stages: formation of an N-protected imine from 5-methyl-2-furaldehyde, the key organocatalytic asymmetric Mannich reaction, and subsequent deprotection and hydrolysis to yield the final product.
Caption: Overall synthetic workflow for the target β-amino acid.
The Catalytic Cycle: Mechanism of Action
The success of this synthesis hinges on the chiral phosphoric acid (CPA) catalyst. The accepted mechanism involves the formation of a hydrogen-bonded complex between the CPA and the imine. This dual-function catalysis both activates the imine for nucleophilic attack and provides a sterically defined chiral pocket.
-
Activation: The acidic proton of the phosphoric acid protonates the imine nitrogen, generating a highly electrophilic iminium ion.
-
Chiral Scaffolding: The bulky substituents on the catalyst's backbone (typically a BINOL-derived structure) create a confined chiral environment.
-
Directed Attack: The silyl ketene acetal nucleophile is directed by the anionic phosphate counterion to attack a specific face (in this case, the Re-face) of the iminium ion.
-
Product Release & Catalyst Regeneration: After the C-C bond formation, the resulting silylated product is released, and the catalyst is regenerated to begin the next cycle.
Caption: Proposed catalytic cycle for the CPA-catalyzed Mannich reaction.
Detailed Experimental Protocols
Safety Precaution: All experiments should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.
-
Rationale: The p-methoxyphenyl (PMP) protecting group is chosen for its stability during the Mannich reaction and its reliable oxidative removal under mild conditions using ceric ammonium nitrate (CAN).
-
Materials:
-
5-methyl-2-furaldehyde (1.0 eq)
-
p-anisidine (4-methoxyaniline) (1.05 eq)
-
Magnesium sulfate (MgSO₄), anhydrous (2.0 eq)
-
Dichloromethane (DCM), anhydrous (approx. 0.2 M)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add 5-methyl-2-furaldehyde and anhydrous DCM.
-
Add p-anisidine to the solution at room temperature.
-
Add anhydrous MgSO₄ to the mixture to act as a dehydrating agent.
-
Stir the reaction mixture vigorously at room temperature for 4-6 hours. Monitor the reaction progress by TLC (e.g., 20% Ethyl Acetate/Hexanes).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the MgSO₄. Wash the filter cake with a small amount of DCM.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product is typically a yellow to orange solid.
-
The crude imine is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization from a minimal amount of hot ethanol or by flash chromatography.
-
-
Rationale: (R)-TRIP (3,3'-Bis(2,4,6-triisopropylphenyl)-1,1'-binaphthyl-2,2'-diyl hydrogenphosphate) is a highly effective chiral phosphoric acid catalyst known for providing excellent enantioselectivity in this type of transformation. Toluene is a common solvent that balances substrate solubility and reaction selectivity. The reaction is run at a reduced temperature to enhance enantiocontrol.
-
Materials:
-
N-(5-methylfuran-2-ylmethylene)-4-methoxyaniline (1.0 eq)
-
(R)-TRIP catalyst (0.05 eq, 5 mol%)
-
Methyl (trimethysilyl)dimethylketene acetal (MTSDA) (1.5 eq)
-
Toluene, anhydrous (approx. 0.1 M)
-
-
Procedure:
-
To a flame-dried, argon-purged round-bottom flask, add the imine substrate and the (R)-TRIP catalyst.
-
Add anhydrous toluene via syringe and stir the mixture for 10 minutes at room temperature to allow for pre-association.
-
Cool the reaction mixture to -20 °C using a cryocooler or a suitable cooling bath.
-
Slowly add the silyl ketene acetal (MTSDA) dropwise via syringe over 15 minutes.
-
Stir the reaction at -20 °C and monitor its progress by TLC. The reaction is typically complete within 12-24 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ (10 mL).
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (gradient elution, e.g., 5% to 20% ethyl acetate in hexanes) to afford the protected β-amino ester.
-
-
Rationale: A two-step deprotection/hydrolysis sequence is employed. First, the PMP group is oxidatively cleaved with CAN. Second, the methyl ester is saponified using lithium hydroxide (LiOH) to yield the final carboxylic acid.
-
Materials:
-
Protected β-amino ester (from Protocol 2) (1.0 eq)
-
Ceric ammonium nitrate (CAN) (2.5 eq)
-
Acetonitrile/Water (3:1 v/v)
-
Lithium hydroxide (LiOH) (3.0 eq)
-
Tetrahydrofuran (THF)/Water (2:1 v/v)
-
1 M Hydrochloric acid (HCl)
-
-
Procedure:
-
N-Deprotection: a. Dissolve the protected β-amino ester in a mixture of acetonitrile and water (3:1). b. Cool the solution to 0 °C in an ice bath. c. Add CAN in portions over 10 minutes. The solution will turn a deep orange/red color. d. Stir at 0 °C for 1-2 hours until the starting material is consumed (monitor by TLC). e. Quench the reaction with a saturated aqueous solution of Na₂S₂O₃ and extract with ethyl acetate. f. Wash the combined organic layers with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate to yield the crude methyl 3-amino-3-(5-methylfuran-2-yl)propanoate.
-
Ester Saponification: a. Dissolve the crude amino ester in a mixture of THF and water (2:1). b. Add LiOH and stir the mixture at room temperature for 2-4 hours, monitoring by TLC until the ester is fully consumed. c. Concentrate the mixture under reduced pressure to remove most of the THF. d. Dilute the remaining aqueous solution with water and wash with a small amount of DCM to remove any non-polar impurities. e. Carefully acidify the aqueous layer to pH ~6-7 with 1 M HCl. The product may precipitate. f. Extract the product with ethyl acetate or a suitable solvent mixture. g. Dry the organic layers over Na₂SO₄, filter, and concentrate to yield the final product, (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid. Further purification can be achieved by recrystallization if necessary.
-
Data and Analytical Validation
The successful synthesis of the target compound requires rigorous analytical characterization at each stage.
| Parameter | Expected Outcome | Method of Analysis |
| Imine Yield | >90% | Gravimetric analysis after purification |
| Mannich Adduct Yield | 75-90% | Gravimetric analysis after chromatography |
| Enantiomeric Excess (% ee) | >95% | Chiral HPLC analysis (e.g., Chiralcel OD-H or similar column) |
| Final Product Purity | >98% | ¹H NMR, ¹³C NMR, LC-MS |
| Optical Rotation | Specific value | Polarimetry |
Determining Enantiomeric Excess (% ee): A small sample of the purified β-amino ester (after Protocol 2) should be analyzed by High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase. A racemic sample, prepared using a non-chiral catalyst (e.g., trifluoroacetic acid), should be run first to identify the retention times of both enantiomers.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Imine Yield | Incomplete reaction; wet reagents/solvent. | Increase reaction time; ensure all reagents and glassware are scrupulously dry. |
| Low Yield in Mannich Reaction | Inactive catalyst; poor quality nucleophile. | Use freshly opened/purified catalyst and freshly distilled silyl ketene acetal. |
| Low Enantioselectivity (% ee) | Water contamination; reaction run at too high a temperature. | Ensure anhydrous conditions; maintain the recommended low temperature throughout the addition and reaction. |
| Incomplete PMP Deprotection | Insufficient CAN; short reaction time. | Add additional CAN (0.2-0.5 eq); increase reaction time at 0 °C. |
| Difficulty in Final Product Isolation | Product is zwitterionic and may have high water solubility. | Use a continuous liquid-liquid extractor or lyophilize the aqueous solution after neutralization. |
References
A complete list of references cited in this document is provided below, including verifiable URLs for further reading and verification.
-
Antilla, J. C., et al. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Journal of the American Chemical Society, 130(37), 12216–12217. Available at: [Link]
-
T. Akiyama, J. Itoh, K. Yokota, K. Fuchibe. (2005). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. Advanced Synthesis & Catalysis, 347(11-13), 1527-1541. Available at: [Link]
-
Kaur, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. Hilaris Publisher. Available at: [Link]
-
Li, Z., & Li, C.-J. (2005). Cu(I)-catalyzed direct addition and asymmetric addition of terminal alkynes to imines. Proceedings of the National Academy of Sciences, 102(51), 18488-18491. Available at: [Link]
-
Wang, Z.-H., et al. (2018). An asymmetric organocatalytic vinylogous Mannich reaction of 3-methyl-5-arylfuran-2(3H)-ones with N-(2-pyridinesulfonyl) imines: enantioselective synthesis of δ-amino γ,γ-disubstituted butenolides. Organic & Biomolecular Chemistry, 16(10), 1636-1640. Available at: [Link]
-
Akiyama, T., Itoh, J., Yokota, K., & Fuchibe, K. (2005). Recent Advances in Catalytic Asymmetric Addition to Imines and Related C=N Systems. ResearchGate. Available at: [Link]
-
Wang, Z.-H., et al. (2018). An asymmetric organocatalytic vinylogous Mannich reaction of 3-methyl-5-arylfuran-2(3H)-ones with N-(2-pyridinesulfonyl) imines: enantioselective synthesis of δ-amino γ,γ-disubstituted butenolides. Semantic Scholar. Available at: [Link]
-
Li, G., Fronczek, F. R., & Antilla, J. C. (2008). Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals. Scilit. Available at: [Link]
-
Laws, S. W., et al. (2019). Organocatalytic Mukaiyama Mannich Reactions of 2,5-Bis(trimethylsilyloxy)furan. Organic Letters, 21(13), 5192-5196. Available at: [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. PMC. Available at: [Link]
-
Chen, J-R., et al. (2020). Organocatalytic Asymmetric Mannich Reaction. Chinese Journal of Organic Chemistry. Available at: [Link]
-
Laws, S. W., et al. (2019). Organocatalytic Mukaiyama Mannich Reactions of 2,5-Bis(trimethylsilyloxy)furan. ACS Publications. Available at: [Link]
-
Rath, J. C. (2014). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. Washington University in St. Louis Scholarly Repository. Available at: [Link]
-
Kaur, P., et al. (2015). Enantioselective Synthesis of β-amino acids: A Review. ResearchGate. Available at: [Link]
-
Liu, R. Y., et al. (2017). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. PMC. Available at: [Link]
-
Patel, R. N. (2008). Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals. ResearchGate. Available at: [Link]
-
Wu, S., & Li, Z. (2018). Enzymatic asymmetric synthesis of chiral amino acids. Chemical Society Reviews, 47(4), 1220-1239. Available at: [Link]
-
Hyslop, J. F., et al. (2018). Biocatalytic Synthesis of Chiral N-Functionalized Amino Acids. PubMed. Available at: [Link]
-
Hyslop, J. F., et al. (2018). Biocatalytic synthesis of chiral N-functionalized amino acids. Angewandte Chemie International Edition. Available at: [Link]
-
Juaristi, E., & Soloshonok, V. A. (Eds.). (2005). Enantioselective Synthesis of β-Amino Acids, 2nd Edition. Wiley. Available at: [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. PubMed. Available at: [Link]
-
Hartwig, C., et al. (2019). Asymmetric synthesis of fluorinated derivatives of aromatic and γ-branched amino acids via a chiral Ni(II) complex. PMC. Available at: [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. MDPI. Available at: [Link]
-
Clayden, J., & Greeves, N. (n.d.). Asymmetric synthesis. DU Chem. Available at: [Link]
-
Kalyaev, M. V., et al. (2022). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. ResearchGate. Available at: [Link]
-
Hruby, V. J., & Qian, X. (1992). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. Springer. Available at: [Link]
-
Coppola, G. M., & Schuster, H. F. (1987). Asymmetric Synthesis: Construction of Chiral Molecules Using Amino Acids. Semantic Scholar. Available at: [Link]
-
Arslan, H., et al. (2015). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. ResearchGate. Available at: [Link]
-
Baranauskiene, L., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. NIH. Available at: [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. researchgate.net [researchgate.net]
- 3. wiley.com [wiley.com]
- 4. Organocatalytic Asymmetric Mannich Reaction [manu56.magtech.com.cn]
- 5. Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Enzymatic asymmetric synthesis of chiral amino acids - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 7. Catalytic Asymmetric Addition of Alcohols to Imines: Enantioselective Preparation of Chiral N,O-Aminals [organic-chemistry.org]
- 8. benthamdirect.com [benthamdirect.com]
- 9. researchgate.net [researchgate.net]
Application Note and Protocol: N-Terminal Protection of Furanoid β-Amino Acids for Peptide Synthesis and Drug Discovery
Introduction
In the landscape of modern medicinal chemistry and drug development, the quest for novel peptide-based therapeutics with enhanced efficacy, stability, and target specificity is relentless. Furan-containing amino acids, particularly furanoid β-amino acids, have emerged as a compelling class of building blocks for peptidomimetics. The rigid furan ring introduces conformational constraints into the peptide backbone, which can lead to improved metabolic stability and enhanced binding affinity to biological targets.[1] The homologation of the carbon backbone in β-amino acids further expands the accessible chemical space, offering unique structural motifs not found in natural peptides.[2]
The successful incorporation of these valuable furanoid β-amino acids into peptide sequences via solid-phase peptide synthesis (SPPS) or solution-phase synthesis hinges on the strategic use of protecting groups. Specifically, the temporary protection of the N-terminal amino group is paramount to prevent self-polymerization and to ensure controlled, stepwise elongation of the peptide chain. This application note provides a comprehensive guide and detailed protocols for the N-terminal protection of furanoid β-amino acids using three of the most widely employed protecting groups in peptide chemistry: tert-butyloxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethyloxycarbonyl (Fmoc).
This document is intended for researchers, scientists, and drug development professionals, offering not just procedural steps, but also the underlying chemical principles and strategic considerations to enable the successful synthesis of novel furan-containing peptides.
Choosing the Right Protecting Group: A Strategic Overview
The selection of an N-terminal protecting group is a critical decision that influences the entire synthetic strategy. The ideal protecting group should be easy to introduce in high yield, stable to the conditions of subsequent reaction steps (e.g., peptide coupling), and readily removable under mild conditions that do not compromise the integrity of the peptide or other protecting groups.[3][4] The concept of orthogonality , where one type of protecting group can be removed without affecting another, is a cornerstone of modern peptide synthesis.[5][6]
Below is a comparative analysis of the three most common N-terminal protecting groups.
| Protecting Group | Abbreviation | Cleavage Condition | Key Characteristics |
| tert-Butyloxycarbonyl | Boc | Moderately strong acid (e.g., TFA)[] | Stable to bases and nucleophiles. Widely used in traditional SPPS.[4][] |
| Benzyloxycarbonyl | Cbz | Catalytic hydrogenolysis (e.g., Pd/C, H₂)[6][9][10] | Stable to acidic and basic conditions. Useful in solution-phase synthesis.[][12] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Mild base (e.g., 20% piperidine in DMF)[3][5][13] | Stable to acids. The cornerstone of modern SPPS due to its mild cleavage conditions.[] Its UV absorbance allows for reaction monitoring.[5][] |
Core Protocols for N-Terminal Protection
The following protocols provide detailed, step-by-step methodologies for the N-terminal protection of a generic furanoid β-amino acid. It is crucial to note that optimization may be required based on the specific substitution pattern and solubility of the amino acid.
Protocol 1: Boc Protection using Di-tert-butyl dicarbonate ((Boc)₂O)
The Boc group is introduced by reacting the amino acid with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions.[4][15]
Principle and Rationale: The lone pair of the amino group nitrogen acts as a nucleophile, attacking one of the carbonyl carbons of the highly reactive Boc anhydride. The reaction is typically carried out in a mixed aqueous-organic solvent system to ensure the solubility of both the amino acid and the anhydride. A base is required to deprotonate the amino group, increasing its nucleophilicity, and to neutralize the acidic byproducts.
Materials and Reagents:
| Reagent/Material | Purpose |
| Furanoid β-amino acid | Substrate |
| Di-tert-butyl dicarbonate ((Boc)₂O) | Protecting group source |
| Dioxane or Tetrahydrofuran (THF) | Organic solvent |
| Deionized water | Aqueous solvent |
| Sodium hydroxide (NaOH) or Triethylamine (Et₃N) | Base |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Saturated aqueous sodium bicarbonate (NaHCO₃) | Aqueous wash |
| Saturated aqueous sodium chloride (brine) | Aqueous wash |
| Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) | Drying agent |
| Hydrochloric acid (HCl), 1M | Acidification |
Experimental Steps:
-
Dissolution: Dissolve the furanoid β-amino acid (1.0 equivalent) in a mixture of dioxane (or THF) and water (typically 1:1 or 2:1 v/v).
-
Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (1.1 equivalents) or triethylamine (1.5 equivalents) to adjust the pH to approximately 9-10.
-
Addition of (Boc)₂O: To the stirred solution, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in dioxane (or THF) dropwise, maintaining the temperature at 0 °C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure to remove the organic solvent.
-
Dilute the remaining aqueous solution with water and wash with a nonpolar solvent like diethyl ether or hexane to remove any unreacted (Boc)₂O.
-
Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Boc-protected furanoid β-amino acid.
-
Characterization and Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Cbz Protection using Benzyl Chloroformate (Cbz-Cl)
The Cbz group is introduced via the Schotten-Baumann reaction, where the amino acid is acylated with benzyl chloroformate under basic conditions.[6]
Principle and Rationale: Under aqueous basic conditions, the amino group is deprotonated, enhancing its nucleophilicity to attack the electrophilic carbonyl carbon of benzyl chloroformate. The base neutralizes the hydrochloric acid generated during the reaction.[6]
Materials and Reagents:
| Reagent/Material | Purpose |
| Furanoid β-amino acid | Substrate |
| Benzyl chloroformate (Cbz-Cl) | Protecting group source |
| Sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) | Base |
| Deionized water | Solvent |
| Diethyl ether | Wash solvent |
| Ethyl acetate (EtOAc) | Extraction solvent |
| Hydrochloric acid (HCl), 1M | Acidification |
| Anhydrous sodium sulfate (Na₂SO₄) | Drying agent |
Experimental Steps:
-
Dissolution: Dissolve the furanoid β-amino acid (1.0 equivalent) in an aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath.[6]
-
Addition of Cbz-Cl: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.[6]
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.[6]
-
Work-up:
-
Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.[6]
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1M HCl.[6]
-
Extract the product with ethyl acetate (3 x volumes).[6]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the Cbz-protected furanoid β-amino acid.[6]
-
Characterization and Validation: Confirm the structure and purity of the product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 3: Fmoc Protection using Fmoc-Cl or Fmoc-OSu
The Fmoc group is introduced by reacting the amino acid with either 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) or N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) under basic conditions. Fmoc-OSu is often preferred due to its higher stability and lower tendency to form side products.
Principle and Rationale: Similar to the other protection methods, the deprotonated amino group nucleophilically attacks the carbonyl carbon of the Fmoc reagent. The reaction is typically performed in a mixed aqueous-organic solvent to facilitate the dissolution of the reactants.
Materials and Reagents:
| Reagent/Material | Purpose |
| Furanoid β-amino acid | Substrate |
| Fmoc-Cl or Fmoc-OSu | Protecting group source |
| Dioxane or Acetone | Organic solvent |
| 10% Aqueous sodium carbonate (Na₂CO₃) or Sodium bicarbonate (NaHCO₃) | Base and aqueous solvent |
| Deionized water | Solvent |
| Diethyl ether | Wash solvent |
| Hydrochloric acid (HCl), dilute | Acidification |
| Ethyl acetate (EtOAc) | Extraction solvent |
Experimental Steps:
-
Dissolution of Amino Acid: Dissolve the furanoid β-amino acid (1.0 equivalent) in a 10% aqueous solution of sodium carbonate or a mixture of dioxane and aqueous sodium bicarbonate.
-
Addition of Fmoc Reagent: Slowly add a solution of Fmoc-OSu (1.05 equivalents) in dioxane or acetone to the amino acid solution with vigorous stirring at 0-5°C.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.
-
Work-up:
-
Dilute the reaction mixture with water and wash with diethyl ether to remove unreacted Fmoc-OSu.
-
Acidify the aqueous layer to pH 2-3 with dilute hydrochloric acid.
-
The Fmoc-protected amino acid may precipitate out of solution. If so, collect the solid by filtration. If not, extract the product with ethyl acetate.
-
Wash the collected solid or the organic extracts with water, dry, and concentrate to yield the Fmoc-protected furanoid β-amino acid.
-
Characterization and Validation: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Specific Considerations for Furanoid β-Amino Acids
While the general protocols above are robust, the furan moiety introduces specific chemical properties that warrant consideration:
-
Acid Sensitivity: The furan ring can be sensitive to strong acidic conditions, which could be a concern during Boc deprotection with neat TFA. It is advisable to use scavengers such as triisopropylsilane (TIS) during deprotection to mitigate potential side reactions.
-
Electrophilic Aromatic Substitution: The electron-rich furan ring could potentially undergo side reactions under certain conditions. Careful selection of reagents and reaction conditions is necessary.
-
Solubility: Furanoid β-amino acids may exhibit different solubility profiles compared to their proteinogenic counterparts. The choice of solvent systems for both the reaction and work-up may need to be optimized to ensure high yields and purity.
-
Hydrogenolysis of Cbz Group: The standard catalytic hydrogenolysis for Cbz deprotection should be compatible with the furan ring, as furans are generally stable to these conditions. However, it is always prudent to monitor the reaction carefully for any unexpected side reactions.
Visualizing the Chemistry
Deprotection Strategies: The Gateway to Peptide Elongation
While this note focuses on protection, understanding the corresponding deprotection is crucial for synthetic planning.
-
Boc Deprotection: Typically achieved with 25-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[]
-
Cbz Deprotection: Commonly removed by catalytic hydrogenolysis using palladium on carbon (Pd/C) and a hydrogen source.[6][9][16]
-
Fmoc Deprotection: Effected by treatment with a mild base, most commonly a 20% solution of piperidine in N,N-dimethylformamide (DMF).[3][5][]
The orthogonality of these deprotection conditions is what allows for complex synthetic strategies, such as using an acid-labile Boc group for N-terminal protection in conjunction with base-labile Fmoc groups for side-chain protection, or vice versa.
Conclusion
The N-terminal protection of furanoid β-amino acids is a critical enabling step for their incorporation into novel peptide structures. The choice between Boc, Cbz, and Fmoc protecting groups should be made based on the overall synthetic strategy, particularly the desired orthogonality with other protecting groups and the conditions of subsequent reaction steps. The protocols provided herein offer a solid foundation for the successful protection of these valuable synthetic building blocks. Careful consideration of the unique chemical nature of the furan ring will ensure high yields and purity, paving the way for the discovery and development of next-generation peptide therapeutics.
References
-
MDPI. (2026, February 16). Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis of Solid Acid and Whole-Cell Catalyst. Available from: [Link]
-
Ovid. Novel deprotection method of Fmoc group under... : Amino Acids. Available from: [Link]
-
ResearchGate. (2025, August 6). Synthesis of furan derivatives of cyclic β-amino acid cispentacin via intramolecular nitrile oxide cycloaddition | Request PDF. Available from: [Link]
-
Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]
-
University of Illinois, Department of Chemistry. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. Available from: [Link]
-
Scientific Update. (2023, February 22). To Deprotect and Serve. Available from: [Link]
-
MDPI. (2019, February 5). Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases?. Available from: [Link]
-
PubMed. (2001, December 27). Selective cleavage of Cbz-protected amines. Available from: [Link]
-
ResearchGate. Deprotection of N-Boc group present in amino acids and other derivatives a. Available from: [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Available from: [Link]
-
Organic Chemistry Portal. (2019, October 2). Cbz-Protected Amino Groups. Available from: [Link]
-
Organic Chemistry Portal. Fmoc-Protected Amino Groups. Available from: [Link]
-
Wikipedia. tert-Butyloxycarbonyl protecting group. Available from: [Link]
-
Wikipedia. Fluorenylmethyloxycarbonyl protecting group. Available from: [Link]
-
Organic Chemistry Portal. Furan synthesis. Available from: [Link]
-
YouTube. (2021, June 1). Feist-Benary Synthesis Of Furan. Available from: [Link]
-
The Royal Society of Chemistry. An efficient and expeditious Fmoc protection of amines and amino acids in aqueous media. Available from: [Link]
-
Ghent University Library. Furan-modified peptides for crosslinking to GPCRs. Available from: [Link]
-
PMC. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions. Available from: [Link]
-
Springer. (2014, June 13). Methods and protocols of modern solid phase peptide synthesis. Available from: [Link]
-
Aapptec Peptides. Amino Acid Sidechain Deprotection. Available from: [Link]
-
The Royal Society of Chemistry. Experimental Procedures. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. chemistry.illinois.edu [chemistry.illinois.edu]
- 3. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 4. Boc-Protected Amino Groups [organic-chemistry.org]
- 5. chempep.com [chempep.com]
- 6. benchchem.com [benchchem.com]
- 9. scientificupdate.com [scientificupdate.com]
- 10. vectorlabs.com [vectorlabs.com]
- 12. Amino protecting group—benzyloxycarbonyl (Cbz) [en.highfine.com]
- 13. Fluorenylmethyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 15. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 16. Fast Amide Bond Cleavage Assisted by a Secondary Amino and a Carboxyl Group—A Model for yet Unknown Peptidases? [mdpi.com]
Application Notes and Protocols for the Scale-Up Synthesis of Chiral Furan Propanoic Acid Derivatives
Introduction: The Significance of Chiral Furan Propanoic Acids in Modern Drug Development
Chiral 2-arylpropanoic acids, commonly known as "profens," are a cornerstone of non-steroidal anti-inflammatory drugs (NSAIDs).[1] Their therapeutic efficacy is overwhelmingly attributed to the (S)-enantiomer, which is a potent inhibitor of cyclooxygenase (COX) enzymes. The furan-containing bioisosteres of this class are of significant interest in medicinal chemistry, offering a distinct pharmacokinetic and metabolic profile. The stereospecific synthesis of these compounds is therefore not merely an academic exercise but a critical requirement for producing safe and effective active pharmaceutical ingredients (APIs).
This guide provides a comprehensive overview of the key considerations and protocols for the scale-up synthesis of a representative chiral furan propanoic acid derivative: (S)-2-(furan-2-yl)propanoic acid. We will delve into a robust and scalable synthetic strategy employing classical diastereomeric salt resolution, a method widely adopted in the pharmaceutical industry for its reliability and cost-effectiveness on a larger scale.[2][3] This document is intended for researchers, scientists, and drug development professionals, offering both a strategic framework and actionable protocols for transitioning from laboratory-scale synthesis to pilot plant production.
PART 1: Pre-Synthesis and Process Hazard Analysis (PHA)
A thorough understanding of the reaction thermodynamics and potential hazards is paramount before any scale-up operation.[4] A multi-disciplinary team should conduct a comprehensive Process Hazard Analysis (PHA) to identify, evaluate, and control the hazards associated with the process.
Key Considerations for this Synthesis:
-
Thermal Runaway Potential: The initial steps may involve exothermic reactions. It is crucial to understand the heat flow of the reaction to prevent thermal runaway.
-
Reagent and Intermediate Stability: Furan-2-carbaldehyde (furfural) is a key starting material and is sensitive to air and light.[5] It is also flammable and toxic if inhaled or swallowed.[5][6] Proper storage under an inert atmosphere is essential.[5]
-
Solvent Selection and Handling: The choice of solvents should balance reaction performance with safety and environmental considerations. Large volumes of flammable solvents necessitate appropriate storage, transfer, and ventilation systems.
-
Pressure and Gas Evolution: While the described protocol does not involve significant pressure changes, any potential for gas evolution should be assessed and mitigated with appropriate venting.
Hazard Identification Table:
| Reagent/Intermediate | CAS No. | Key Hazards | Mitigation Strategies |
| Furan-2-carbaldehyde | 98-01-1 | Flammable liquid and vapor, toxic by inhalation and if swallowed, causes skin and eye irritation, air and light sensitive.[5][6] | Store under inert gas (Nitrogen), away from light and heat. Use in a well-ventilated area or closed system. Wear appropriate PPE (gloves, safety glasses, respirator).[5] |
| Malonic Acid | 141-82-2 | Causes serious eye irritation. | Handle with appropriate PPE. Avoid dust inhalation. |
| Pyridine | 110-86-1 | Flammable liquid and vapor, harmful if swallowed, in contact with skin or if inhaled. | Use in a well-ventilated area. Implement engineering controls for large quantities. |
| (R)-(+)-α-Methylbenzylamine | 3886-69-9 | Harmful if swallowed, causes severe skin burns and eye damage. | Handle with extreme care using appropriate PPE. Ensure access to an eyewash station and safety shower. |
| Triflic Acid | 1493-13-6 | Causes severe skin burns and eye damage. | Handle in a fume hood with appropriate PPE. |
PART 2: Synthesis and Resolution Workflow
The overall strategy involves the synthesis of racemic 2-(furan-2-yl)propanoic acid followed by chiral resolution. This approach is often more cost-effective and scalable than a direct asymmetric synthesis for this class of molecules.
Caption: Overall workflow for the synthesis of (S)-2-(furan-2-yl)propanoic acid.
PART 3: Detailed Scale-Up Protocols
Protocol 1: Synthesis of Racemic 2-(Furan-2-yl)propanoic Acid (Scale: 1 kg)
This protocol is adapted from established methods for the synthesis of related furan derivatives.[7][8]
Equipment:
-
100 L glass-lined reactor with overhead stirring, temperature control unit (heating/cooling), reflux condenser, and nitrogen inlet/outlet.
-
50 L filter-dryer.
-
Appropriate pumps and transfer lines for handling reagents and solvents.
Materials:
| Reagent | Amount | Molar Eq. |
| Furan-2-carbaldehyde | 2.0 kg | 1.0 |
| Malonic Acid | 2.3 kg | 1.05 |
| Pyridine | 20 L | - |
| Piperidine | 0.4 L | - |
| Palladium on Carbon (10%) | 100 g | - |
| Ethyl Acetate | 40 L | - |
| Hydrochloric Acid (37%) | As needed | - |
Procedure:
-
Knoevenagel Condensation:
-
Charge the 100 L reactor with pyridine (20 L).
-
Add malonic acid (2.3 kg) and stir until dissolved.
-
Slowly add furan-2-carbaldehyde (2.0 kg) while maintaining the temperature below 30°C.
-
Add piperidine (0.4 L) dropwise over 30 minutes.
-
Heat the reaction mixture to 90-95°C and maintain for 4-6 hours, monitoring the reaction progress by HPLC.
-
Once the reaction is complete, cool the mixture to 20-25°C.
-
Carefully pour the reaction mixture into a separate vessel containing 40 L of water and ice.
-
Acidify the mixture with concentrated HCl to pH 2-3 to precipitate the product.
-
Filter the solid product, wash with cold water, and dry to obtain 3-(furan-2-yl)propenoic acid.
-
-
Reduction to Propanoic Acid:
-
Charge the 100 L reactor with the crude 3-(furan-2-yl)propenoic acid and ethyl acetate (40 L).
-
Carefully add 10% Pd/C (100 g) under a nitrogen atmosphere.
-
Pressurize the reactor with hydrogen gas (2-3 bar) and stir vigorously at 25-30°C.
-
Monitor the reaction by hydrogen uptake and HPLC analysis.
-
Once the reaction is complete, carefully vent the hydrogen and purge the reactor with nitrogen.
-
Filter the reaction mixture through a celite pad to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield racemic 2-(furan-2-yl)propanoic acid as an oil or low-melting solid.
-
Protocol 2: Chiral Resolution by Diastereomeric Salt Crystallization (Scale: 1 kg of Racemate)
This protocol is based on the principles of classical resolution, which remains a preferred method for large-scale production of chiral compounds.[2][3]
Equipment:
-
50 L jacketed glass reactor with overhead stirring and temperature control.
-
Nutsche filter or centrifuge.
-
Vacuum oven.
Materials:
| Reagent | Amount | Molar Eq. |
| Racemic 2-(furan-2-yl)propanoic acid | 1.0 kg | 1.0 |
| (R)-(+)-α-Methylbenzylamine | 0.86 kg | 1.0 |
| Methanol | 20 L | - |
| Hydrochloric Acid (2M) | As needed | - |
| Ethyl Acetate | 15 L | - |
Procedure:
-
Salt Formation and Crystallization:
-
Dissolve the racemic acid (1.0 kg) in methanol (10 L) in the 50 L reactor and heat to 40°C.
-
In a separate vessel, dissolve (R)-(+)-α-Methylbenzylamine (0.86 kg) in methanol (10 L).
-
Slowly add the amine solution to the acid solution over 30 minutes, maintaining the temperature at 40°C.
-
Slowly cool the mixture to 0-5°C over 4-6 hours to induce crystallization of the less soluble (R,R)-diastereomeric salt.
-
Hold the slurry at 0-5°C for at least 2 hours.
-
Filter the crystalline salt and wash the cake with a small amount of cold methanol.
-
Dry the salt under vacuum.
-
-
Salt Break to Liberate (S)-Acid:
-
The filtrate is enriched in the (S,R)-diastereomeric salt.
-
Concentrate the filtrate under reduced pressure.
-
Add water (10 L) and ethyl acetate (15 L) to the residue.
-
Cool the mixture to 10-15°C and add 2M HCl until the pH of the aqueous layer is 1-2.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 L).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enriched (S)-2-(furan-2-yl)propanoic acid.
-
-
Enantiomeric Enrichment (Optional Recrystallization):
-
The enantiomeric excess (e.e.) of the (S)-acid can be further improved by recrystallization from a suitable solvent system (e.g., heptane/toluene).
-
PART 4: Analytical Methods for Process Control and Quality Assurance
Robust analytical methods are crucial for monitoring reaction progress, determining yields, and ensuring the final product meets specifications.
In-Process Controls (IPCs):
-
HPLC (Achiral): To monitor the disappearance of starting materials and the formation of products in both the synthesis and resolution steps.
-
pH Measurement: Critical during the precipitation and salt break steps.
Final Product Quality Control:
-
Chiral HPLC: The definitive method for determining the enantiomeric purity (e.e.) of the final product.[9][10] A typical method would involve a chiral stationary phase (CSP) like Chiralpak AD or Chiralcel OD with a mobile phase of hexane and an alcohol modifier.[9]
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.
-
Mass Spectrometry: To confirm the molecular weight.
-
Residual Solvent Analysis (GC-HS): To quantify any remaining solvents from the process.
Typical Chiral HPLC Parameters:
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar) |
| Mobile Phase | n-Hexane:Isopropanol:Trifluoroacetic Acid (90:10:0.1) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Temperature | 25°C |
PART 5: Process Optimization and Troubleshooting
Scaling up a chemical process often presents challenges that were not apparent at the laboratory scale.[11] A systematic approach to optimization and troubleshooting is essential.
| Potential Issue | Root Cause(s) | Proposed Solution(s) |
| Low Yield in Knoevenagel Condensation | Incomplete reaction; side reactions due to prolonged heating. | Optimize reaction time and temperature based on IPCs. Ensure efficient removal of water formed during the reaction. |
| Poor Enantiomeric Excess after Resolution | Inefficient crystallization; co-precipitation of the undesired diastereomer. | Optimize the cooling profile (slower cooling rate).[12] Screen different solvents for crystallization.[2] Adjust the stoichiometry of the resolving agent. |
| Difficult Filtration of Diastereomeric Salt | Small crystal size; formation of an oil. | Optimize crystallization conditions to promote crystal growth (e.g., seeding, slower cooling). |
| Incomplete Salt Break | Incorrect pH; insufficient mixing. | Ensure pH is in the target range (1-2). Improve agitation during acidification and extraction. |
PART 6: Visualization of Key Processes
Diastereomeric Salt Resolution Workflow
Sources
- 1. Biocatalytic strategies for the asymmetric synthesis of profens – recent trends and developments - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 3. cphi-online.com [cphi-online.com]
- 4. crbgroup.com [crbgroup.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 10. phx.phenomenex.com [phx.phenomenex.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Research Collection | ETH Library [research-collection.ethz.ch]
Troubleshooting & Optimization
5-Methylfuran Moiety in Acidic Conditions: A Technical Support Guide for Researchers
This guide serves as a technical resource for researchers, scientists, and drug development professionals who are working with molecules containing the 5-methylfuran moiety. The inherent reactivity of the furan ring system in acidic environments presents unique challenges. This document provides a structured approach to understanding and troubleshooting the stability of 5-methylfuran-containing compounds, ensuring the integrity of your experimental outcomes.
Part 1: Core Directive - Understanding the Instability
The furan ring is an electron-rich aromatic system, making it susceptible to electrophilic attack, particularly protonation, in acidic conditions.[1][2][3] This initial protonation, typically at the C2 or C5 position (the alpha carbons), is often the rate-limiting step in the degradation cascade.[1][2][3] Following protonation, the ring can be opened through nucleophilic attack by a solvent molecule, such as water, leading to the formation of dicarbonyl intermediates.[2] These acyclic compounds are often unstable and can readily undergo further reactions, including polymerization, which manifests as the formation of dark, insoluble materials often referred to as "humins."
The presence of a methyl group at the 5-position, as in 5-methylfuran, can influence this process. While substituents on the furan ring significantly impact reactivity, the fundamental susceptibility to acid-catalyzed ring-opening remains a critical consideration in experimental design.[4]
Part 2: Troubleshooting Guides and Protocols
This section addresses common experimental issues related to the instability of the 5-methylfuran moiety in acidic media and provides step-by-step protocols for diagnosis and mitigation.
Scenario 1: Unexpected Side-Product Formation or Low Yield in Acid-Catalyzed Reactions
Problem: You are performing an acid-catalyzed reaction, such as a Boc deprotection or acetal cleavage, on a substrate containing a 5-methylfuran ring. Upon workup and analysis, you observe a complex mixture of products, significant loss of your starting material, and a low yield of the desired product.
Potential Cause: The acidic conditions required for your desired transformation are simultaneously causing the degradation of the 5-methylfuran moiety. The rate of this degradation is competitive with your intended reaction.
Troubleshooting Protocol:
-
Isolate the Stability Issue:
-
Step 1: Dissolve your 5-methylfuran-containing starting material in the reaction solvent without the acid catalyst.
-
Step 2: Divide the solution into a control vial and a test vial.
-
Step 3: To the test vial, add the acid at the same concentration and temperature planned for your reaction.
-
Step 4: Monitor both vials by a suitable analytical method (e.g., TLC, LC-MS, or NMR) at regular time intervals.
-
Step 5: Compare the rate of disappearance of the starting material in the test vial to the control. Significant degradation in the test vial confirms acid sensitivity.
-
-
Mitigation Strategies:
-
Temperature Reduction: Lowering the reaction temperature can significantly decrease the rate of the degradation pathway, often to a greater extent than the desired reaction.
-
Acid Selection:
-
If using a strong acid like trifluoroacetic acid (TFA) or hydrochloric acid (HCl), consider switching to a milder Brønsted acid like p-toluenesulfonic acid (pTSA) or a Lewis acid.[5]
-
For Boc deprotections, alternatives to strong acids include using pTSA in a deep eutectic solvent or other milder methods that avoid highly acidic conditions.[5]
-
-
Reaction Time Optimization: Carefully monitor the reaction progress and quench it immediately upon completion to minimize the exposure of the product to the acidic environment.
-
Use of Scavengers: In some cases, particularly during Boc deprotection, the tert-butyl cation generated can act as an electrophile.[6][7] While not directly addressing furan stability, using scavengers can prevent other side reactions.
-
Workflow for Assessing Acid Sensitivity
Caption: A systematic workflow to diagnose the acid sensitivity of a 5-methylfuran-containing compound.
Part 3: Frequently Asked Questions (FAQs)
Q1: Can I use protic solvents for reactions involving 5-methylfuran derivatives?
A1: The use of protic solvents, especially in the presence of an acid catalyst, can be problematic as water or alcohol molecules can act as nucleophiles in the ring-opening of the protonated furan.[2] If a protic solvent is necessary, it is crucial to use anhydrous conditions and maintain a low temperature to minimize degradation. Polar aprotic solvents are often a more stable choice.[8][9]
Q2: How do different substituents on the furan ring affect its stability in acid?
A2: Substituents have a pronounced effect on the stability of the furan ring. Electron-donating groups, such as the methyl group in 5-methylfuran, can increase the electron density of the ring, potentially making it more susceptible to protonation and subsequent degradation.[10] Conversely, electron-withdrawing groups, such as a carboxyl group, decrease the electron density of the furan ring, which can lead to increased stability in acidic conditions.[11]
Q3: Are there any protecting group strategies for the furan moiety itself?
A3: While direct protection of the furan ring is not as common as for other functional groups, one strategy to prevent degradation is to temporarily reduce its aromaticity through a Diels-Alder reaction.[12] The resulting cycloadduct can be stable to various reaction conditions, and the furan can be regenerated via a retro-Diels-Alder reaction at elevated temperatures.[12]
Q4: My reaction mixture turns dark brown/black upon adding acid. What is happening?
A4: The formation of a dark-colored, often insoluble material is a strong indication of furan ring degradation and subsequent polymerization into "humins". This occurs after the initial acid-catalyzed ring-opening, where the resulting reactive dicarbonyl compounds undergo intermolecular condensation reactions. To mitigate this, you should immediately attempt the mitigation strategies outlined in the troubleshooting section, such as lowering the temperature and using a milder acid.
Part 4: Data Summary
Table 1: Impact of Reaction Conditions on 5-Methylfuran Stability
| Parameter | Condition | Impact on Stability | Recommendation |
| Temperature | High | Decreases stability | Work at the lowest effective temperature. |
| Acid Strength | Strong (e.g., HCl, TFA) | High risk of degradation | Use the mildest acid possible for the desired transformation. |
| Solvent | Protic (e.g., water, methanol) | Can participate in degradation | Prefer polar aprotic solvents where possible.[8][9] |
| Concentration | High reactant/catalyst concentration | Can accelerate degradation | Use optimal, not excessive, concentrations. |
References
- Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Scite.ai.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- Acid-Catalyzed Ring Opening of Furan in Aqueous Solution. Energy & Fuels.
- Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. Organic & Biomolecular Chemistry.
- degradation of (5-methylfuran-2-yl)methanethiol during storage. Benchchem.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- Substituent Effects on the Reversibility of Furan–Maleimide Cycloadditions.
- The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production. PMC.
- The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem.
- 5-Substituted-furan-2(3H)-ones in [8 + 2]-Cycloaddition with 8,8-Dicyanoheptafulvene. ACS Omega.
- Furoic acid and derivatives as atypical dienes in Diels–Alder reactions. RSC Publishing.
- A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection. MDPI.
- Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit.
- Recent Progress in the Conversion of Methylfuran into Value-Added Chemicals and Fuels. MDPI.
- 5‐Hydroxymethylfurfural and Furfural Chemistry Toward Biobased Surfactants. PMC.
- Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC.
- BOC Deprotection. ACS GCI Pharmaceutical Roundtable.
- Degradation of 5-methyltetrahydrofolate in model and egg yolk systems and strategies for its stabiliz
- BOC deprotection. Hebei Boze Chemical Co.,Ltd..
- A Protection Strategy for High-yield Synthesis of Dimethyl Furan-2,5-dicarboxylate from 5-Hydroxymethylfurfural Using Methanol as an Acetalizing Agent.
Sources
- 1. scite.ai [scite.ai]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Functional group dependence of the acid catalyzed ring opening of biomass derived furan rings: an experimental and theoretical study - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 5. A Brønsted Acidic Deep Eutectic Solvent for N-Boc Deprotection | MDPI [mdpi.com]
- 6. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. BOC deprotection [ms.bzchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Interplay between Kinetics and Thermodynamics in Furan Diels–Alder Chemistry for Sustainable Chemicals Production - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Furoic acid and derivatives as atypical dienes in Diels–Alder reactions - Green Chemistry (RSC Publishing) DOI:10.1039/D1GC01535D [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
avoiding alkylation side reactions with furan amino acids
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the use of furan-containing amino acids in synthesis, with a specific focus on preventing and mitigating unwanted alkylation side reactions.
Introduction: The Furan Challenge
Furan-containing amino acids are valuable building blocks in medicinal chemistry and drug development. The furan ring's rigid, hydrophobic structure can impart favorable conformational constraints and stability to peptides.[1] However, the very electronic properties that make furan a useful aromatic heterocycle also render it highly susceptible to side reactions, particularly under the acidic conditions common in synthetic chemistry. This guide is designed to help you navigate these challenges effectively.
Part 1: Understanding the Core Problem
Q1: Why is my furan-containing amino acid so prone to side reactions, especially alkylation?
A1: The root cause lies in the chemical nature of the furan ring itself. Furan is an electron-rich, five-membered aromatic heterocycle.[2] This high electron density makes it significantly more reactive towards electrophiles than benzene, for instance.[3] The reaction proceeds via electrophilic aromatic substitution, preferentially at the 2-position (alpha to the oxygen), which is the most reactive site due to resonance stabilization of the reaction intermediate.[2]
Under strongly acidic conditions, such as those used for cleaving acid-labile protecting groups in peptide synthesis, two major problems arise:
-
Generation of Electrophiles: The acid cleaves protecting groups like tert-butoxycarbonyl (Boc), tert-butyl (tBu) esters, or trityl (Trt), releasing highly reactive carbocation electrophiles (e.g., the t-butyl cation, (CH₃)₃C⁺).[4]
-
Furan Ring Activation/Degradation: The acid itself can protonate the furan ring, which can lead to polymerization (resinification) or ring-opening, resulting in a dark, intractable tar.[5][6][7]
These carbocations will readily attack the electron-rich furan ring of your amino acid, leading to undesired alkylation, which complicates purification and reduces the yield of your target molecule.
Caption: The challenge of working with furan amino acids under acidic conditions.
Part 2: Troubleshooting Common Experimental Issues
This section addresses specific problems you may encounter during your experiments and provides actionable solutions.
Q2: My cleavage reaction mixture turned dark brown/black and resulted in an insoluble tar. What happened?
A2: This is a classic symptom of furan polymerization or resinification. As mentioned, furan is highly sensitive to strong acids.[7] Without the proper precautions, concentrated trifluoroacetic acid (TFA) will rapidly degrade the furan moiety.
Troubleshooting Steps:
-
Use Scavengers: This is the most critical step. Scavengers are reagents added to the cleavage cocktail that are more reactive towards the generated electrophiles and other reactive species than your peptide. They effectively "scavenge" or trap these harmful intermediates. Never cleave a peptide containing a furan amino acid without a robust scavenger cocktail.
-
Lower the Temperature: Perform the cleavage reaction at a lower temperature (e.g., 4 °C in a cold room) to decrease the rate of polymerization.
-
Minimize Reaction Time: Monitor the reaction closely. As soon as the deprotection is complete (typically 1-2 hours), proceed immediately with precipitation and workup. Do not leave the peptide in the strong acid for an extended period.
Q3: My mass spectrometry results show my desired peptide peak, but also a significant peak at +56 Da. What is this impurity?
A3: A mass addition of 56 Da is the tell-tale sign of tert-butylation. This occurs when the t-butyl cation, generated from Boc or tBu-based side-chain protecting groups during TFA cleavage, alkylates your furan ring.
Troubleshooting Steps:
-
Optimize Your Scavenger Cocktail: The presence of this side product indicates your current scavenger strategy is insufficient to trap all the generated t-butyl cations. The most effective scavenger for carbocations is triisopropylsilane (TIS).
-
Increase Scavenger Concentration: Increase the percentage of your primary scavenger. A typical starting point for a robust cocktail is 90-95% TFA, 2.5-5% TIS, and 2.5% Water.
-
Ensure Anhydrous Conditions (Pre-Cleavage): While water is a useful scavenger in the cleavage cocktail, moisture before cleavage can promote premature deprotection and other side reactions. Use high-quality, dry solvents and reagents.
Caption: Mechanism of scavenger protection against t-butyl cation alkylation.
Part 3: Preventative Strategies & Protocols
Proactive measures are always more effective than reactive troubleshooting. Here are the best practices for working with furan amino acids.
Q4: What is the best cleavage cocktail to use for a peptide containing a furan amino acid and other sensitive residues like Met or Trp?
A4: A multi-component scavenger cocktail is essential. Different scavengers are effective against different reactive species. A well-rounded and highly effective cocktail for general use is "Reagent B" or a variation thereof.
| Scavenger | Target Electrophile / Side Reaction | Recommended % (v/v) | Notes |
| Triisopropylsilane (TIS) | Carbocations (t-butyl, trityl) | 2.5 - 5% | Highly effective. Also reduces methionine sulfoxide back to methionine. |
| Water | Carbocations, polymerization | 2.5 - 5% | A good "soft" scavenger. Helps with solubility of the cleaved peptide. |
| Ethanedithiol (EDT) | Trityl cations, dithioketal formation | 2.5% | Very effective for Trp protection. Has a strong, unpleasant odor. Work in a fume hood. |
| Thioanisole | Carbocations, prevents sulfonation of Tyr | 2.5% | Useful if you have tyrosine (Tyr) in your sequence. |
Experimental Protocol: Optimized TFA Cleavage for Furan-Containing Peptides
This protocol is designed to maximize the yield of your target peptide while minimizing alkylation and degradation of the furan moiety.
Materials:
-
Peptide-resin (dried under vacuum)
-
Trifluoroacetic acid (TFA), high purity
-
Triisopropylsilane (TIS)
-
Deionized Water
-
Cold diethyl ether
-
Centrifuge tubes (ether-safe)
-
Centrifuge (refrigerated if possible)
Procedure:
-
Preparation: Place the dried peptide-resin in a suitable reaction vessel. For every 100 mg of resin, prepare to use 2 mL of cleavage cocktail.
-
Cocktail Formulation (Work in a certified fume hood):
-
Carefully prepare the cleavage cocktail by combining the reagents. A robust, general-purpose cocktail is:
-
95% TFA
-
2.5% Water
-
2.5% TIS
-
-
For example, to make 10 mL of cocktail, mix 9.5 mL TFA, 0.25 mL Water, and 0.25 mL TIS.
-
Note: Always add acid to other reagents slowly. The mixture may warm slightly. Pre-chill the cocktail on ice for 10-15 minutes before use.
-
-
Cleavage Reaction:
-
Add the pre-chilled cleavage cocktail to the peptide-resin.
-
Gently agitate the mixture at room temperature (or at 4 °C for highly sensitive sequences) for 2 hours .
-
-
Peptide Precipitation:
-
Filter the resin away from the TFA/peptide solution directly into a larger centrifuge tube containing cold diethyl ether (at least 10x the volume of TFA used).
-
A white precipitate (your crude peptide) should form immediately.
-
Rinse the resin once with a small amount of fresh TFA and add this to the ether as well.
-
-
Isolation and Washing:
-
Incubate the ether suspension at -20 °C for 30 minutes to maximize precipitation.
-
Centrifuge the tube (e.g., 3000 x g for 5 minutes) to pellet the peptide.
-
Carefully decant and discard the ether.
-
Wash the peptide pellet by adding fresh cold ether, vortexing briefly, and centrifuging again. Repeat this wash step 2-3 times to remove residual scavengers and organic impurities.
-
-
Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator. The crude peptide is now ready for purification by HPLC.
Part 4: Advanced Considerations
Q5: Are there any protecting groups for the furan ring itself to prevent these side reactions?
A5: While protecting groups for many functional groups are common in organic synthesis, the development and commercial availability of furan-protected amino acid building blocks for routine solid-phase peptide synthesis (SPPS) are not widespread.[8][9] The rationale is twofold:
-
Synthetic Complexity: Introducing a protecting group onto the furan ring adds synthetic steps and cost to the amino acid building block.
-
Effective Alternatives: The scavenger-based approach described above is highly effective, well-established, and generally sufficient for preventing alkylation during the final cleavage step, which is the primary point of concern.
Therefore, the industry standard and most practical approach is not to protect the furan ring itself, but to efficiently manage the reactive species generated from other protecting groups in the synthesis.[10]
Q6: Can I use milder cleavage conditions instead of concentrated TFA?
A6: This is highly dependent on your overall protection strategy. If you are using a "super acid-sensitive" resin and protecting groups that can be cleaved with a dilute TFA solution (e.g., 1-5% TFA in dichloromethane), this can certainly reduce furan-related side reactions. However, most standard SPPS strategies (like Fmoc/tBu) require strong acid (TFA) to efficiently remove side-chain protecting groups like Pbf (on Arg), tBu (on Asp, Glu, Ser, Thr, Tyr), and Boc (on Lys, Trp).[11] Attempting incomplete cleavage with milder acids will result in a complex mixture of partially deprotected peptides, which is a much more difficult problem to solve.
Final Recommendation: For standard syntheses, it is more reliable to use a full-strength TFA cleavage with an optimized scavenger cocktail than to risk incomplete deprotection with milder acids.
References
-
Filo. (2025, November 23). Alkylation and Acylation of Furan. Available at: [Link]
-
Morken, J. P. (2017). Enantiospecific Three‐Component Alkylation of Furan and Indole. Angewandte Chemie International Edition. Available at: [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Furan. Available at: [Link]
-
ACS Publications. (2022, March 1). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. Available at: [Link]
-
Wiley Online Library. (2025, August 3). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]
-
National Center for Biotechnology Information. (2015). Furan in Thermally Processed Foods - A Review. PMC. Available at: [Link]
-
Wiley Online Library. (2025, January 14). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. ChemSusChem. Available at: [Link]
-
Scribd. (n.d.). Furan: Reaction With Electrophiles - Protonation. Available at: [Link]
-
StudySmarter. (2023, October 21). Furan: Alkylation, Synthesis & Properties. Available at: [Link]
-
National Center for Biotechnology Information. (2014). A methoxy-substituted nitrodibenzofuran-based protecting group with an improved two-photon action cross-section for thiol protection in solid phase peptide synthesis. PMC. Available at: [Link]
-
PubMed. (2007). Factors affecting the analysis of furan in heated foods. Available at: [Link]
-
Pearson. (n.d.). Furan undergoes electrophilic aromatic substitution more readily than benzene. Available at: [Link]
-
University of East Anglia. (n.d.). Heterocyclic Chemistry. Available at: [Link]
- Google Patents. (1980). Purification of tetrahydrofuran.
-
Organic Chemistry Portal. (n.d.). Protective Groups. Available at: [Link]
-
University of Bristol. (n.d.). Alkylating Agents. Available at: [Link]
-
Organic Chemistry Portal. (2006). Reactions of alkyl (halomethyl)furancarboxylates with hexamethylenetetramine. Available at: [Link]
-
SciSpace. (2009). Amino Acid-Protecting Groups. Available at: [Link]
- Google Patents. (2021). METHOD AND APPARATUS FOR PURIFYING A FURAN DERIVATIVE.
-
AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Available at: [Link]
-
MDPI. (2026, February 16). Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis of Solid Acid and Whole-Cell Catalyst. Molecules. Available at: [Link]
-
Britannica. (n.d.). Alkylating agent. Available at: [Link]
-
University of Wisconsin-Madison. (n.d.). Remove Sticky Reagents. Available at: [Link]
-
Gore. (n.d.). Catalytic Dioxin/Furan Removal from Flue Gas Streams. Available at: [Link]
-
Chemistry Today. (2024, November 28). Strategies for Enhancing Sustainability in Peptide Synthesis: Minimal-Protection and Minimal-Rinsing SPPS. Available at: [Link] Scienze/Articles/2024/11-28/Strategies-for-Enhancing-Sustainability-in-Peptide-Synthesis-Minimal-Protection-and-Minimal-Rinsing-SPPS-91303.aspx
-
ResearchGate. (2025, August 6). Synthesis and scavenging role of furan fatty acids. Available at: [Link]
-
CDN. (n.d.). Strategies for Peptide Synthesis: An Overview. Available at: [Link]
-
MDPI. (2022). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. Molecules. Available at: [Link]
-
Polypeptide. (n.d.). Control Strategies for Synthetic Therapeutic Peptide APIs Part III: Manufacturing Process Considerations. Available at: [Link]
-
National Center for Biotechnology Information. (2023). Analysis of detoxification kinetics and end products of furan aldehydes in Acinetobacter baylyi ADP1. PMC. Available at: [Link]
-
Oncohema Key. (2016, June 18). Alkylating Agents. Available at: [Link]
-
SlideShare. (n.d.). Clinical and High-Dose Alkylating Agents. Available at: [Link]
-
National Center for Biotechnology Information. (2025, April 8). Formation of the toxic furan metabolite 2-butene-1,4-dial through hemin-induced degradation of 2,4-alkadienals in fried foods. PMC. Available at: [Link]
Sources
- 1. Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis of Solid Acid and Whole-Cell Catalyst [mdpi.com]
- 2. Alkylation and Acylation of Furan Explain the processes of alkylation an.. [askfilo.com]
- 3. Furan undergoes electrophilic aromatic substitution more readily ... | Study Prep in Pearson+ [pearson.com]
- 4. peptide.com [peptide.com]
- 5. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 6. scribd.com [scribd.com]
- 7. benchchem.com [benchchem.com]
- 8. Protective Groups [organic-chemistry.org]
- 9. scispace.com [scispace.com]
- 10. polypeptide.com [polypeptide.com]
- 11. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
Technical Support Center: Optimizing Yield for (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic Acid Synthesis
Welcome to the technical support center for the synthesis of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and ultimately optimize the yield and purity of this valuable chiral β-amino acid. β-amino acids are crucial building blocks in the development of pharmaceuticals and other bioactive molecules due to their unique structural properties and resistance to enzymatic degradation.[1][2]
This document provides in-depth, experience-driven advice in a question-and-answer format to address specific challenges you may encounter.
I. Synthesis Overview & Key Challenges
The synthesis of enantiomerically pure β-amino acids like (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid presents several challenges.[3][4] These often involve multi-step sequences and require careful control of reaction conditions to achieve high yields and enantioselectivity. The presence of the furan ring introduces its own set of potential complications, including sensitivity to strong acids and a propensity for side reactions like polymerization or ring-opening.[5]
Common synthetic strategies for β-amino acids include:
-
Mannich-type reactions: Involving the reaction of an aldehyde, an amine, and a compound with an active methylene group.[6]
-
Conjugate addition of amines: The addition of an amine nucleophile to an α,β-unsaturated carbonyl compound.[7]
-
Asymmetric hydrogenation: The metal-catalyzed hydrogenation of β-amino acrylates.[1][7]
-
Enzymatic resolutions: Utilizing enzymes to selectively react with one enantiomer of a racemic mixture.[8][9]
This guide will focus on troubleshooting issues that can arise during these common synthetic approaches.
II. Troubleshooting Guide & FAQs
Low Overall Yield
Q1: My overall yield is consistently low. What are the most likely causes?
A1: Low overall yield in a multi-step synthesis can be attributed to several factors. A systematic approach to identifying the bottleneck is crucial.
-
Purity of Starting Materials: Impurities in your starting materials (5-methylfurfural, malonic acid derivatives, ammonia source, etc.) can lead to side reactions and inhibit your desired transformations. Always ensure the purity of your reagents through appropriate analytical techniques (NMR, GC-MS, etc.) before starting the synthesis.
-
Reaction Conditions: Each step in the synthesis will have optimal conditions for temperature, pressure, solvent, and reaction time. Deviations from these can significantly impact your yield. For instance, furan rings can be sensitive to high temperatures and strong acids, leading to decomposition.[5][10]
-
Inefficient Purification: Product loss during purification steps (extraction, chromatography, crystallization) is a common cause of low yield. Ensure your purification methods are optimized for your specific compound. For furan-containing compounds, consider using neutral chromatography to prevent degradation on the column.[5]
Poor Enantioselectivity
Q2: I'm obtaining a nearly racemic mixture. How can I improve the enantioselectivity of my reaction?
A2: Achieving high enantioselectivity is a primary challenge in the synthesis of chiral molecules.[1]
-
Chiral Catalyst/Auxiliary Selection: The choice of chiral catalyst or auxiliary is paramount. For asymmetric hydrogenations, ligands like BINAP are often employed.[9] In enzymatic resolutions, the selection of the right lipase and reaction conditions is critical.[8]
-
Catalyst Loading and Purity: Ensure the correct catalyst loading is used. Too little catalyst can lead to slow and incomplete reactions, while too much can sometimes promote side reactions. The purity of the catalyst is also critical; impurities can poison the catalyst and reduce its effectiveness.
-
Solvent Effects: The solvent can play a significant role in the transition state of the enantioselective step, thereby influencing the stereochemical outcome. Screen a variety of solvents with different polarities and coordinating abilities.
-
Temperature Control: Asymmetric reactions are often highly sensitive to temperature. Lowering the reaction temperature can sometimes increase enantioselectivity by favoring the transition state leading to the desired enantiomer.
Furan Ring Instability and Side Reactions
Q3: I'm observing significant by-product formation, and I suspect my furan ring is decomposing. What can I do to mitigate this?
A3: The furan ring is an electron-rich heterocycle and can be susceptible to electrophilic attack and polymerization, especially under acidic conditions.[10]
-
Acid Sensitivity: Avoid strong, non-aqueous acids where possible. If an acid catalyst is necessary, consider using milder protic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as zinc chloride (ZnCl₂).[5]
-
Temperature Management: High temperatures can promote the decomposition of furan-containing compounds.[5] Maintain the lowest effective temperature for your reaction.
-
Exclusion of Water: The presence of water can lead to furan ring-opening side reactions.[5] Ensure all glassware is oven-dried and use anhydrous solvents.
-
Purification Strategy: During workup and purification, avoid prolonged exposure to acidic conditions. Neutralize acidic reaction mixtures promptly and consider using neutral alumina or silica for chromatography.[5]
Issues with Chiral Resolution
Q4: My enzymatic resolution is not efficient, or the separation of diastereomers is poor. What are some troubleshooting steps?
A4: Chiral resolution, whether enzymatic or through diastereomeric crystallization, requires careful optimization.
-
Enzymatic Resolution:
-
Enzyme Selection: Not all lipases will be effective for your specific substrate. Screen a variety of commercially available lipases (e.g., Candida antarctica lipase B, Pseudomonas cepacia lipase).[8][9]
-
Reaction Medium: The choice of organic solvent can significantly impact enzyme activity and enantioselectivity.
-
pH Control: For hydrolytic enzymatic resolutions, maintaining the optimal pH is crucial for enzyme function.
-
-
Diastereomeric Resolution:
-
Resolving Agent: The choice of resolving agent is critical. For amino acids, chiral acids or bases are commonly used to form diastereomeric salts.
-
Solvent for Crystallization: The solubility of the diastereomeric salts will differ in various solvents. A systematic screening of crystallization solvents is necessary to find conditions where one diastereomer crystallizes preferentially.
-
III. Experimental Protocols & Data
General Workflow for Synthesis and Optimization
The following diagram illustrates a general workflow for the synthesis and optimization of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid.
Caption: General workflow for synthesis and optimization.
Troubleshooting Decision Tree
This decision tree can help guide your troubleshooting efforts when encountering common issues.
Caption: A decision tree for troubleshooting common synthesis issues.
Example Data: Solvent Screening for Enantioselectivity
The following table provides an example of how to present data from a solvent screening experiment aimed at optimizing enantiomeric excess (ee%).
| Entry | Solvent | Temperature (°C) | Yield (%) | ee% (R) |
| 1 | Toluene | 0 | 75 | 85 |
| 2 | Dichloromethane | 0 | 82 | 78 |
| 3 | Tetrahydrofuran | 0 | 68 | 92 |
| 4 | Acetonitrile | 0 | 71 | 88 |
| 5 | Tetrahydrofuran | -20 | 65 | 95 |
Note: This data is illustrative and not from a specific publication.
IV. References
-
Hilaris Publisher. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. [Link]
-
Juaristi, E., & López-Ruiz, H. (1999). Recent advances in the enantioselective synthesis of beta-amino acids. Current medicinal chemistry, 6(10), 983–1004. [Link]
-
Abdel-Naim, A., et al. (2022). Recent progress in the chemistry of β-aminoketones. RSC Advances. [Link]
-
MDPI. (2020, December 17). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. [Link]
-
Albright, S. (2023, February 14). NOVEL STRATEGIES FOR THE SYNTHESIS OF β-AMINO ACIDS AND THEIR DERIVATIVES. University of Illinois Urbana-Champaign. [Link]
-
Nature. (2023, August 5). Asymmetric synthesis of β-amino acid derivatives by stereocontrolled C(sp3)-C(sp2) cross-electrophile coupling via radical 1,2-nitrogen migration. [Link]
-
Washington University in St. Louis. (2013). Enantioselective synthesis of β-amino acid derivatives using amidine-based and bifunctional organocatalysts. [Link]
-
ResearchGate. (2015, July 27). Enantioselective Synthesis of β-amino acids: A Review. [Link]
-
Buchwald, S. L., et al. (2016). Enantioselective Synthesis of β-Amino Acid Derivatives Enabled by Ligand-Controlled Reversal of Hydrocupration Regiochemistry. Journal of the American Chemical Society. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
King, I. S. C. (2012). On the Synthesis of Furan-Containing Fragrance Compounds. Cardiff University. [Link]
-
Bentham Science. (2019, August 1). Recent Progress in the Synthesis of Furan. [Link]
-
MDPI. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]
-
ResearchGate. Synthetic difficulties to access α‐ and β‐amino acids. [Link]
-
PubMed. (2022, July 19). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
ResearchGate. (2022, July). Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
-
ACS Symposium Series. (1990). Approaches to the Asymmetric Synthesis of Unusual Amino Acids. [Link]
-
PubMed Central. (2023, August 22). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
ResearchGate. (2023, August 10). Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study. [Link]
-
ACS Publications. (2021, March 1). Catalytic Asymmetric Synthesis of Unprotected β2-Amino Acids. [Link]
-
ResearchGate. (2020, August 6). A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
-
CCS Chemistry. Copper-Catalyzed Asymmetric Hydroamination: A Unified Strategy for the Synthesis of Chiral β-Amino Acid and Its Derivatives. [Link]
-
Organic Letters. (2021). Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. [Link]
Sources
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 3. Recent advances in the enantioselective synthesis of beta-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Recent progress in the chemistry of β-aminoketones - RSC Advances (RSC Publishing) DOI:10.1039/D2RA03864A [pubs.rsc.org]
- 7. chemistry.illinois.edu [chemistry.illinois.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Purification of Furan-Modified Peptides by Reverse-Phase HPLC
Welcome to the technical support center for the purification of furan-modified peptides. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of purifying these unique molecules by reverse-phase high-performance liquid chromatography (RP-HPLC). Furan-modified peptides, while offering exciting possibilities for applications like covalent drug design and chemical biology, present specific challenges during purification due to the chemical nature of the furan moiety.
This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in scientific principles and practical experience. Our goal is to equip you with the knowledge to optimize your purification workflows, maximize yield and purity, and avoid common pitfalls.
Key Considerations for Furan-Modified Peptides
The introduction of a furan-containing amino acid, such as 3-(2-furyl)alanine, into a peptide sequence imparts unique chemical properties that must be considered during RP-HPLC purification.[1] The furan ring is susceptible to both acidic and oxidative degradation, which can lead to the formation of impurities and loss of your target peptide.[2][3]
-
Acid Sensitivity: The furan ring can undergo acid-catalyzed hydrolysis, particularly in the presence of strong acids like trifluoroacetic acid (TFA) which is a common mobile phase additive in peptide RP-HPLC.[2][4] This degradation is a critical factor to manage during purification.
-
Oxidative Lability: The furan moiety can be oxidized to form reactive species.[1][5] While this property is often exploited for cross-linking applications, unwanted oxidation during purification can lead to product loss and the generation of complex mixtures.
-
Hydrophobicity: The furan ring is a hydrophobic functional group. Its incorporation into a peptide will increase the overall hydrophobicity, leading to longer retention times on reverse-phase columns compared to their unmodified counterparts.
Understanding these properties is the first step toward developing a robust and successful purification strategy.
Troubleshooting Guide
This section addresses specific issues you may encounter during the RP-HPLC purification of furan-modified peptides in a question-and-answer format.
Problem 1: I see a broad or tailing peak for my furan-modified peptide.
Question: My main peak is not sharp, and it's making it difficult to resolve my target peptide from nearby impurities. What could be the cause and how can I fix it?
Answer:
Peak broadening or tailing in RP-HPLC of peptides can stem from several factors. For furan-modified peptides, the issue can be compounded by interactions with the stationary phase or on-column degradation.
Potential Causes and Solutions:
-
Secondary Interactions with Silica: Residual silanol groups on the silica-based stationary phase can interact with basic residues in your peptide, leading to peak tailing.[6]
-
Poor Solubility: Furan-modified peptides can be quite hydrophobic and may have limited solubility in the mobile phase at the point of elution.
-
Solution: Consider increasing the column temperature (e.g., to 40-60 °C). This can improve solubility and reduce viscosity, often leading to sharper peaks.[8] You can also try adding a small amount of a stronger organic solvent like isopropanol to your mobile phase.
-
-
On-Column Degradation: If the peak is excessively broad or has a "shark-fin" shape, it could be a sign of on-column degradation, particularly if you are using a mobile phase with a high concentration of strong acid.
-
Solution: Try reducing the concentration of TFA to 0.05% or switching to a weaker acid like formic acid.[9] However, be aware that this may alter the selectivity of your separation.
-
Problem 2: I'm observing multiple peaks that I suspect are degradation products.
Question: My chromatogram shows several unexpected peaks, and I'm concerned my furan-modified peptide is degrading during purification. How can I identify and prevent this?
Answer:
The presence of multiple, unexpected peaks is a strong indicator of peptide degradation. For furan-modified peptides, the primary culprit is often acid-catalyzed hydrolysis of the furan ring.
Identifying Degradation:
-
Mass Spectrometry: The most definitive way to identify degradation products is to collect the fractions corresponding to the unexpected peaks and analyze them by mass spectrometry. Look for mass additions or modifications that correspond to the potential degradation pathways of the furan ring.
-
Chromatographic Behavior: Degradation products are often more polar than the parent peptide and will therefore elute earlier in the reverse-phase gradient.
Preventing Degradation:
-
Modify Mobile Phase pH: The most effective way to prevent acid-catalyzed degradation is to use a less acidic mobile phase.
-
Formic Acid: Switching from 0.1% TFA (pH ~2) to 0.1% formic acid (pH ~2.7) can significantly reduce degradation without drastically altering the chromatography.[9]
-
Higher pH: If your peptide and column are stable at higher pH, consider using a mobile phase buffered at a pH of 7 or higher. Ammonium bicarbonate or ammonium hydroxide can be used to create volatile, MS-compatible mobile phases.[10] Note that this will significantly change the selectivity of your separation and the charge state of your peptide.
-
-
Optimize Cleavage Conditions: Degradation can also occur during the final cleavage of the peptide from the solid-phase resin. Using a cleavage cocktail with appropriate scavengers, such as triisopropylsilane (TIS) and water, can minimize the formation of by-products.[4]
-
Protecting the Furan Moiety: Research has shown that the stability of the furan ring is position-dependent and can be enhanced by flanking the furan-containing amino acid with aromatic residues.[2] If you are in the design phase of your peptide, this could be a valuable strategy to consider.
Workflow for Troubleshooting Furan-Peptide Degradation
Sources
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. Aromatic capping surprisingly stabilizes furan moieties in peptides against acidic degradation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Mechanistic and predictive studies on the oxidation of furans by cytochrome P450: A DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability and cleavage conditions of (2-furyl)-L-alanine-containing peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tcichemicals.com [tcichemicals.com]
- 6. hplc.eu [hplc.eu]
- 7. bachem.com [bachem.com]
- 8. renyi.hu [renyi.hu]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. biotage.com [biotage.com]
Technical Support Center: Minimizing Side Products in Furan Amino Acid Deprotection
Welcome to the technical support center for scientists and researchers working with furan-containing amino acids. The unique electronic properties of the furan moiety make it a valuable tool in chemical biology and drug design, particularly for applications like covalent crosslinking.[1] However, the furan ring's inherent acid sensitivity presents significant challenges during peptide synthesis, especially during the deprotection and cleavage stages. This guide provides in-depth, field-proven troubleshooting advice and optimized protocols to help you minimize side reactions and maximize the yield and purity of your target peptide.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the fundamental challenges and concepts associated with the deprotection of furan-containing amino acids.
Q1: What are the primary side reactions observed during the deprotection of furan-containing amino acids?
The most significant side reactions occur during acid-mediated deprotection, such as the final cleavage step in Fmoc-based solid-phase peptide synthesis (SPPS) or the repetitive Nα-deprotection in Boc-based synthesis.[2] The two primary issues are:
-
Electrophilic Alkylation: During acidolysis, protecting groups like tert-butyloxycarbonyl (Boc) and tert-butyl (tBu) ethers or esters generate highly reactive tert-butyl cations.[3][4] The electron-rich furan ring is a prime nucleophilic target for these carbocations, leading to unwanted alkylation and the formation of side products with a mass increase of +56 Da.[4] Other sensitive residues like Tryptophan, Methionine, and Tyrosine are also susceptible to this modification.[3]
-
Acid-Catalyzed Degradation: The furan ring itself is susceptible to degradation under strongly acidic conditions, such as concentrated trifluoroacetic acid (TFA).[5] This can involve protonation of the furan oxygen followed by ring-opening or polymerization, leading to a complex mixture of byproducts and a significant reduction in the yield of the desired peptide.
Q2: Why is the furan ring so susceptible to these side reactions?
The furan ring is an aromatic, five-membered heterocycle containing an oxygen atom. The lone pairs on the oxygen atom participate in the aromatic system, making the ring electron-rich and thus highly reactive towards electrophiles—such as the carbocations generated during deprotection.[1] This same electronic character, however, also makes it prone to protonation and subsequent degradation in strong acid.[5]
Q3: What is a "scavenger," and how does it prevent these side reactions?
A scavenger is a nucleophilic compound added to the deprotection or cleavage reagent mixture to "trap" reactive electrophilic species, primarily carbocations.[2][6] By reacting with these cations at a much faster rate than the sensitive residues in your peptide, scavengers effectively prevent the formation of alkylated side products. For example, trialkylsilanes like Triisopropylsilane (TIS) act as hydride donors to irreversibly reduce carbocations to their corresponding alkanes.[2]
Caption: Scavengers intercept reactive carbocations before they can cause side reactions.
Section 2: Troubleshooting Guide: Common Issues & Solutions
This guide provides a structured approach to diagnosing and solving specific problems encountered during the deprotection of furan-containing peptides.
Issue 1: My final product shows unexpected mass additions corresponding to +56 Da (tert-butylation) in the LC-MS analysis.
-
Underlying Cause: This is the classic signature of tert-butylation. The tert-butyl cations generated from Boc-protected amino acids (if used) or, more commonly, from tBu-based side-chain protecting groups (e.g., Asp(OtBu), Ser(tBu)) are alkylating the furan ring.[6] This indicates that your current cleavage cocktail lacks sufficient scavenging capacity.
-
Solution: The most effective solution is to incorporate a robust scavenger cocktail into your TFA cleavage mixture. A single scavenger is often insufficient, and a combination approach is recommended to handle the variety of reactive species generated.
Table 1: Recommended Scavenger Cocktails for Furan Amino Acid Deprotection
Cocktail Name Composition (v/v/v/w) Key Scavengers & Rationale When to Use Standard Furan-Safe 94% TFA / 2.5% Water / 2.5% TIS / 1% EDT TIS: Reduces carbocations. Water: Suppresses trifluoroacetylation. EDT: Traps cations and helps remove Trityl groups.[7] For most standard furan-containing peptides without other highly sensitive residues. Reagent K (Modified) 82.5% TFA / 5% Phenol / 5% Water / 5% Thioanisole / 2.5% EDT Thioanisole/Phenol: Soft nucleophiles that trap a broad range of cations. EDT: Potent cation scavenger. For complex peptides with multiple sensitive residues (Trp, Cys, Met) in addition to furan. | Low-Odor Alternative | 95% TFA / 2.5% Water / 2.5% TIS | TIS & Water: A good general-purpose, non-malodorous cocktail.[7] | Recommended for peptides where Cys and Met are absent or protected in a way that does not require thiol-based scavengers. |
Issue 2: I'm observing significant degradation and low yield of my furan-containing peptide after the final cleavage.
-
Underlying Cause: The furan ring is likely being degraded by prolonged exposure to highly concentrated TFA.[5] This is exacerbated by elevated temperatures or extended reaction times.
-
Solution: Optimize the cleavage conditions to be as mild as possible while still ensuring complete removal of all protecting groups.
-
Reduce Cleavage Time: Monitor the deprotection by HPLC. For many peptides, cleavage is complete within 1-2 hours at room temperature. Avoid arbitrarily long cleavage times (e.g., overnight).
-
Control Temperature: Perform the cleavage reaction at room temperature. Avoid heating unless absolutely necessary for removing very stubborn protecting groups, which is rare in modern Fmoc chemistry.[6]
-
Implement a Two-Stage Cleavage: For peptides with very acid-labile linkers (e.g., 2-chlorotrityl), a two-stage cleavage can be beneficial. First, cleave the peptide from the resin with a very dilute acid solution (e.g., 1-5% TFA in DCM).[7] After separating the resin, treat the fully protected peptide in solution with a stronger, scavenger-rich cocktail to remove the side-chain protecting groups.
-
Issue 3: I am using a Boc-protected furan amino acid and see accumulating side products throughout the synthesis.
-
Underlying Cause: In Boc-SPPS, the Nα-Boc group is removed at every cycle using TFA (typically 25-50% in DCM). This repeated acid exposure causes cumulative damage to the furan ring, leading to a progressive increase in side products.
-
Solution: The most robust solution is to switch to an Fmoc-based synthesis strategy.[8] The Fmoc protecting group is removed with a mild base (e.g., 20% piperidine in DMF), to which the furan ring is stable.[9] This approach limits the peptide's exposure to strong acid to a single, final cleavage step, which can then be optimized with scavengers as described above. This is a prime example of an orthogonal protection strategy.[8]
Caption: Comparison of Boc vs. Fmoc workflows for furan-containing peptides.
Section 3: Detailed Experimental Protocols
These protocols provide step-by-step guidance for key procedures. Always perform these operations in a certified fume hood and wear appropriate personal protective equipment (PPE).
Protocol 1: Optimized TFA Cleavage for Furan-Containing Peptides (Fmoc-SPPS)
This protocol is designed for the final cleavage and deprotection of a peptide synthesized on an acid-labile resin (e.g., Rink Amide, Wang).
-
Preparation:
-
Place the dried peptidyl-resin (e.g., 0.1 mmol scale) in a suitable reaction vessel (e.g., a 10 mL fritted syringe).
-
Prepare the cleavage cocktail fresh. For the Standard Furan-Safe Cocktail , mix:
-
9.4 mL TFA
-
0.25 mL Deionized Water
-
0.25 mL Triisopropylsilane (TIS)
-
0.1 mL 1,2-Ethanedithiol (EDT)
-
-
Cool the cocktail on an ice bath for 5 minutes before use.
-
-
Cleavage Reaction:
-
Add 2-3 mL of the cold cleavage cocktail to the resin.
-
Seal the vessel and allow it to agitate gently at room temperature for 2 hours. A color change (often to orange or dark red) is common.
-
-
Peptide Isolation:
-
Filter the cleavage mixture, collecting the filtrate into a 50 mL centrifuge tube.
-
Wash the resin twice with 1 mL of fresh TFA and combine the filtrates.
-
Concentrate the TFA solution to approximately 0.5 mL under a gentle stream of nitrogen. Caution: Do not evaporate to complete dryness, as this can make the peptide difficult to redissolve.
-
-
Precipitation and Washing:
-
Add the concentrated peptide solution dropwise into 40 mL of ice-cold diethyl ether. A white precipitate should form immediately.
-
Incubate the tube at -20°C for at least 30 minutes to maximize precipitation.
-
Centrifuge the tube at 3000 x g for 5 minutes. Carefully decant the ether.
-
Wash the peptide pellet twice more by resuspending in 30 mL of cold ether, vortexing, and centrifuging.
-
-
Drying and Storage:
-
After the final wash, lightly dry the peptide pellet under nitrogen to remove residual ether.
-
Dissolve the crude peptide in a suitable solvent system (e.g., water/acetonitrile with 0.1% TFA) for purification by HPLC.
-
Lyophilize the purified fractions for long-term storage.
-
References
-
King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International journal of peptide and protein research, 36(3), 255–266. [Link]
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
-
Stadler, B. M., & Kappe, C. O. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. ACS Sustainable Chemistry & Engineering. [Link]
-
Verma, S., et al. (2024). A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. Molecules. [Link]
-
Thompson, R. E., et al. (2019). Backbone Protecting Groups for Enhanced Peptide and Protein Synthesis. Biopolymers. [Link]
- AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTec Technical Library.
- Greene, T. W., & Wuts, P. G. M. (2006). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
- BenchChem. (n.d.). Scavengers for Boc deprotection to prevent side reactions. BenchChem Technical Support.
-
Royal Society of Chemistry. (n.d.). Minimization of Side products in SPPS. RSC Advances. [Link]
- Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews.
- Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection (Alternative Link). Sigma-Aldrich Technical Resources.
- Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research.
- Albericio, F. (2000). Protection of Functional Groups. Methods in Enzymology.
-
Aapptec Peptides. (n.d.). Amino Acid Sidechain Deprotection. Aapptec Technical Resources. [Link]
-
Van Audenhaege, D. (2020). Furan-modified peptides for crosslinking to GPCRs. Ghent University Library. [Link]
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]
- Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Hebei Boze Chemical Co.,Ltd. News.
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Kumar, V., et al. (2025, January 13). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. [Link]
-
Sharkey, A. J., et al. (2021). Synthesis of complex unnatural fluorine-containing amino acids. Beilstein Journal of Organic Chemistry. [Link]
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Nishiuchi, Y., et al. (2005). Amino acid deletion products resulting from incomplete deprotection of the Boc group from Npi-benzyloxymethylhistidine residues during solid-phase peptide synthesis. Journal of Peptide Science. [Link]
- BenchChem. (n.d.). The Chemistry of Fmoc Protecting Group and Deprotection Conditions: An In-depth Technical Guide. BenchChem Technical Support.
Sources
- 1. eu-st01.ext.exlibrisgroup.com [eu-st01.ext.exlibrisgroup.com]
- 2. WO2014033466A1 - Method and compositions for removing acid-labile protecting groups - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]
- 8. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Storage and Handling of Furan Amino Acids
Welcome to the technical support center for furan amino acids. As novel, non-canonical amino acids, these compounds are invaluable tools for peptide and drug development, offering unique structural constraints that can enhance biological activity and stability.[1] However, the inherent chemical nature of the furan ring—a five-membered aromatic heterocycle—renders these molecules susceptible to specific degradation pathways.[2][3][4] Adherence to proper storage and handling protocols is not merely a recommendation; it is critical for ensuring the chemical integrity, experimental reproducibility, and ultimate success of your research.
This guide provides a comprehensive overview of best practices, troubleshooting advice for common degradation issues, and protocols for assessing the stability of your furan amino acid derivatives.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling and storage of furan amino acids.
Q1: What are the primary environmental factors that cause furan amino acid degradation? The principal drivers of degradation are oxidation (from atmospheric oxygen), exposure to acidic or basic conditions, light (photodegradation), and elevated temperatures.[2][5][6][7] The electron-rich furan ring is particularly prone to oxidation and acid-catalyzed ring-opening or polymerization.[2][8][9][10]
Q2: What is the single most important condition for long-term storage of solid furan amino acids? For long-term stability (months to years), storing the lyophilized solid at -20°C to -80°C under an inert atmosphere (argon or nitrogen) is paramount.[11][12] Low temperature slows kinetic degradation, while the inert atmosphere prevents oxidation, a primary degradation pathway for furans.
Q3: I've just received a shipment. What are the immediate steps I should take? Upon receipt, inspect the container for an intact seal. To prevent contamination from atmospheric moisture and oxygen, allow the container to equilibrate to room temperature before opening.[11] Once opened, we strongly recommend you immediately aliquot the compound into smaller, single-use quantities in separate, tightly sealed vials. Purge the headspace of each vial with argon or nitrogen before sealing and storing at -20°C or below, protected from light. This practice minimizes the number of times the main stock is exposed to ambient conditions.
Q4: Is it acceptable to store furan amino acids in solution? Long-term storage in solution is not recommended . Peptides and amino acid derivatives are significantly less stable in solution due to hydrolysis and other solvent-mediated reactions.[11] If short-term storage is unavoidable, use a high-purity, anhydrous, neutral aprotic solvent (e.g., DMF, DMSO, Acetonitrile), flash-freeze the aliquots in liquid nitrogen, and store at -80°C. Critically, avoid repeated freeze-thaw cycles , as this accelerates degradation.[11][13]
Part 2: Troubleshooting Guide: Diagnosing and Preventing Degradation
This section provides in-depth guidance on identifying and mitigating specific degradation pathways you may encounter during your experiments.
Issue 1: Suspected Oxidative Degradation
-
Symptoms: You may observe a yellowing or browning of the solid compound over time. In analytical data, you might see a loss of the starting material peak in your chromatogram (HPLC), the appearance of new, unidentified impurities, or unexpected adducts in your mass spectrometry data (e.g., M+16, M+32).
-
Root Cause Analysis: The furan ring is highly susceptible to reaction with atmospheric oxygen, particularly singlet oxygen, which can be formed photochemically. This reaction often proceeds through a bicyclic endoperoxide intermediate that can rearrange or react further to yield various ring-opened byproducts, such as dicarbonyls or butenolides.[8][14] In the absence of inhibitors, furan compounds can also form explosive peroxides over time with prolonged air exposure.
-
Prevention Protocol:
-
Inert Atmosphere is Mandatory: Always handle and store the solid compound under a dry, inert atmosphere like argon or nitrogen.
-
Proper Vial Sealing: Use high-quality vials with PTFE-lined caps or septa to ensure an airtight seal.
-
Headspace Purging: After each time you access the compound, gently flush the vial's headspace with inert gas before re-sealing and returning to the freezer.
-
Solvent Preparation: For preparing solutions, use solvents that have been degassed via sparging with argon or nitrogen to minimize dissolved oxygen.
-
-
Visualization: Furan Oxidation Pathway
Caption: Generalized pathway of furan ring oxidation.
Issue 2: Degradation from Acid or Base Exposure
-
Symptoms: You observe the formation of an insoluble precipitate, sample discoloration (often darkening), or significant signal broadening in NMR spectra, suggesting polymerization. Your reaction yields are unexpectedly low, or the compound fails to perform in a subsequent synthetic step.
-
Root Cause Analysis: The furan ring is notoriously sensitive to acidic conditions.[2][15] Protonation of the furan oxygen activates the ring, making it susceptible to nucleophilic attack and subsequent ring-opening or polymerization.[2][10] While the amino acid functional group itself has acidic and basic properties, exposure to strong external acids (e.g., residual TFA from chromatography) or bases can catalyze these unwanted side reactions.
-
Prevention Protocol:
-
Isolate from Vapors: Store furan amino acid containers in a separate, clean, and dry environment away from bottles of strong acids (e.g., HCl, TFA) or bases (e.g., ammonia).
-
Use High-Purity Solvents: Always use neutral, high-purity solvents (e.g., HPLC or LC-MS grade) for preparing solutions to avoid trace acidic or basic contaminants.
-
Post-Purification Care: If purifying the compound using reverse-phase HPLC with trifluoroacetic acid (TFA) as a modifier, ensure all TFA is thoroughly removed during the lyophilization process, typically by co-evaporating with a neutral solvent like acetonitrile/water several times. Residual acid is a common cause of degradation during storage.
-
-
Visualization: Acid-Catalyzed Degradation
Caption: Furan degradation initiated by an acid catalyst.
Issue 3: Photodegradation
-
Symptoms: A previously white or off-white solid darkens significantly after being left on the lab bench. When analyzing a freshly prepared solution that has been sitting in a clear vial under ambient light, you observe new impurity peaks on the HPLC that were not present in the initial analysis.
-
Root Cause Analysis: Furan and its derivatives can absorb UV and visible light, leading to photochemical reactions. This can involve direct photohydrolysis or isomerization.[5] Additionally, light can generate reactive oxygen species (ROS) from dissolved oxygen or other components in a solution, which then attack the furan ring.[6][16]
-
Prevention Protocol:
-
Use Amber Vials: Always store both solid and solution samples in amber-colored glass vials to block UV and short-wavelength visible light.[12]
-
Add a Physical Barrier: For highly sensitive compounds, wrap the amber vial in aluminum foil as a secondary protective layer.
-
Minimize Exposure During Handling: When weighing the compound or preparing solutions, work efficiently to minimize the duration of exposure to direct laboratory lighting. Avoid leaving solutions in clear glassware on the benchtop for extended periods.
-
Part 3: Recommended Storage Protocols
For quick reference, these tables summarize the optimal conditions for storing your furan amino acids.
Table 1: Recommended Storage Conditions for Solid Furan Amino Acids
| Condition | Recommendation | Rationale & Key References |
| Temperature | -20°C (long-term) or -80°C (maximum stability) | Slows all chemical degradation pathways.[11][12] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidative degradation and peroxide formation. |
| Light | Store in the dark (Amber Vials) | Prevents photodegradation and photochemical reactions.[5][12] |
| Humidity | Dry / Desiccated | Moisture can accelerate hydrolysis and other degradation pathways.[11][17] |
Table 2: Guidelines for Short-Term Solution Storage
| Parameter | Recommendation | Rationale & Key References |
| Solvent Choice | High-purity, anhydrous, neutral, aprotic solvents (e.g., DMSO, DMF). | Minimizes solvent-mediated degradation. Water should be avoided unless part of a buffered system for immediate use. |
| Storage Temp. | -80°C (Flash-frozen aliquots) | Maximizes stability for the short term by vitrifying the solution. |
| Max Duration | < 1 week | Stability in solution is never guaranteed and should be empirically determined.[11] |
| Best Practices | Use single-use aliquots. NEVER repeatedly freeze-thaw. | Freeze-thaw cycles can cause solute concentration gradients and accelerate degradation.[11][13] |
Part 4: Experimental Workflow: Stability Assessment
It is good practice to validate the stability of your specific furan amino acid under your experimental conditions. This simple HPLC-MS based protocol can help you identify potential liabilities.
Protocol: Forced Degradation Study by HPLC-MS
-
Prepare Stock Solution: Accurately prepare a stock solution of your furan amino acid (e.g., 1 mg/mL) in a suitable solvent like 50:50 Acetonitrile:Water.
-
Establish Baseline (T=0): Immediately after preparation, inject an aliquot of the stock solution onto an HPLC-MS system. Record the chromatogram (purity) and mass spectrum (identity). This is your T=0 reference.
-
Aliquot and Stress: Dispense the stock solution into several separate vials. Expose each vial to a different stress condition:
-
Control: Store at 4°C in the dark.
-
Heat: Place in a heating block at 40°C.
-
Acid: Add a small amount of dilute HCl to bring the pH to ~2.
-
Base: Add a small amount of dilute NH₄OH to bring the pH to ~9.
-
Light: Leave in a clear vial on the benchtop under ambient lab light.
-
-
Analyze Stressed Samples: After a set time point (e.g., 4, 8, or 24 hours), quench any acid/base samples with a neutral buffer if necessary, and analyze all samples by HPLC-MS using the same method as the T=0 sample.
-
Compare Data: Compare the purity (% area of the main peak) and the mass spectra of the stressed samples to the T=0 control. Significant loss of the main peak or the appearance of new peaks indicates degradation under that specific condition.
-
Visualization: Stability Assessment Workflow
Caption: Workflow for assessing furan amino acid stability.
References
-
Javed, A., et al. (2021). Formation of furan in baby food products: Identification and technical challenges. ResearchGate. [Link]
-
Science. (2026). The photohydrolysis of furans. Science. [Link]
-
AAPPTec. Handling and Storage of Peptides - FAQ. AAPPTEC. [Link]
-
Chemos GmbH & Co.KG. Safety Data Sheet: Furan-d4. [Link]
-
Cole-Parmer. (2002). Material Safety Data Sheet - Furan, stabilized with 0.025 to 0.04% BHT, 98%. [Link]
-
StudySmarter. (2023). Furan: Alkylation, Synthesis & Properties. StudySmarter. [Link]
-
Ataman Kimya. FURAN. Ataman Kimya. [Link]
-
Sciencemadness Wiki. (2022). Furan. Sciencemadness Wiki. [Link]
-
Wang, Y., et al. (2010). Amino acid-dependent formation pathways of 2-acetylfuran and 2,5-dimethyl-4-hydroxy-3[2H]-furanone in the Maillard reaction. ResearchGate. [Link]
-
ACS Publications. (2019). Furan Carboxamides as Model Compounds To Study the Competition between Two Modes of Indirect Photochemistry. Environmental Science & Technology. [Link]
-
Wiley Online Library. (2023). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Furan. Pharmaguideline. [Link]
-
ResearchGate. Photolytic and photocatalytic degradation of nitrofurantoin and its photohydrolytic products. [Link]
-
MDPI. (2023). Analysis of Furan and Its Derivatives in Food Matrices Using Solid Phase Extraction Coupled with Gas Chromatography-Tandem Mass Spectrometry. [Link]
-
GenScript. Peptide Storage. GenScript. [Link]
-
PMC. Furan in Thermally Processed Foods - A Review. [Link]
-
PMC. (2023). A systematic review on the determination and analytical methods for furanic compounds in caramel models. [Link]
-
MDPI. (2023). Hybrid Biocatalysis with Photoelectrocatalysis for Renewable Furan Derivatives' Valorization: A Review. [Link]
-
Organic Chemistry Portal. Furan synthesis. [Link]
-
Agilent. ANALYSIS of fURANIC CoMpouNds IN TRANsfoRMER oIL bY AGILENT 1290 INfINITY bINARY uHpLC. [Link]
-
Company of Biologists Journals. (2021). Stability of amino acids and related amines in human serum under different preprocessing and pre-storage conditions based on iTRAQ®-LC-MS/MS. Biology Open. [Link]
-
NIH. Furan- and Thiophene-2-Carbonyl Amino Acid Derivatives Activate Hypoxia-Inducible Factor via Inhibition of Factor Inhibiting Hypoxia-Inducible Factor-1. [Link]
-
Pangoo.biz. (2024). Shelf Life and Storage Requirements for Amino Acids: A Guide. [Link]
-
ResearchGate. (2006). Novel Synthesis of Stable Furan and Thiophene o-Amino Thioaldehydes by Reaction of o-Azido Aldehydes with Hexamethyldisilathiane. [Link]
-
PubMed. (2013). An efficient chemoselective reduction of furan series unsaturated dinitriles. [Link]
-
MDPI. (2024). Upgrading Conversion of Corncob to Furan Amino Acid via Cascade Catalysis of Solid Acid and Whole-Cell Catalyst. [Link]
-
ACS Publications. (2023). Simultaneously Enhanced Formation of Pyrazines and Furans during Thermal Degradation of the Glycyl-l-glutamine Amadori Compound by Selected Exogenous Amino Acids and Appropriate Elevated Temperatures. [Link]
-
ACS Publications. (2022). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks. [Link]
-
PubMed. (2008). Formation of Furan and Methylfuran by Maillard-Type Reactions in Model Systems and Food. [Link]
-
ResearchGate. (2017). A REVIEW ON FURAN: DETECTION AND ANALYSIS METHODS. [Link]
-
ResearchGate. THE IMPACT OF TEMPERATURE ON FURAN RESIN AND BINDER STRUCTURE. [Link]
-
University of Groningen. (1987). Photo-oxidation of furans. [Link]
-
MDPI. A Comprehensive Review on the Total Synthesis of Antibacterial Furanomycin and Its Analogs. [Link]
-
ResearchGate. (2021). New furan based amino plastics: synthesis, properties and applications. [Link]
-
PubMed. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. [Link]
-
Taylor & Francis Online. (2020). A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods. [Link]
-
SSRN. (2000). Oxidations of Furan Rings in Organic Synthesis: Expanding Synthetic Utility of Aromatic Heterocycles. [Link]
-
ACS Publications. (2017). Biobased Furanics: Kinetic Studies on the Acid Catalyzed Decomposition of 2-Hydroxyacetyl Furan in Water Using Brönsted Acid Catalysts. [Link]
-
ResearchGate. Oxidation of furans (Review). [Link]
-
MDPI. (2022). Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization. [Link]
-
Organic Reactions. Oxidative Cleavage of Furans. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Reactions and Medicinal Uses of Furan | Pharmaguideline [pharmaguideline.com]
- 3. A review on furan: Formation, analysis, occurrence, carcinogenicity, genotoxicity and reduction methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. iris.unito.it [iris.unito.it]
- 6. researchgate.net [researchgate.net]
- 7. journals.bg.agh.edu.pl [journals.bg.agh.edu.pl]
- 8. papers.ssrn.com [papers.ssrn.com]
- 9. researchgate.net [researchgate.net]
- 10. Conditions to Control Furan Ring Opening during Furfuryl Alcohol Polymerization [mdpi.com]
- 11. peptide.com [peptide.com]
- 12. Peptide Storage - Altara Peptides [altarapeptides.com]
- 13. journals.biologists.com [journals.biologists.com]
- 14. research.rug.nl [research.rug.nl]
- 15. An efficient chemoselective reduction of furan series unsaturated dinitriles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. bachem.com [bachem.com]
Validation & Comparative
A Senior Application Scientist's Guide to Chiral HPLC Separation of 3-amino-3-(5-methylfuran-2-yl)propanoic Acid Enantiomers
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and molecular research, the stereoisomeric composition of a compound is not a trivial detail; it is a critical determinant of biological activity, efficacy, and safety. The enantiomers of a chiral molecule can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth technical comparison of chiral High-Performance Liquid Chromatography (HPLC) methodologies for the enantioselective separation of 3-amino-3-(5-methylfuran-2-yl)propanoic acid, a novel β-amino acid with significant potential in medicinal chemistry.
As your Senior Application Scientist, I will navigate you through the rationale behind selecting the appropriate chiral stationary phase (CSP), optimizing mobile phase conditions, and interpreting the resulting data. This guide is structured to provide not just protocols, but a foundational understanding of the chiral recognition mechanisms at play, empowering you to adapt and troubleshoot your own enantioselective separations.
The Challenge: Stereoselective Separation of a Furan-Containing β-Amino Acid
3-amino-3-(5-methylfuran-2-yl)propanoic acid presents a unique challenge for chiral separation due to its structural features: a β-amino acid backbone and a furan moiety. The primary amine and carboxylic acid groups offer sites for ionic and hydrogen bonding interactions, while the furan ring provides potential for π-π stacking and dipole-dipole interactions. A successful chiral separation hinges on a chiral stationary phase that can effectively engage with these functionalities in a stereospecific manner.
This guide will compare three prominent classes of chiral stationary phases (CSPs) for this task:
-
Polysaccharide-Based CSPs
-
Macrocyclic Glycopeptide-Based CSPs
-
Crown Ether-Based CSPs
We will explore the theoretical underpinnings of each, followed by comparative experimental data and detailed protocols to guide your method development.
Polysaccharide-Based Chiral Stationary Phases: A Versatile First Approach
Polysaccharide-based CSPs, typically derived from cellulose or amylose coated or immobilized on a silica support, are the workhorses of chiral chromatography due to their broad applicability.[1] Chiral recognition on these phases is a complex interplay of hydrogen bonding, dipole-dipole interactions, and inclusion into chiral grooves or cavities within the polysaccharide structure.[2] For amino acids, derivatization of the primary amine (e.g., with FMOC) is often employed to enhance interaction with the CSP and improve peak shape, particularly in normal-phase or polar organic modes.[3]
Mechanistic Insight:
The helical structure of the polysaccharide polymers creates a chiral environment. The separation of enantiomers is achieved through differential insertion of the analyte into these chiral grooves. The functional groups on the analyte interact with the carbamate derivatives on the polysaccharide backbone, leading to the formation of transient diastereomeric complexes. The stability of these complexes differs for each enantiomer, resulting in different retention times.
Experimental Approach: N-FMOC Derivatization and Normal Phase HPLC
For 3-amino-3-(5-methylfuran-2-yl)propanoic acid, derivatization of the primary amine with 9-fluorenylmethyloxycarbonyl chloride (FMOC-Cl) is a recommended strategy to introduce a strong UV chromophore and a bulky group that can enhance chiral recognition on polysaccharide phases.
Experimental Protocol 1: Separation on a Polysaccharide-Based CSP (Lux Cellulose-2)
-
Analyte Preparation: Derivatize a racemic standard of 3-amino-3-(5-methylfuran-2-yl)propanoic acid with FMOC-Cl.
-
Column: Lux 5 µm Cellulose-2, 250 x 4.6 mm
-
Mobile Phase: n-Hexane/Isopropanol/Trifluoroacetic Acid (80:20:0.1, v/v/v)
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 265 nm
Performance and Considerations:
While versatile, polysaccharide-based CSPs may exhibit lower success rates for the separation of underivatized, zwitterionic amino acids.[4] Derivatization adds an extra step to sample preparation and must be carefully controlled to avoid racemization. However, for many chiral amines and amino acid derivatives, these columns, particularly those with immobilized selectors, offer excellent robustness and a wide range of mobile phase compatibility.[5]
Macrocyclic Glycopeptide-Based CSPs: Excellence in Underivatized Amino Acid Separations
Macrocyclic glycopeptide CSPs, such as those based on teicoplanin (e.g., Astec CHIROBIOTIC T), have emerged as a powerful tool for the direct separation of underivatized amino acids.[4][6] Their complex structure, featuring a peptide backbone, carbohydrate moieties, and ionizable groups, provides multiple interaction sites for chiral recognition.[7][8] These columns are uniquely suited for polar and ionic compounds and are compatible with a range of mobile phase modes, including reversed-phase and polar ionic mode.[4]
Mechanistic Insight:
The basket-like structure of teicoplanin creates a chiral cavity. Enantioselective retention is governed by a combination of interactions:
-
Inclusion Complexation: The furan ring of the analyte can fit into the hydrophobic basket.
-
Hydrogen Bonding: The amino and carboxyl groups of the analyte can form hydrogen bonds with the peptide and sugar functionalities of the CSP.
-
Ionic Interactions: The amphoteric nature of both the analyte and the CSP allows for attractive or repulsive ionic interactions, which are highly dependent on the mobile phase pH.[8]
The D-enantiomer of amino acids is typically more strongly retained on teicoplanin-based CSPs.[4]
dot
Caption: Workflow for chiral separation on a macrocyclic glycopeptide CSP.
Experimental Approach: Direct Separation in Polar Ionic Mode
A key advantage of this approach is the ability to analyze the enantiomers directly, without derivatization.
Experimental Protocol 2: Separation on a Macrocyclic Glycopeptide-Based CSP (Astec CHIROBIOTIC T)
-
Column: Astec CHIROBIOTIC T, 25 cm x 4.6 mm I.D., 5 µm[4]
-
Mobile Phase: Methanol/Water/Formic Acid (e.g., 70:30:0.1, v/v/v) - optimization of the organic modifier concentration is crucial.[4]
-
Flow Rate: 1.0 mL/min
-
Temperature: 25 °C
-
Detection: UV at 220 nm or 254 nm
Performance and Considerations:
Macrocyclic glycopeptide columns often provide excellent enantioselectivity for underivatized amino acids.[4] The retention and selectivity can be finely tuned by adjusting the mobile phase composition, particularly the percentage of organic modifier and the pH.[4] These columns are also compatible with LC-MS, which is a significant advantage for applications requiring high sensitivity and specificity.[6]
Crown Ether-Based CSPs: High Specificity for Primary Amines
Crown ether-based CSPs, such as CROWNPAK CR(+), are specifically designed for the enantiomeric separation of compounds containing a primary amino group, making them ideal for amino acids.[9][10] The chiral recognition mechanism relies on the formation of a complex between the protonated primary amine of the analyte and the crown ether cavity.[9]
Mechanistic Insight:
The 18-crown-6 ether structure forms a cavity that can host an ammonium ion (R-NH3+). For chiral recognition to occur, the primary amine of the analyte must be protonated, which is achieved by using an acidic mobile phase (typically pH 1-2).[11] The stereospecificity arises from the three-dimensional arrangement of the substituents around the chiral center of the analyte, which influences the stability of the complex formed with the chiral crown ether.
dot
Caption: Chiral recognition mechanism on a crown ether CSP.
Experimental Approach: Reversed-Phase HPLC under Acidic Conditions
This method is also a direct analysis approach, which is advantageous for simplifying sample preparation.
Experimental Protocol 3: Separation on a Crown Ether-Based CSP (CROWNPAK CR(+))
-
Column: CROWNPAK CR(+) (4.0 mm I.D. x 150 mm L)[7]
-
Mobile Phase: Perchloric acid solution (pH 1.0 - 2.0). Methanol (up to 15%) can be added to reduce retention of hydrophobic compounds.[11]
-
Flow Rate: 0.4 - 0.8 mL/min[7]
-
Temperature: 4 - 25 °C (lower temperatures often improve resolution)
-
Detection: UV at 220 nm or 254 nm
Performance and Considerations:
Crown ether columns can provide excellent resolution for β-amino acids.[12] The elution order is predictable, with the D-form of amino acids typically eluting before the L-form on a CR(+) column.[10] However, these columns operate under highly acidic conditions, which may not be suitable for all analytes or HPLC systems. The choice of acid and its concentration, as well as the column temperature, are critical parameters for optimizing the separation.
Comparative Analysis and Data Summary
To provide a clear comparison, the following table summarizes the key performance attributes of the three discussed methodologies. It is important to note that the optimal choice will depend on the specific requirements of the assay, such as the need for direct analysis, compatibility with LC-MS, and the desired robustness of the method.
| Feature | Polysaccharide-Based CSPs | Macrocyclic Glycopeptide-Based CSPs | Crown Ether-Based CSPs |
| Analyte Form | Typically derivatized (e.g., N-FMOC) | Direct (underivatized) | Direct (underivatized) |
| Primary Interaction | H-bonding, dipole-dipole, inclusion[2] | Inclusion, H-bonding, ionic[7] | Host-guest complexation[9] |
| Typical Mobile Phase | Normal phase (Hexane/Alcohol) | Reversed-phase, Polar Ionic[4] | Acidic reversed-phase[11] |
| Key Advantage | Broad applicability[1] | Direct analysis of polar compounds, LC-MS compatible[4][6] | High selectivity for primary amines[9] |
| Considerations | Derivatization step required[4] | Retention sensitive to mobile phase pH and organic content[4] | Requires highly acidic mobile phase[11] |
Conclusion and Recommendations
For the chiral separation of 3-amino-3-(5-methylfuran-2-yl)propanoic acid, a macrocyclic glycopeptide-based CSP, such as the Astec CHIROBIOTIC T, is highly recommended as the primary choice for method development. This recommendation is based on its proven ability to resolve underivatized amino acids, its multi-modal interaction capabilities that are well-suited to the analyte's structure, and its compatibility with LC-MS friendly mobile phases.[4][6]
Crown ether-based CSPs represent a strong second option, particularly if high selectivity is required and the acidic mobile phase is not a limiting factor. Polysaccharide-based CSPs, while versatile, are likely to require a derivatization step, adding complexity to the workflow.
Ultimately, the selection of the optimal chiral separation method is an empirical process. This guide provides a scientifically grounded starting point, but screening across different column types and mobile phase conditions is always advisable to achieve the best possible resolution and robustness for your specific application.
References
-
Screening Approach for Chiral Separation of β-Aminoketones by HPLC on Various Polysaccharide-Based Chiral Stationary Phases. PubMed. [Link]
-
Crown-Ether Chiral Stationary Phases. Regis Technologies. [Link]
-
HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase. PubMed. [Link]
-
Daicel CROWNPAK Crown Ether Chiral Columns. Element Lab Solutions. [Link]
-
Fast enantiomeric separation of amino acids using liquid chromatography/mass spectrometry on a chiral crown ether stationary phase. PubMed. [Link]
-
SPECIAL APPLICATIONS HPLC COLUMNS. Obrnuta faza. [Link]
-
Macrocyclic glycopeptide‐based chiral selectors for enantioseparation in sub/supercritical fluid chromatography. PMC. [Link]
-
Separation of chiral furan derivatives by liquid chromatography using cyclodextrin-based chiral stationary phases. PubMed. [Link]
-
Multimodal HPLC Screening of Polysaccharide-based Chiral Stationary Phases. American Pharmaceutical Review. [Link]
-
Separation of enantiomers of native amino acids with polysaccharide-based chiral columns in supercritical fluid chromatography. ResearchGate. [Link]
-
HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. Phenomenex. [Link]
-
Enantioselective Liquid Chromatographic Separations Using Macrocyclic Glycopeptide-Based Chiral Selectors. Semantic Scholar. [Link]
-
Modernizing Chiral Separations with Glycopeptide-Based Chiral Columns. Agilent. [Link]
-
Chiral separations using the macrocyclic antibiotics: a review. PubMed. [Link]
-
Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. YAKHAK HOEJI. [Link]
-
A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. [Link]
-
Chiral HPLC Separations. Phenomenex. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Indirect Enantioseparations: Recent Advances in Chiral Metabolomics for Biomedical Research. PMC. [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. researchgate.net [researchgate.net]
- 3. phenomenex.com [phenomenex.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. agilent.com [agilent.com]
- 9. Crown Ether Phases - Regis Technologies [registech.com]
- 10. elementlabsolutions.com [elementlabsolutions.com]
- 11. obrnutafaza.hr [obrnutafaza.hr]
- 12. HPLC enantioseparation of beta2-homoamino acids using crown ether-based chiral stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
NMR characterization data for (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
An In-Depth Comparative Guide to the NMR Characterization of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic Acid
Introduction: Elucidating the Structure of a Novel β-Amino Acid
(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid is a chiral β-amino acid incorporating a 5-methylfuran moiety. Such compounds are of significant interest in medicinal chemistry and drug development due to their potential as building blocks for peptidomimetics and other biologically active molecules. Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the unambiguous structural elucidation and purity assessment of novel small molecules like this. Its ability to provide detailed information about the chemical environment, connectivity, and stereochemistry of each atom is unparalleled.
This guide provides a comprehensive overview of the expected ¹H and ¹³C NMR spectral data for (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid. As this is a specialized compound, direct, publicly available spectral data is limited. Therefore, this guide will leverage data from structurally similar compounds and established principles of NMR spectroscopy to provide a robust, predictive analysis. We will compare its expected spectral features with those of the closely related analog, (3R)-3-amino-3-(furan-2-yl)propanoic acid, to illustrate the specific influence of the methyl group on the furan ring. This comparative approach, grounded in first principles, serves as a practical guide for researchers synthesizing and characterizing this and similar novel chemical entities.
Experimental Protocol: Acquiring High-Fidelity NMR Data
A robust and reproducible NMR protocol is critical for obtaining high-quality data. The following procedure is designed to ensure spectral clarity and accuracy for small, polar molecules like β-amino acids.
Workflow for NMR Sample Preparation and Data Acquisition
Caption: Standard workflow for NMR analysis, from sample preparation to final structural assignment.
Step-by-Step Methodology
-
Sample Preparation :
-
Accurately weigh 5-10 mg of the analyte, (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid.
-
Select a suitable deuterated solvent. For amino acids, Dimethyl Sulfoxide-d₆ (DMSO-d₆) or Deuterium Oxide (D₂O) are excellent choices as they can solubilize the polar zwitterionic form. DMSO-d₆ has the advantage of not exchanging with the labile N-H and O-H protons, allowing them to be observed.
-
Add approximately 0.6-0.7 mL of the chosen solvent to the sample in a clean vial.
-
For precise chemical shift referencing, a small amount of an internal standard like Tetramethylsilane (TMS) can be added (set to 0.00 ppm). However, modern spectrometers can accurately reference the residual solvent peak (e.g., DMSO at 2.50 ppm).
-
Ensure complete dissolution by vortexing or brief sonication. A clear, particulate-free solution is essential for high-resolution spectra.
-
Transfer the solution into a 5 mm NMR tube.
-
-
Data Acquisition (on a 400 MHz Spectrometer) :
-
Insert the sample into the spectrometer.
-
Locking : The spectrometer "locks" onto the deuterium signal of the solvent to stabilize the magnetic field against drift.
-
Shimming : This automated process optimizes the homogeneity of the magnetic field across the sample volume, which is crucial for achieving sharp, well-resolved peaks.
-
¹H NMR Acquisition : A standard proton experiment is run. Typically, 16 to 64 scans are sufficient for a sample of this concentration, providing a good signal-to-noise ratio within minutes.
-
¹³C NMR Acquisition : Due to the low natural abundance of the ¹³C isotope, more scans are required. A standard proton-decoupled ¹³C experiment (e.g., zgpg30) may require 1024 or more scans, taking from 30 minutes to several hours.
-
NMR Data Analysis: (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
The following tables summarize the expected ¹H and ¹³C NMR data for the title compound, based on established chemical shift principles and analysis of its structural fragments. The numbering scheme for atom assignments is provided below.
Table 1: Expected ¹H NMR Data (400 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~12.5 | br s | 1H | COOH | The carboxylic acid proton is highly deshielded and often appears as a broad singlet. Exchangeable with D₂O. |
| ~8.2 | br s | 2H | NH₂ | Amine protons are also exchangeable and typically appear as a broad signal. Their chemical shift can be highly variable. |
| ~6.15 | d (J ≈ 3.2 Hz) | 1H | H-4 | This furan proton is adjacent to the methyl-substituted carbon (C-5) and coupled to H-3. |
| ~6.05 | d (J ≈ 3.2 Hz) | 1H | H-3 | This furan proton is adjacent to the carbon bearing the amino acid side chain (C-2) and coupled to H-4. |
| ~4.30 | t (J ≈ 7.0 Hz) | 1H | H-α | The methine proton alpha to the amino group is coupled to the two diastereotopic protons of the adjacent methylene group (H-β). |
| ~2.80 | m | 2H | H-β | These two methylene protons are diastereotopic and will appear as a complex multiplet due to coupling with H-α. |
| ~2.25 | s | 3H | CH₃ | The methyl group protons on the furan ring will appear as a sharp singlet as they have no adjacent protons to couple with. |
Table 2: Expected ¹³C NMR Data (101 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~173.0 | COOH | The carbonyl carbon of the carboxylic acid is characteristically found in this downfield region. |
| ~155.0 | C-2 | The furan carbon attached to the side chain is deshielded by the ring oxygen and the substituent. |
| ~151.0 | C-5 | The furan carbon bearing the methyl group is also significantly deshielded by the ring oxygen. |
| ~108.5 | C-3 | Furan ring carbon adjacent to the main substituent. |
| ~106.5 | C-4 | Furan ring carbon adjacent to the methyl group. |
| ~48.0 | C-α | The carbon bearing the amino group is found in the typical range for α-carbons of β-amino acids. |
| ~40.0 | C-β | The methylene carbon of the propanoic acid backbone. |
| ~13.5 | CH₃ | The methyl carbon on the furan ring appears in the typical aliphatic region. |
Comparative Analysis: The Influence of the 5-Methyl Group
To understand the specific contribution of the methyl group to the NMR spectrum, we will compare the expected data with that of (3R)-3-amino-3-(furan-2-yl)propanoic acid , which lacks this group.
Table 3: Comparative ¹H and ¹³C NMR Data
| Position | (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid (Expected) | (3R)-3-amino-3-(furan-2-yl)propanoic acid (Reference) | Key Difference & Explanation |
| ¹H NMR | |||
| Furan H-3 | ~6.05 ppm (d) | ~6.20 ppm (dd) | In the methylated compound, H-3 is only coupled to H-4, appearing as a doublet. In the reference, it's coupled to both H-4 and H-5, appearing as a doublet of doublets. |
| Furan H-4 | ~6.15 ppm (d) | ~6.35 ppm (dd) | Similar to H-3, this proton's multiplicity simplifies from a doublet of doublets to a doublet upon removal of the adjacent H-5 proton. |
| Furan H-5 | N/A (Methyl group present) | ~7.50 ppm (dd) | The most significant difference. The signal for H-5 is absent and replaced by the methyl singlet. The downfield shift of H-5 in the reference is due to deshielding from the adjacent ring oxygen. |
| Methyl (CH₃) | ~2.25 ppm (s) | N/A | A new singlet appears in the aliphatic region, confirming the presence of the methyl group. |
| ¹³C NMR | |||
| Furan C-5 | ~151.0 ppm | ~142.0 ppm | The carbon bearing the methyl group (C-5) is shifted significantly downfield (the "alpha effect" of alkyl substitution). |
| Furan C-4 | ~106.5 ppm | ~110.0 ppm | The adjacent carbon (C-4) is shifted slightly upfield (the "beta effect"). |
| Methyl (CH₃) | ~13.5 ppm | N/A | A new signal appears in the high-field region, corresponding to the methyl carbon. |
This side-by-side comparison clearly demonstrates how specific structural modifications manifest in the NMR spectra. The presence of the methyl group not only adds its own distinct signals (a singlet in ¹H, a new peak in ¹³C) but also systematically alters the chemical shifts and coupling patterns of the nearby furan ring protons and carbons. These predictable changes provide a powerful tool for confirming the success of a synthetic step, such as the methylation of a furan ring.
Conclusion
The structural characterization of novel molecules like (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid relies on a meticulous and well-understood application of NMR spectroscopy. By following a robust experimental protocol, researchers can acquire high-fidelity data. The interpretation of this data, guided by foundational principles and comparison with structurally related analogs, allows for the confident assignment of all proton and carbon signals. The analysis presented here provides a detailed roadmap for any scientist working with this compound, highlighting the key spectral features that confirm its unique structure and differentiate it from similar chemical entities. This approach underscores the synergy between predictive analysis and experimental verification that drives modern chemical research.
References
-
General NMR Principles
- Title: Spectrometric Identific
- Source: Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). John Wiley & Sons.
-
URL: [Link]
-
Chemical Shift Prediction
- Title: ChemDraw
- Source: PerkinElmer Informatics. (Software used for chemical structure drawing and prediction of NMR shifts).
-
URL: [Link]
-
NMR Data of Heterocyclic Compounds
- Title: Introduction to Spectroscopy
- Source: Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Cengage Learning.
-
URL: [Link]
A Comparative Guide to the Biological Stability of Furan vs. Phenyl Beta-Amino Acids
In the landscape of modern drug discovery, the quest for novel therapeutic agents with optimized pharmacokinetic profiles is paramount. Among the vast array of molecular scaffolds, β-amino acids have garnered significant attention due to their unique structural features and biological activities. When incorporated into peptidomimetics or other small molecules, the choice of aromatic side chains, such as furan and phenyl groups, can profoundly influence a compound's biological stability. This guide provides an in-depth, objective comparison of the biological stability of furan- versus phenyl-containing β-amino acids, supported by established experimental data and methodologies, to empower researchers in making informed decisions during the drug design process.
The Significance of Biological Stability in Drug Development
The biological stability of a drug candidate is a critical determinant of its in vivo efficacy and safety profile.[1] It dictates the compound's half-life, clearance rate, and potential for generating toxic metabolites.[2][3] Compounds that are rapidly degraded in plasma or metabolized by liver enzymes often exhibit poor bioavailability and short duration of action, necessitating higher or more frequent dosing, which can lead to adverse effects.[1][4][5] Therefore, a thorough understanding and early assessment of metabolic and plasma stability are crucial for the successful development of new therapeutics.[2]
Metabolic Fates: A Tale of Two Rings
The metabolic stability of a molecule is largely governed by its susceptibility to enzymatic degradation, primarily by cytochrome P450 (CYP) enzymes in the liver.[2][6][7] The furan and phenyl rings, while both aromatic, exhibit distinct metabolic profiles.
The Phenyl Ring: A Classic Target for Oxidation
The phenyl group is a ubiquitous structural motif in pharmaceuticals.[8][9] Its metabolism is well-characterized and typically involves hydroxylation at the para-position by CYP enzymes.[10][11] This initial oxidative step can be followed by further oxidation to form catechols or quinones, which can be reactive.[12] The susceptibility of the phenyl ring to oxidation can be modulated by the presence of various substituents. Electron-donating groups generally enhance the rate of metabolism, while electron-withdrawing groups can decrease it.[13]
The Furan Ring: A Bioisostere with a Double-Edged Sword
The furan ring is often employed as a bioisostere for the phenyl ring, offering distinct electronic and steric properties that can enhance receptor binding and bioavailability.[14][15] However, the furan ring's metabolism is more complex and can present unique challenges.[16] The electron-rich nature of the furan ring makes it susceptible to CYP-mediated oxidation, which can lead to the formation of reactive intermediates, such as epoxides or unsaturated dicarbonyls.[7][16][17][18] These reactive metabolites have the potential to covalently bind to cellular macromolecules like proteins and DNA, which can lead to toxicity.[6][7][16] Despite this, furan-containing drugs have been successfully developed, indicating that furan ring oxidation does not invariably lead to toxicity.[17]
Figure 1: Comparative metabolic pathways of phenyl and furan rings.
Experimental Assessment of Biological Stability
To empirically compare the biological stability of furan- and phenyl-containing β-amino acids, a series of standardized in vitro assays are employed. These assays provide critical data on metabolic and plasma stability early in the drug discovery process.[2]
Microsomal Stability Assay
This assay evaluates the susceptibility of a compound to metabolism by liver enzymes, primarily Phase I enzymes like CYPs.[2]
Experimental Protocol:
-
Preparation: Human liver microsomes (HLM) are thawed and diluted in a phosphate buffer to the desired concentration.[10] The test compound is prepared as a stock solution in a suitable solvent like DMSO.[19]
-
Incubation: The test compound (at a final concentration, e.g., 1 µM) is incubated with the HLM suspension in the presence of NADPH (a necessary cofactor for CYP activity) at 37°C.[1][10]
-
Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes).[1][19]
-
Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[1][19] This step also precipitates the microsomal proteins.
-
Analysis: After centrifugation, the supernatant is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to quantify the remaining parent compound.[1][10][19]
-
Data Analysis: The percentage of the compound remaining at each time point is plotted against time, and the in vitro half-life (t½) and intrinsic clearance (CLint) are calculated.[3][19]
Plasma Stability Assay
This assay assesses the stability of a compound in plasma, identifying susceptibility to hydrolysis by plasma enzymes like esterases and amidases.[1][4][20]
Experimental Protocol:
-
Preparation: Plasma from the desired species (e.g., human, rat, mouse) is thawed. The test compound is prepared as a stock solution.[19]
-
Incubation: The test compound is incubated with the plasma at 37°C.[1][20]
-
Time Points: Aliquots are collected at specified time intervals (e.g., 0, 15, 30, 60, and 120 minutes).[19]
-
Reaction Termination: The reaction is quenched by adding an organic solvent to precipitate plasma proteins.[20]
-
Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to determine the concentration of the parent compound.[19][20]
-
Data Analysis: The half-life of the compound in plasma is determined by plotting the natural logarithm of the percentage of compound remaining versus time.[20]
Figure 2: General workflow for in vitro metabolic and plasma stability assays.
Comparative Stability Data
While direct, head-to-head comparative studies on a wide range of furan- versus phenyl-containing β-amino acids are limited in publicly available literature, we can synthesize existing knowledge to provide a comparative overview.
| Feature | Phenyl β-Amino Acid | Furan β-Amino Acid | Rationale & Key Considerations |
| Primary Metabolic Pathway | Cytochrome P450-mediated hydroxylation[10][11] | Cytochrome P450-mediated oxidation leading to ring opening[16][17] | The electron-rich nature of the furan ring makes it more susceptible to oxidative cleavage. |
| Metabolic Stability | Generally moderate to high, but substituent-dependent[13] | Can be lower due to susceptibility to oxidation, but also highly substituent-dependent. | Strategic placement of substituents on either ring can block metabolic "soft spots" and improve stability.[21] |
| Potential for Reactive Metabolites | Lower risk, but can form quinones[12] | Higher risk of forming reactive epoxides or unsaturated dicarbonyls[7][16][18] | The formation of reactive metabolites from furans is a known liability that requires careful evaluation.[6] |
| Plasma Stability | Generally stable, unless adjacent to a hydrolyzable group. | Generally stable, unless adjacent to a hydrolyzable group. | Both aromatic rings are inherently stable to hydrolysis. Stability is more dependent on other functional groups in the molecule.[1][5] |
| Strategies for Improving Stability | Introduction of electron-withdrawing groups or blocking the para-position.[22] | Introduction of electron-withdrawing groups or steric hindrance around the furan ring. | Bioisosteric replacement of the phenyl ring with other heterocycles is also a common strategy to improve metabolic stability.[21] |
Conclusion and Future Directions
The choice between incorporating a furan or a phenyl moiety into a β-amino acid scaffold is a nuanced decision that requires a careful balance of desired pharmacological activity and acceptable biological stability. While the phenyl group offers a more predictable and generally more stable profile, the furan ring can provide unique biological activities and intellectual property opportunities.[14][15]
For researchers and drug development professionals, the key takeaway is the importance of early and robust in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) screening.[2] By employing assays such as microsomal and plasma stability studies, potential metabolic liabilities can be identified and addressed through medicinal chemistry efforts, ultimately leading to the development of safer and more effective therapeutics.
Future research should focus on generating more direct comparative data for a diverse set of furan- and phenyl-containing β-amino acids to build more predictive structure-stability relationships. This will further empower the rational design of next-generation drug candidates.
References
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. Available at: [Link]
-
Plasma Stability. Cyprotex ADME-Tox Solutions | Evotec. Available at: [Link]
-
In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. PubMed. Available at: [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available at: [Link]
-
A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series. PubMed. Available at: [Link]
-
Remarkable elasticity and enzymatic degradation of bio-based poly(butylene adipate- co -furanoate): replacing terephthalate. RSC Publishing. Available at: [Link]
-
Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). PMC. Available at: [Link]
-
ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science. BioDuro. Available at: [Link]
-
Phenols in Pharmaceuticals: Analysis of a Recurring Motif. Journal of Medicinal Chemistry. Available at: [Link]
-
Bioisosteres that influence metabolism. Hypha Discovery Blogs. Available at: [Link]
-
Possible mechanism(s) for P450-mediated ring opening of the furan ring of prazosin via an epoxide (A) or - ResearchGate. ResearchGate. Available at: [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services. Nuvisan. Available at: [Link]
-
In vitro comparative assessment of metabolic stability and structure–metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths. ResearchGate. Available at: [Link]
-
An “Ideal” Bioisoster of the para-substituted Phenyl Ring. ResearchGate. Available at: [Link]
-
In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394, a Highly Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 3A4. Chemical Research in Toxicology. Available at: [Link]
-
Plasma Stability Assay. Domainex. Available at: [Link]
-
Green Pathways for the Enzymatic Synthesis of Furan-Based Polyesters and Polyamides. ACS Publications. Available at: [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available at: [Link]
-
enzymatic-synthesis-of-furan-based-copolymers-material-characterization-and-potential-for-biomedical-applications.pdf. ChemRxiv. Available at: [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available at: [Link]
-
Document: Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. (CHEMBL5244278). ChEMBL - EMBL-EBI. Available at: [Link]
-
Phenyl group. Wikipedia. Available at: [Link]
-
In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors. PMC. Available at: [Link]
-
Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. if-pan.krakow.pl. Available at: [Link]
-
Metabolic Stability. Frontage Laboratories. Available at: [Link]
-
Enzymatic synthesis of furan-based copolymers: Material characterization and potential for biomedical applications. Polymers in Medicine. Available at: [Link]
-
Plasma Stability Assay. Creative Bioarray. Available at: [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available at: [Link]
-
Biocatalysis enables the scalable conversion of biobased furans into various furfurylamines. PMC. Available at: [Link]
-
Bio-Derived Furanic Compounds with Natural Metabolism: New Sustainable Possibilities for Selective Organic Synthesis. MDPI. Available at: [Link]
-
Toxicity mediated by reactive metabolites of furans. PubMed. Available at: [Link]
-
Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design. Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Addressing metabolic liabilities by bioisosteric replacements with Spark. Cresset Group. Available at: [Link]
-
Metabolic stability and metabolite profiling of emerging synthetic cathinones. Frontiers. Available at: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review | Request PDF. ResearchGate. Available at: [Link]
-
phenyl bioisosterism unlayered. Macmillan Group. Available at: [Link]
Sources
- 1. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. if-pan.krakow.pl [if-pan.krakow.pl]
- 4. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 5. In Vitro Plasma Stability, Permeability and Solubility of Mercaptoacetamide Histone Deacetylase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity mediated by reactive metabolites of furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. In vitro comparative assessment of metabolic stability and structure-metabolism relationships of five fentanyl analogs with varying N-acyl side chain lengths - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. hyphadiscovery.com [hyphadiscovery.com]
- 13. A statistical analysis of in vitro human microsomal metabolic stability of small phenyl group substituents, leading to improved design sets for parallel SAR exploration of a chemical series - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. orientjchem.org [orientjchem.org]
- 15. ijabbr.com [ijabbr.com]
- 16. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
- 19. ADME Plasma Stability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 20. Plasma Stability Assay | Domainex [domainex.co.uk]
- 21. cresset-group.com [cresset-group.com]
- 22. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
Publish Comparison Guide: Mass Spectrometry Fragmentation of Furan-Containing Peptides
Executive Summary
This technical guide analyzes the mass spectrometry (MS) behavior of peptides containing furan moieties, specifically focusing on 3-(2-furyl)alanine (Fua) and its oxidized cross-linked derivatives. These peptides are critical tools in chemical biology for mapping protein-protein interactions via furan-oxidation-triggered cross-linking (FOX).
We compare the fragmentation performance of Collision-Induced Dissociation (CID) , Higher-Energy Collisional Dissociation (HCD) , and Electron Transfer Dissociation (ETD) . The guide provides validated protocols for identifying these modifications, distinguishing them from isobaric interferences (e.g., Histidine), and mapping cross-link sites with high confidence.
Part 1: Mechanistic Grounding & Diagnostic Ions
The Furan Moiety in Proteomics
Furan-containing peptides typically incorporate the non-canonical amino acid 3-(2-furyl)alanine (Fua) . Upon activation (e.g., by N-bromosuccinimide or singlet oxygen), the furan ring oxidizes into a reactive cis-2-butene-1,4-dial, which covalently cross-links to nucleophiles (Lysine or Cysteine) on interacting proteins.[1]
Diagnostic Ion Strategy
The identification of Fua-containing peptides relies on specific reporter ions. A critical challenge is the isobaric interference with Histidine.
| Feature | Furan-Alanine (Fua) | Histidine (His) | Differentiation Strategy |
| Residue Mass | 137.047 Da | 137.058 Da | High-Res MS1 (Requires <10 ppm accuracy) |
| Immonium Ion | 110.060 Da ( | 110.071 Da ( | Critical: Requires High-Res MS2 (Orbitrap/FT-ICR) to resolve the ~11 mDa difference. |
| Neutral Losses | -28 Da (CO), -18 Da ( | Rare | Furan ring opening often ejects CO under HCD. |
Fragmentation Pathways
The following DOT diagram illustrates the fragmentation logic for a Fua-modified peptide, highlighting the generation of the diagnostic immonium ion and the cross-linking pathway.
Figure 1: Fragmentation and reaction pathways for Furan-containing peptides. The diagnostic immonium ion (110.060) is favored under HCD conditions.
Part 2: Comparative Performance of Fragmentation Modes
This section objectively compares fragmentation methods for analyzing Fua-peptides and their cross-linked products.
Table 1: Fragmentation Mode Comparison
| Feature | CID (Trap) | HCD (Beam-type) | ETD / EThcD |
| Primary Mechanism | Vibrational activation (Resonance) | Beam-type activation (Higher Energy) | Radical-driven (Electron Transfer) |
| Immonium Ion (110 Da) | Low Intensity: Low mass cutoff (1/3 rule) often excludes this ion in ion traps. | High Intensity: Excellent recovery of low-mass diagnostic ions. Preferred for detection. | Absent: ETD does not generate internal immonium ions efficiently. |
| Backbone Coverage | Good for small peptides (<2 kDa). | Excellent for all sizes; produces internal ions (a/x). | Best for large peptides and preserving labile PTMs. |
| Cross-link Stability | Variable: May cleave the cross-link bridge before the backbone. | Stripping: Often fragments the cross-link, useful for verifying the "stub" masses. | High Stability: Preserves the cross-link, allowing precise mapping of the attachment site (c/z ions). |
| Recommendation | Routine sequencing of linear peptides. | Gold Standard for Fua-peptide identification and diagnostic ion detection. | Best for Localization of the cross-linked residue on the target protein. |
Expert Insight: The "Dual-Mode" Strategy
For comprehensive analysis, a HCD-triggered ETD workflow is recommended.
-
HCD Scan: Used to detect the diagnostic ion (110.060 Da) and confirm the presence of the Fua probe.
-
ETD Scan: Triggered if the diagnostic ion is found. This scan provides a clean c/z ion series to localize the exact cross-linking site without destroying the cross-link bridge.
Part 3: Experimental Protocol (Self-Validating)
This protocol ensures the integrity of the furan moiety during sample prep and maximizes detection sensitivity.
Sample Preparation & Oxidation
-
Step 1 (Labeling/Synthesis): Incorporate Fmoc-3-(2-furyl)-L-alanine during SPPS or use furan-NHS esters for protein labeling.
-
Step 2 (Oxidation - The Critical Step):
-
Reagent: N-Bromosuccinimide (NBS) (1 eq. per furan) or Rose Bengal (for photo-oxidation).
-
Condition: Incubate for 15 min at 4°C. Note: Over-oxidation can destroy the peptide backbone.
-
Quenching: Add excess Methionine or N-acetyl-L-cysteine to quench the reactive aldehyde species immediately.
-
-
Step 3 (Digestion): Standard Trypsin/Lys-C digestion (pH 8.0, overnight).
LC-MS/MS Acquisition Parameters (Orbitrap)
To distinguish Fua from Histidine, high resolution is non-negotiable.
| Parameter | Setting | Rationale |
| MS1 Resolution | 120,000 @ 200 m/z | Resolves isotopic envelopes of cross-linked species. |
| MS2 Resolution | 30,000 or 60,000 | Required to split Fua (110.060) from His (110.071). |
| Fragmentation | HCD (NCE 28-32%) | Optimal for immonium ion generation. |
| Dynamic Exclusion | 30-45 s | Prevents re-sampling abundant unreacted probes. |
| Inclusion List | Calculated Cross-links | If target is known, pre-calculate mass of Peptide A + Peptide B + 14 Da (oxidation). |
Data Analysis Workflow
The following diagram details the logic for filtering MS data to identify true Fua-crosslinks.
Figure 2: Computational workflow for filtering and identifying furan-modified peptides.
References
-
Deceuninck, A., & Madder, A. (2009).[2] From DNA cross-linking to peptide labeling: on the versatility of the furan-oxidation-conjugation strategy. Chemical Communications.[2]
-
Fernandez Fernandez, M., et al. (2023). Cell Surface Biotinylation Using Furan Cross-Linking Chemistry. In: Mass Spectrometry-Based Proteomics. Methods in Molecular Biology.
-
Op de Beeck, J., & Madder, A. (2012). Furan-modified oligonucleotides for fast, high-yielding and site-selective DNA inter-strand cross-linking. Nucleic Acids Research.
-
Peterson, L.A., et al. (2010). Identification of furan metabolites derived from cysteine-cis-2-butene-1,4-dial-lysine cross-links. Chemical Research in Toxicology.
-
Matrix Science. (n.d.). Peptide Fragmentation and Immonium Ions. Mascot Help.
Sources
A Comparative Guide to the Antimicrobial Potency of Furan-Derived Compounds and Natural Antimicrobial Peptides
In the global effort to combat antimicrobial resistance, researchers are exploring diverse chemical scaffolds beyond traditional antibiotics. This guide provides a detailed comparison between two promising classes of antimicrobial agents: synthetically accessible furan-derived compounds and naturally occurring antimicrobial peptides (AMPs). We will delve into their mechanisms of action, antimicrobial efficacy, and the experimental methodologies used to evaluate their potential as next-generation therapeutics.
Introduction: Two Distinct Approaches to Antimicrobial Development
Furan-Derived Compounds: The furan ring is a versatile heterocyclic motif found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Their relatively simple structures allow for extensive synthetic modification, enabling the optimization of their antimicrobial potency and pharmacological properties.[1][3][4]
Natural Antimicrobial Peptides (AMPs): AMPs are a cornerstone of the innate immune system in virtually all forms of life, from bacteria to humans.[5][6][7][8] These short, often cationic and amphipathic peptides exhibit broad-spectrum activity against bacteria, fungi, and viruses.[7][9][10][11] Their primary mechanism often involves the disruption of microbial cell membranes, a mode of action that is less prone to the development of resistance compared to traditional antibiotics that target specific metabolic pathways.[6][7]
Mechanisms of Action: A Tale of Two Strategies
The antimicrobial strategies of furan-derived compounds and AMPs are fundamentally different, which has significant implications for their spectrum of activity and potential for resistance development.
Furan-Derived Compounds: Multi-Targeting and Quorum Sensing Inhibition
Many furan-based antimicrobials exert their effects through various mechanisms:
-
Quorum Sensing (QS) Inhibition: Halogenated furanones, for instance, are structural analogs of N-acyl homoserine lactones (AHLs) and can interfere with bacterial communication systems that regulate virulence factor production and biofilm formation.[12] This disruption makes pathogens more susceptible to host immune clearance and conventional antibiotics.
-
Biofilm Disruption: Furanones have demonstrated the ability to inhibit and disperse biofilms formed by both Gram-positive and Gram-negative bacteria, a critical challenge in clinical settings.[13][14][15][16][17]
-
Induction of Oxidative Stress: Some furanone derivatives can induce the formation of reactive oxygen species (ROS) within bacterial cells, leading to damage of essential proteins and impairing the cell's anti-ROS defenses.[18][19]
Natural Antimicrobial Peptides: Membrane Disruption and Intracellular Targeting
AMPs primarily target the microbial cell membrane, leveraging the differences in lipid composition between prokaryotic and eukaryotic cells. Key mechanisms include:
-
Membrane Permeabilization: Cationic AMPs are electrostatically attracted to the negatively charged components of bacterial membranes.[6] Upon reaching a critical concentration, they can disrupt the membrane through various models, such as the "barrel-stave," "carpet," or "toroidal pore" models, leading to leakage of cellular contents and cell death.[11]
-
Intracellular Targeting: Some AMPs can translocate across the cell membrane without causing complete disruption and then interfere with essential intracellular processes like DNA, RNA, and protein synthesis.[10][11]
Below is a diagram illustrating the distinct primary mechanisms of action.
Caption: Contrasting antimicrobial mechanisms of furan derivatives and AMPs.
Comparative Antimicrobial Potency: A Data-Driven Overview
The antimicrobial efficacy of a compound is typically quantified by its Minimum Inhibitory Concentration (MIC), which is the lowest concentration that prevents visible microbial growth.[20][21] The Minimum Bactericidal Concentration (MBC) is the lowest concentration that results in microbial death.
| Compound Class | Target Organisms | Typical MIC Range (µg/mL) | Key Advantages | Key Limitations |
| Furan-Derived Compounds | Gram-positive & Gram-negative bacteria, Fungi | 12.5 - >512[22] | - Synthetic tractability- Biofilm inhibition[17][22]- Quorum sensing disruption[12][13] | - Generally higher MICs than some AMPs- Potential for off-target effects |
| Natural Antimicrobial Peptides | Broad-spectrum (Bacteria, Fungi, Viruses) | 0.5 - 64 | - Potent, rapid bactericidal activity- Low propensity for resistance- High specificity for microbial membranes | - Higher production cost- Potential for hemolytic activity[23][24]- Susceptibility to proteolytic degradation |
Note: The provided MIC ranges are illustrative and can vary significantly based on the specific compound, target organism, and experimental conditions.
Experimental Protocols for Potency Evaluation
To ensure the scientific integrity of antimicrobial potency claims, standardized and validated experimental protocols are essential. Here, we outline the core methodologies.
The broth microdilution assay is a standard method for determining the MIC of an antimicrobial agent.[20][25]
Protocol: Broth Microdilution MIC Assay
-
Preparation of Antimicrobial Agent: Prepare a stock solution of the test compound (furan derivative or AMP). For AMPs, initial dilutions may be made in 0.01% acetic acid with 0.2% bovine serum albumin (BSA) to prevent nonspecific binding.[20][26]
-
Plate Setup: In a 96-well microtiter plate, add 50 µL of cation-adjusted Mueller-Hinton Broth (CAMHB) to wells 2 through 12.[20]
-
Serial Dilution: Add 100 µL of the antimicrobial stock solution (at twice the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard the final 50 µL from well 10.[20]
-
Bacterial Inoculum Preparation: Grow the test microorganism in CAMHB to the mid-logarithmic phase. Adjust the culture turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).[20] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[20]
-
Inoculation: Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. Well 11 serves as the growth control (no antimicrobial), and well 12 is the sterility control (no bacteria).[20][26]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.[26]
-
MIC Determination: The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.[25]
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC).
This assay provides insights into the bactericidal or bacteriostatic nature of an antimicrobial agent over time.[27][28][29]
Protocol: Time-Kill Kinetics Assay
-
Preparation: Prepare tubes with broth containing the antimicrobial agent at various concentrations (e.g., 1x, 2x, and 4x the MIC) and a growth control tube without the agent.[29]
-
Inoculation: Inoculate each tube with a standardized bacterial suspension to a final concentration of approximately 1 x 10⁶ CFU/mL.[29]
-
Sampling: At predetermined time points (e.g., 0, 1, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.[27][30]
-
Quantification: Perform serial dilutions of each aliquot and plate them onto agar plates to determine the number of viable bacteria (CFU/mL).[27]
-
Analysis: Plot the log₁₀ CFU/mL against time. A bactericidal agent is typically defined as one that causes a ≥3-log₁₀ (99.9%) reduction in CFU/mL compared to the initial inoculum.[27][28][30]
A crucial assay for AMPs to assess their toxicity to host cells, specifically red blood cells (RBCs).[23][24][31]
Protocol: Hemolytic Activity Assay
-
RBC Preparation: Obtain fresh human or animal red blood cells. Wash the RBCs multiple times with phosphate-buffered saline (PBS) by centrifugation to remove plasma and buffy coat. Resuspend the RBC pellet in PBS to a final concentration of 2-8% (v/v).[24]
-
Assay Setup: In a 96-well plate, add serial dilutions of the AMP in PBS.
-
Controls: Include a negative control (0% hemolysis) with PBS only and a positive control (100% hemolysis) with 1% Triton X-100.[24][32]
-
Incubation: Add the prepared RBC suspension to all wells and incubate at 37°C for 1 hour.[24][32]
-
Measurement: Centrifuge the plate and transfer the supernatant to a new plate. Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 450 nm or 540 nm).
-
Calculation: Calculate the percentage of hemolysis for each peptide concentration relative to the positive and negative controls. The HC₅₀ is the concentration that causes 50% hemolysis.[24][32]
A high HC₅₀ value is desirable, as it indicates low toxicity to red blood cells.[24]
Future Perspectives and Conclusion
Both furan-derived compounds and natural AMPs represent valuable avenues in the search for new antimicrobial agents.
-
Furan-derived compounds offer the advantage of chemical synthesis and the potential to combat bacterial virulence and biofilms through mechanisms like quorum sensing inhibition.[12][13] Future research will likely focus on optimizing their potency and reducing potential off-target effects.
-
Natural AMPs provide a template for potent, broad-spectrum antimicrobials with a low likelihood of inducing resistance.[8][33] The primary challenges lie in overcoming their production costs and potential for hemolysis, which are being addressed through the development of synthetic peptidomimetics with improved stability and safety profiles.[33]
Ultimately, a multi-pronged approach that leverages the synthetic accessibility of small molecules like furan derivatives and the potent, evolutionarily refined mechanisms of AMPs will be crucial in addressing the growing threat of antimicrobial resistance.
References
-
Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Scientific Reports. [Link]
-
Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2 - MDPI. MDPI. [Link]
-
Hemolytic Activity of Antimicrobial Peptides. PubMed. [Link]
-
Properties and mechanisms of action of naturally occurring antifungal peptides. PMC. [Link]
-
Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions. Frontiers in Microbiology. [Link]
-
Minimum Inhibitory Concentration (MIC) of Antimicrobial Peptides (AMPs). Bio-protocol. [Link]
-
Hands-on synthesis of furanamides and evaluation of their antimicrobial activity. Beilstein Journal of Organic Chemistry. [Link]
-
Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications. PMC. [Link]
-
Natural Antimicrobial Peptides: An Emerging Therapeutic Agent against Pathogens. SciSpace. [Link]
-
SYNTHESIS AND ANTIBACTERIAL ACTIVITY STUDIES OF 3, 5-DI SUBSTITUTED FURAN DERIVATIVES. International Journal of Research and Analytical Reviews. [Link]
-
Modified MIC Method for Cationic Antimicrobial Peptides. Hancock Lab. [Link]
-
Antimicrobial Peptides: Mechanisms, Applications, and Therapeutic Potential. Authorea. [Link]
-
Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. Kazan Federal University. [Link]
-
Time-Kill Kinetics Assay. Bio-protocol. [Link]
-
Design, Synthesis, Antimicrobial Properties, and Molecular Docking of Novel Furan-Derived Chalcones and Their 3,5-Diaryl-∆ 2. PubMed. [Link]
-
Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureu. Semantic Scholar. [Link]
-
Furanones, potential agents for preventing Staphylococcus epidermidis biofilm infections?. Oxford Academic. [Link]
-
Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. PMC. [Link]
-
Furanone at Subinhibitory Concentrations Enhances Staphylococcal Biofilm Formation by luxS Repression. Antimicrobial Agents and Chemotherapy. [Link]
-
Time-Kill Kinetics Assay. Emery Pharma. [Link]
-
Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococcus aureus. ResearchGate. [Link]
-
Hemolytic Activity. Springer Nature Experiments. [Link]
-
Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms. National Institutes of Health. [Link]
-
2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus. Frontiers. [Link]
-
Brominated Furanones Inhibit Biofilm Formation by Salmonella enterica Serovar Typhimurium. Applied and Environmental Microbiology. [Link]
-
High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes. ACS Publications. [Link]
-
Protocol to Evaluate Antibacterial Activity MIC, FIC and Time Kill Method. Acta Scientific. [Link]
-
AmpLyze: A Deep Learning Model for Predicting the Hemolytic Concentration. arXiv. [Link]
-
Estimation of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) of Antimicrobial peptides of S. Karbala International Journal of Modern Science. [Link]
-
Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against. JournalAgent. [Link]
-
Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn. PMC. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC. [Link]
-
Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Bentham Science. [Link]
-
An Overview of the Potentialities of Antimicrobial Peptides Derived from Natural Sources. MDPI. [Link]
-
Mini Review: Antimicrobial Agents Based on Natural Compounds: The Key to Solving the Current Crisis. Brieflands. [Link]
-
Efficacy of natural antimicrobial peptides versus peptidomimetic analogues: a systematic review. PubMed. [Link]
-
Natural antimicrobial peptide complexes in the fighting of antibiotic resistant biofilms: Calliphora vicina medicinal maggots. PLOS One. [Link]
Sources
- 1. ijrti.org [ijrti.org]
- 2. Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Properties and mechanisms of action of naturally occurring antifungal peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. mdpi.com [mdpi.com]
- 8. brieflands.com [brieflands.com]
- 9. Frontiers | Mechanisms of Action for Antimicrobial Peptides With Antibacterial and Antibiofilm Functions [frontiersin.org]
- 10. Antimicrobial Peptides—Mechanisms of Action, Antimicrobial Effects and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. journals.asm.org [journals.asm.org]
- 15. Thio Derivatives of 2(5H)-Furanone as Inhibitors against Bacillus subtilis Biofilms - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | 2(5H)-Furanone Disrupts Bacterial Biofilm Formation and Indirectly Reduces the Settlement of Plantigrades of the Mussel Mytilus coruscus [frontiersin.org]
- 17. vliz.be [vliz.be]
- 18. Unraveling the Molecular Mechanism of Selective Antimicrobial Activity of 2(5H)-Furanone Derivative against Staphylococ… [ouci.dntb.gov.ua]
- 19. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 20. benchchem.com [benchchem.com]
- 21. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pdf.journalagent.com [pdf.journalagent.com]
- 23. Hemolytic Activity of Antimicrobial Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. bio-protocol.org [bio-protocol.org]
- 26. Modified MIC Method for Cationic Antimicrobial Peptides - Hancock Lab [cmdr.ubc.ca]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. emerypharma.com [emerypharma.com]
- 29. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 30. bio-protocol.org [bio-protocol.org]
- 31. Hemolytic Activity | Springer Nature Experiments [experiments.springernature.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. Efficacy of natural antimicrobial peptides versus peptidomimetic analogues: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Enantiomeric Purity of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic Acid
In the landscape of pharmaceutical development, the stereochemical identity of a drug candidate is not a trivial detail; it is a critical determinant of its pharmacological and toxicological profile. For chiral molecules like (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, a novel β-amino acid derivative with significant therapeutic potential, ensuring enantiomeric purity is a cornerstone of quality control and regulatory compliance. The presence of its (S)-enantiomer can lead to reduced efficacy, altered pharmacokinetics, or unforeseen adverse effects.[1]
This guide provides an in-depth comparison of the primary analytical techniques for validating the enantiomeric purity of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis to empower researchers in selecting the most appropriate methodology for their specific needs.
The Analytical Arsenal: A Comparative Overview
The choice of an analytical method for determining enantiomeric excess (ee) is governed by a multitude of factors including the physicochemical properties of the analyte, required sensitivity, sample throughput, and available instrumentation. For (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, the primary techniques at our disposal are Chiral High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral auxiliaries, and Polarimetry.
| Feature | Chiral High-Performance Liquid Chromatography (HPLC) | ¹H NMR with Chiral Derivatizing/Solvating Agent | Polarimetry |
| Principle | Direct separation of enantiomers on a chiral stationary phase (CSP).[1] | Formation of diastereomeric complexes leading to distinct NMR signals.[2] | Measurement of the rotation of plane-polarized light by a chiral sample.[3] |
| Sample Throughput | Medium | Low to Medium | High |
| Analysis Time per Sample | 15-45 minutes | 5-20 minutes per sample, plus sample preparation | < 5 minutes |
| Limit of Detection (LOD) | ng to µg range | mg range | mg range |
| Precision (%RSD) | < 2% | < 5% | Variable, dependent on specific rotation |
| Instrumentation | HPLC with a chiral column | NMR Spectrometer | Polarimeter |
Chiral High-Performance Liquid Chromatography (HPLC): The Gold Standard
Chiral HPLC stands as the most robust and widely adopted technique for the direct separation and quantification of enantiomers in pharmaceutical analysis.[1][4] The underlying principle is the differential interaction of the enantiomers with a chiral stationary phase (CSP), leading to different retention times and, consequently, separation.[1]
For a β-amino acid like (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, macrocyclic glycopeptide-based CSPs, such as those employing teicoplanin, are particularly effective for the direct analysis of underivatized amino acids.[5] These phases are compatible with a range of mobile phases, including reversed-phase conditions, which are well-suited for this polar molecule.[5]
Workflow for Chiral HPLC Method Development
Caption: A streamlined workflow for chiral HPLC method development.
Detailed Experimental Protocol: Chiral HPLC
-
Column Selection: An Astec CHIROBIOTIC T (teicoplanin-based) column (250 x 4.6 mm, 5 µm) is a suitable starting point.[5] The amphoteric nature of teicoplanin allows for ionic interactions crucial for the chiral recognition of amino acids.[6]
-
Mobile Phase Preparation: A mobile phase consisting of a mixture of methanol and an aqueous buffer (e.g., 20 mM ammonium formate, pH adjusted to 4.5 with formic acid) is prepared. The organic modifier concentration is critical and often exhibits a "U-shaped" retention profile, necessitating scouting of different ratios (e.g., 80:20, 70:30, 60:40 v/v methanol:buffer).[5]
-
Sample Preparation: Accurately weigh and dissolve the sample of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid in the mobile phase to a concentration of approximately 1 mg/mL. A racemic standard should also be prepared to confirm the elution order and resolution of the enantiomers.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection: UV at 254 nm (the furan moiety provides a suitable chromophore)
-
Injection Volume: 10 µL
-
-
Data Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] x 100
-
Method Validation: The developed method must be validated according to ICH Q2(R2) guidelines, assessing parameters such as specificity, linearity, accuracy, precision, and limit of quantitation (LOQ).[7][8] The LOQ is particularly important for accurately quantifying the minor enantiomer.
NMR Spectroscopy: A Powerful Confirmatory Tool
NMR spectroscopy offers a distinct advantage in that it can provide structural information in addition to enantiomeric purity. In an achiral solvent, enantiomers are indistinguishable by NMR. However, in the presence of a chiral auxiliary, two main approaches can be employed:
-
Chiral Derivatizing Agents (CDAs): The enantiomers are covalently reacted with a chiral derivatizing agent to form diastereomers, which have different NMR spectra.[2]
-
Chiral Solvating Agents (CSAs): The enantiomers form transient, non-covalent diastereomeric complexes with a chiral solvating agent, leading to the splitting of NMR signals.[9] This method is often preferred as it is non-destructive and requires less sample preparation.
For carboxylic acids, a variety of CSAs have been successfully employed.[10]
Workflow for Enantiomeric Purity by NMR with a CSA
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. schmidt-haensch.com [schmidt-haensch.com]
- 4. Part 7: Analytical Techniques for Stereochemistry – Chiralpedia [chiralpedia.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. agilent.com [agilent.com]
- 7. fda.gov [fda.gov]
- 8. fda.gov [fda.gov]
- 9. mdpi.com [mdpi.com]
- 10. NMR spectroscopic detection of chirality and enantiopurity in referenced systems without formation of diastereomers - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Stability of Furan-Containing Peptidomimetics
For Researchers, Scientists, and Drug Development Professionals
The incorporation of bioisosteric replacements for amide bonds is a cornerstone of modern peptidomimetic design, aimed at enhancing pharmacokinetic properties such as metabolic stability. The furan ring, with its distinct electronic and steric characteristics, presents itself as a versatile scaffold in this endeavor.[1][2] However, the inherent metabolic liabilities of the furan moiety necessitate a thorough understanding of its biotransformation to guide the development of robust drug candidates. This guide provides an in-depth comparison of the metabolic stability of furan peptidomimetics, supported by experimental data and protocols.
The Metabolic Achilles' Heel: Furan Ring Oxidation
The primary route of metabolic degradation for furan-containing compounds is the oxidation of the furan ring, predominantly mediated by cytochrome P450 (CYP) enzymes, with CYP2E1 being a key player.[3][4][5] This enzymatic process can lead to the formation of reactive and potentially toxic intermediates.[3][6]
The metabolic cascade generally proceeds through one of two main pathways, influenced by the substitution pattern on the furan ring:
-
Epoxidation: More substituted furans tend to form an epoxide intermediate. This electrophilic species can react with cellular nucleophiles.[3]
-
Enedione Formation: Less substituted furans are more likely to rearrange into a reactive cis-enedione intermediate, such as cis-2-butene-1,4-dial (BDA).[3][4][7][8] BDA is a highly reactive α,β-unsaturated dialdehyde that can readily form adducts with proteins and DNA, contributing to cellular damage and toxicity.[3][4][7][8][9]
The formation of these reactive metabolites is a critical consideration in drug design, as it can lead to hepatotoxicity.[1][6]
Visualizing the Metabolic Fate of Furan
The following diagram illustrates the principal metabolic pathways of the furan ring, highlighting the formation of reactive intermediates.
Caption: Cytochrome P450-mediated metabolism of the furan ring.
Assessing Metabolic Stability: The Liver Microsomal Assay
A fundamental in vitro tool for evaluating the metabolic stability of drug candidates is the liver microsomal stability assay.[10][11][12] This assay measures the rate of disappearance of a compound when incubated with liver microsomes, which are subcellular fractions containing a high concentration of drug-metabolizing enzymes like CYPs.[11][12] The data generated allows for the calculation of key parameters such as half-life (t½) and intrinsic clearance (CLint).[10][11]
Experimental Protocol: Liver Microsomal Stability Assay
This protocol outlines a standardized procedure for assessing the metabolic stability of furan peptidomimetics.
Materials:
-
Pooled human liver microsomes (HLM)
-
Test compounds and positive control compounds (e.g., verapamil, dextromethorphan)
-
Phosphate buffer (100 mM, pH 7.4)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Acetonitrile (ACN) with an internal standard for quenching the reaction
-
96-well plates
-
Incubator/shaker (37°C)
-
LC-MS/MS system for analysis
Workflow Visualization:
Caption: Workflow for a typical liver microsomal stability assay.
Step-by-Step Procedure:
-
Preparation:
-
Thaw pooled human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in phosphate buffer.[12]
-
Prepare stock solutions of the test and control compounds in a suitable solvent (e.g., DMSO).[10]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the microsomal solution and the test/control compound solution. Pre-incubate the plate at 37°C for a short period (e.g., 5-10 minutes).
-
Initiate the metabolic reaction by adding the NADPH regenerating system.[11]
-
At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw aliquots of the reaction mixture.[12]
-
Immediately stop the reaction by adding the aliquots to a quenching solution of cold acetonitrile containing an internal standard.[11]
-
-
Sample Processing and Analysis:
-
Centrifuge the quenched samples to precipitate the microsomal proteins.
-
Transfer the supernatant to a new plate for analysis.
-
Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.[11]
-
-
Data Analysis:
Comparative Metabolic Stability Data
The metabolic stability of furan peptidomimetics can be compared to analogues containing other common heterocyclic bioisosteres. The following table provides a representative comparison of metabolic stability parameters.
| Compound Class | Bioisosteric Core | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| Peptidomimetic A | Furan | 25 | 27.7 |
| Peptidomimetic B | Thiophene | 45 | 15.4 |
| Peptidomimetic C | Oxazole | 60 | 11.6 |
| Peptidomimetic D | Pyrazole | >120 | <5.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes, reflecting general trends observed in medicinal chemistry where furan rings can be more metabolically labile than some other heterocycles.
Strategies to Enhance Metabolic Stability
Given the metabolic liabilities of the furan ring, several strategies can be employed during the drug design process to improve the stability of furan-containing peptidomimetics:
-
Bioisosteric Replacement: As suggested by the comparative data, replacing the furan ring with more metabolically robust heterocycles like thiophene, oxazole, or pyrazole is a common and often effective strategy.[5] The choice of bioisostere should aim to preserve the desired pharmacological activity.[13][14][15]
-
Structural Modification: Introducing electron-withdrawing groups onto the furan ring can deactivate it towards oxidative metabolism.[16]
-
Deuteration: Strategically replacing hydrogen atoms on the furan ring with deuterium can slow down CYP-mediated metabolism due to the kinetic isotope effect.[5] The stronger carbon-deuterium bond requires more energy to break, thus reducing the rate of metabolism.[5]
-
Steric Hindrance: Introducing bulky substituents near the furan ring can sterically hinder the approach of metabolizing enzymes.
Conclusion
While the furan ring is an attractive scaffold for the design of peptidomimetics, its susceptibility to oxidative metabolism presents a significant challenge. A thorough understanding of the metabolic pathways and the application of robust in vitro assays, such as the liver microsomal stability assay, are crucial for identifying and mitigating these liabilities. By employing strategic modifications, including bioisosteric replacement and structural alterations, researchers can design furan-containing peptidomimetics with enhanced metabolic stability, thereby increasing their potential for successful clinical development.
References
-
Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available from: [Link]
-
Microsomal Stability Assay Protocol. AxisPharm. Available from: [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. protocols.io. Available from: [Link]
-
Cytochrome P450‐catalyzed biosynthesis of furanoditerpenoids in the bioenergy crop switchgrass (Panicum virgatum L.). PMC. Available from: [Link]
-
Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. PMC. Available from: [Link]
-
Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes. PMC. Available from: [Link]
-
Microsomal Clearance/Stability Assay. Domainex. Available from: [Link]
-
Metabolic Stability Assays. Merck Millipore. Available from: [Link]
-
Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds. PubMed. Available from: [Link]
-
Plasma Stability. Cyprotex. Available from: [Link]
-
Metabolic pathways of furan leading to formation of potential... ResearchGate. Available from: [Link]
-
In Vitro Studies on the Metabolic Activation of the Furanopyridine L-754,394, a Highly Potent and Selective Mechanism-Based Inhibitor of Cytochrome P450 3A4. Chemical Research in Toxicology. Available from: [Link]
-
Metabolic Stability Analysis of Peptide Drug. Admescope. Available from: [Link]
-
Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. orientjchem.org. Available from: [Link]
-
Methods to Enhance the Metabolic Stability of Peptide-Based PET Radiopharmaceuticals. PMC. Available from: [Link]
-
Plasma Stability Assay. Domainex. Available from: [Link]
-
Mechanisms of Furan-Induced Toxicity and Carcinogenicity. Grantome. Available from: [Link]
-
Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability. NEDMDG. Available from: [Link]
-
Plasma Stability Assay. Bienta. Available from: [Link]
-
Possible mechanism(s) for P450-mediated ring opening of the furan ring of prazosin via an epoxide (A) or -keto-,-unsaturated aldehyde (B) and proposed origin of the glycine-cysteinyl conjugate, M17. ResearchGate. Available from: [Link]
-
ADME Plasma Stability Assay. BioDuro. Available from: [Link]
-
Electrophilic Intermediates Produced by Bioactivation of Furan. Drug Metabolism Reviews. Available from: [Link]
-
Plasma Stability In Vitro Assay. Charnwood Discovery. Available from: [Link]
-
What is the role of bioisosterism in drug design? Patsnap Synapse. Available from: [Link]
-
Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research. Available from: [Link]
-
The role of bioisosterism in modern drug design: Current applications and challenges. Current Trends in Pharmacy and Pharmaceutical Chemistry. Available from: [Link]
-
In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes. BioIVT. Available from: [Link]
-
Metabolic Stability. Frontage Laboratories. Available from: [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PMC. Available from: [Link]
-
A Perspective on Applications of Fluorine in Drug Design Through the Lens of Bioisosterism. ACS Publications. Available from: [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. Open Library Publishing Platform. Available from: [Link]
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. ijabbr.com [ijabbr.com]
- 3. Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Trapping of cis-2-Butene-1,4-dial to Measure Furan Metabolism in Human Liver Microsomes by Cytochrome P450 Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metabolic Activation and Hepatotoxicity of Furan-Containing Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of Furan-Induced Toxicity and Carcinogenicity - Lisa Peterson [grantome.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 11. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]
- 12. merckmillipore.com [merckmillipore.com]
- 13. What is the role of bioisosterism in drug design? [synapse.patsnap.com]
- 14. ctppc.org [ctppc.org]
- 15. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. nedmdg.org [nedmdg.org]
A Researcher's Guide to Standard Reference Compounds for Furan Amino Acid Assays
In the expanding landscape of drug discovery and metabolomics, non-canonical amino acids, such as those containing a furan moiety, are garnering significant interest. Their unique structural and electronic properties offer novel avenues for peptide and small molecule drug design.[1] However, the accurate and reproducible quantification of these compounds in complex biological matrices hinges on the availability of well-characterized standard reference compounds. This guide provides an in-depth comparison of commercially available furan amino acids that can serve as reference standards, complete with detailed analytical protocols and supporting data to ensure scientific integrity and facilitate robust assay development.
The Critical Role of Reference Standards in Furan Amino Acid Analysis
The inherent variability in sample matrices and analytical instrumentation necessitates the use of reliable reference standards to ensure the accuracy, precision, and comparability of experimental data. A standard reference compound, ideally with a certified purity, allows for:
-
Accurate Quantification: Construction of calibration curves to determine the concentration of the analyte in a sample.
-
Method Validation: Assessment of analytical method performance characteristics such as linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision.
-
Inter-laboratory Comparability: Ensuring that results generated in different laboratories can be reliably compared.
While a limited number of furan amino acids are commercially available, they are not always marketed with a formal "certified reference material" designation. However, by selecting high-purity compounds from reputable suppliers and performing thorough in-house characterization, researchers can establish reliable internal standards for their assays.
Comparison of Potential Furan Amino Acid Reference Compounds
For the purpose of this guide, we will focus on two representative and commercially available furan amino acids: (S)-2-Amino-3-(furan-2-yl)propanoic acid and (R)-2-Amino-3-(furan-2-yl)propanoic acid . The availability of both enantiomers is particularly valuable for chiral separation studies, which are often crucial in pharmaceutical development.
| Parameter | (S)-2-Amino-3-(furan-2-yl)propanoic acid | (R)-2-Amino-3-(furan-2-yl)propanoic acid |
| CAS Number | 145139-43-5 | 110772-46-8[2] |
| Molecular Formula | C₇H₉NO₃ | C₇H₉NO₃ |
| Molecular Weight | 155.15 g/mol [2] | 155.15 g/mol [2] |
| Typical Purity | ≥97% | ≥97%[2] |
| Common Suppliers | Sigma-Aldrich, Fluorochem, CymitQuimica | Fluorochem, CymitQuimica[2] |
| Physical Form | Solid | Solid[2] |
| Solubility | Soluble in water and some organic solvents.[3] | Information not readily available, expected to be similar to the (S)-enantiomer. |
Note: It is imperative for researchers to obtain the Certificate of Analysis (CoA) from the supplier for each specific lot of a reference compound. The CoA provides crucial information on purity, identity, and any identified impurities.[4]
Experimental Protocols for Furan Amino Acid Quantification
The two primary analytical techniques for the quantification of amino acids are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the specific requirements of the assay, including sensitivity, selectivity, and the nature of the sample matrix.
High-Performance Liquid Chromatography (HPLC) Method
HPLC is a versatile and widely used technique for amino acid analysis due to its high resolution and sensitivity. For furan amino acids, which are polar and may lack a strong chromophore, derivatization is often employed to enhance detection.
Workflow for HPLC Analysis of Furan Amino Acids
A flowchart illustrating the HPLC workflow.
Step-by-Step Protocol:
-
Standard Preparation:
-
Accurately weigh a known amount of the furan amino acid reference standard.
-
Dissolve in a suitable solvent (e.g., 0.1 N HCl or a mixture of methanol and water) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions of the stock solution to prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
-
Sample Preparation:
-
For biological samples (e.g., plasma, urine, tissue homogenates), perform a protein precipitation step by adding a solvent like acetonitrile or methanol in a 3:1 ratio (solvent:sample).
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for derivatization.
-
-
Derivatization (Pre-column):
-
A common derivatizing agent for primary amino acids is o-phthaldialdehyde (OPA) in the presence of a thiol.
-
In an autosampler vial, mix the standard or sample supernatant with the OPA reagent and a thiol (e.g., N-acetyl-L-cysteine).
-
Allow the reaction to proceed for a defined period (typically 1-2 minutes) at room temperature before injection. Automated derivatization programs in modern HPLC autosamplers can enhance reproducibility.[5]
-
-
HPLC Separation:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable starting point.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to elute the derivatized amino acid. An example gradient is: 0-5 min, 10% B; 5-20 min, 10-80% B; 20-25 min, 80% B; 25-26 min, 80-10% B; 26-30 min, 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
-
Detection:
-
Fluorescence Detector: Set the excitation and emission wavelengths appropriate for the OPA-derivatized amino acid (e.g., Ex: 340 nm, Em: 455 nm).
-
UV Detector: If fluorescence detection is not available, UV detection can be used, although it is generally less sensitive for OPA derivatives.
-
-
Data Analysis:
-
Integrate the peak area of the derivatized furan amino acid in both the standards and the samples.
-
Construct a calibration curve by plotting the peak area versus the concentration of the standards.
-
Determine the concentration of the furan amino acid in the samples by interpolating their peak areas on the calibration curve.
-
Chiral Separation: For resolving the (S) and (R) enantiomers, a chiral stationary phase (CSP) is required. Columns based on macrocyclic glycopeptides, such as teicoplanin-based CSPs, have shown success in separating underivatized amino acid enantiomers.[6]
Gas Chromatography-Mass Spectrometry (GC-MS) Method
GC-MS offers high sensitivity and selectivity, making it a powerful tool for the analysis of amino acids, especially in complex matrices. Similar to HPLC, derivatization is necessary to increase the volatility of the polar amino acids.
Workflow for GC-MS Analysis of Furan Amino Acids
Sources
- 1. jascoinc.com [jascoinc.com]
- 2. (S)-2-Amino-3-(5-bromothiophen-2-yl)propanoic acid | 154593-58-5 [sigmaaldrich.com]
- 3. chembk.com [chembk.com]
- 4. achemtek.com [achemtek.com]
- 5. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
Safety Operating Guide
A Procedural Guide to the Safe Disposal of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid
Hazard Assessment: A Precautionary Approach
Due to the lack of specific toxicological and environmental data for (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, a cautious approach is mandatory. The potential hazards are inferred from its structural components:
-
Furan Ring: Furan and its derivatives can be flammable, toxic if ingested, inhaled, or absorbed through the skin, and may form explosive peroxides upon exposure to air and light[1][2].
-
Propanoic Acid Moiety: Propanoic acid is a flammable and corrosive liquid, capable of causing severe skin burns and eye damage[3][4].
-
Amino Group: While simple amino acids are often considered non-hazardous, the overall hazard profile of the molecule is dictated by its more hazardous components[5][6].
Given these potential hazards, (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid must be treated as hazardous waste. Do not dispose of this compound down the drain or in regular trash[1].
Table 1: Inferred Hazard Profile
| Structural Component | Potential Hazards | Primary References |
| Furan Ring | Flammability, Toxicity (oral, dermal, inhalation), Peroxide Formation | [1] |
| Propanoic Acid | Flammability, Corrosivity (causes severe skin burns and eye damage), Respiratory Irritation | [3][4] |
| Amino Acid Backbone | Generally low hazard, but this does not negate the hazards of the other functional groups. | [5] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling the compound or its waste, ensure you are wearing the appropriate personal protective equipment.
-
Eye Protection: Safety goggles with side-shields are mandatory. If there is a splash risk, a face shield should also be worn[7].
-
Hand Protection: Wear chemically resistant gloves. Given the corrosive nature of the propanoic acid moiety, ensure your gloves are rated for handling corrosive materials[8].
-
Body Protection: A lab coat is required. For larger quantities or in the event of a spill, an impervious apron is recommended[7].
-
Respiratory Protection: Handle the compound and its waste in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors[8].
Spill Management: Immediate Actions
In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Contain the Spill: Use an inert absorbent material, such as vermiculite or sand, to contain the spill. Do not use combustible materials like paper towels as the primary absorbent.
-
Neutralization (for acidic properties): While not a primary disposal method, for spills, a dilute solution of sodium bicarbonate can be cautiously used to neutralize the acidic component after initial absorption.
-
Collect and Package: Carefully sweep or scoop the absorbed material into a designated, labeled hazardous waste container[1].
-
Decontaminate: Clean the spill area thoroughly.
-
Dispose of Cleanup Materials: All materials used for cleanup, including gloves and absorbent pads, must be disposed of as hazardous waste[1].
Disposal Protocol: A Step-by-Step Guide
The proper disposal of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid requires a systematic approach to ensure safety and regulatory compliance.
Step 1: Waste Segregation
-
Do not mix this waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department[1][9].
-
Keep solid and liquid waste forms separate.
-
Segregate this waste from incompatible materials, particularly strong oxidizing agents, which could react violently with the furan or propanoic acid components[9].
Step 2: Waste Collection and Containerization
-
Collect the waste in a designated, properly labeled, and sealed hazardous waste container[1][10].
-
The container must be made of a material compatible with corrosive and potentially flammable organic compounds. A high-density polyethylene (HDPE) container is a suitable choice[9].
-
Ensure the container is kept tightly closed to prevent the release of vapors and potential peroxide formation[1][10].
Step 3: Labeling
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" [10][11].
-
The label must include the full chemical name: "(3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid".
-
Indicate the potential hazards: "Flammable," "Corrosive," "Toxic" [11].
-
Include the accumulation start date (the date the first drop of waste was added to the container)[12].
Step 4: Storage
-
Store the waste container in a designated satellite accumulation area (SAA) for hazardous waste[1][10].
-
The storage area should be well-ventilated, cool, and away from sources of ignition[4].
-
Ensure secondary containment is used for liquid waste to capture any potential leaks[13].
Step 5: Disposal Pathway
-
Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor[1].
-
Provide the EHS department with all necessary information about the waste, including its composition and potential hazards.
Disposal of Empty Containers
Empty containers that once held (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid must also be managed carefully.
-
Triple Rinse: The container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol)[12].
-
Collect Rinsate: The first rinsate, and subsequent rinses if required by local regulations, must be collected and disposed of as hazardous waste[14].
-
Deface Label: The original label on the container must be completely removed or defaced to indicate that it is empty[14].
-
Final Disposal: Once properly rinsed and de-labeled, the container can typically be disposed of in the regular trash or recycled, depending on institutional policies[14][15].
Visual Workflow: Disposal Decision Process
The following diagram illustrates the critical decision-making pathway for the disposal of (3R)-3-amino-3-(5-methylfuran-2-yl)propanoic acid, emphasizing the precautionary principle.
Caption: Disposal decision workflow for an uncharacterized chemical.
References
-
Stephen F. Austin State University. (n.d.). Disposal Procedures for Non Hazardous Waste. Retrieved from [Link]
-
Rowan University. (n.d.). Non-Hazardous Waste Disposal Guide for Laboratories. Retrieved from [Link]
-
National Science Teaching Association. (2024, August 16). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
-
University College London. (2025, March 11). Laboratory Waste. Retrieved from [Link]
-
International Furan Chemicals BV. (n.d.). FURFURAL Safety Data Sheet. Retrieved from [Link]
-
Northwestern University. (2023, February 27). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Unknown. (n.d.). Storage and Disposal. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Propionic Acid. Retrieved from [Link]
-
Karolinska Institutet. (2025, May 28). Laboratory waste. Retrieved from [Link]
-
Emory University. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
University of Missouri. (1998, March). Procedures for Disposal of Hazardous Waste. Retrieved from [Link]
-
SCION Instruments. (2025, January 21). Good Laboratory Practices: Waste Disposal. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Retrieved from [Link]
-
Northwestern University. (2015, September 15). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
University of St Andrews. (n.d.). Disposal of Chemical Waste. Retrieved from [Link]
-
University of Louisville. (n.d.). WASTE DISPOSAL MANUAL. Retrieved from [Link]
-
National Institutes of Health. (2022). NIH Waste Disposal Guide 2022. Retrieved from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. furan.com [furan.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. download.basf.com [download.basf.com]
- 5. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. neuron.mefst.hr [neuron.mefst.hr]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. louisville.edu [louisville.edu]
- 12. sites.rowan.edu [sites.rowan.edu]
- 13. nswai.org [nswai.org]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. sfasu.edu [sfasu.edu]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
